5-Thio-D-glucopyranose
Description
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Properties
CAS No. |
16505-91-2 |
|---|---|
Molecular Formula |
C6H12O5S |
Molecular Weight |
196.22 g/mol |
IUPAC Name |
6-(hydroxymethyl)thiane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O5S/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2 |
InChI Key |
KNWYARBAEIMVMZ-UHFFFAOYSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)S)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)S)O |
physical_description |
Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 5-Thio-D-glucopyranose: Structure, Stereochemistry, and Applications
This guide provides a comprehensive technical overview of 5-Thio-D-glucopyranose, a pivotal sulfur-containing carbohydrate analogue. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles, stereochemical nuances, and the burgeoning therapeutic applications of this fascinating molecule.
Introduction: The Significance of a Sulfur-for-Oxygen Substitution
This compound is a structural analogue of the ubiquitous monosaccharide, D-glucose, where the oxygen atom in the pyranose ring (at position 5) is replaced by a sulfur atom. This seemingly subtle substitution imparts profound changes to the molecule's physicochemical properties and biological activity. As the nearest analogue to natural D-glucose, 5-Thio-D-glucose serves as an invaluable tool in dissecting the biochemistry of glucose transport and metabolism.[1] Its unique characteristics have positioned it as a molecule of interest in various therapeutic areas, including oncology and metabolic diseases. The introduction of the larger, less electronegative sulfur atom alters bond lengths and angles within the pyranose ring, influencing its conformational flexibility and its interactions with biological targets.
Chemical Structure and Stereochemistry: A Tale of Two Anomers and a Preferred Conformation
The chemical formula of this compound is C₆H₁₂O₅S, with a molecular weight of 196.22 g/mol .[1][2][3][4] Its IUPAC name is 6-(hydroxymethyl)thiane-2,3,4,5-tetrol.[2] Like D-glucose, this compound exists in solution as an equilibrium mixture of two anomers, designated as α and β, which differ in the stereochemical orientation of the hydroxyl group at the anomeric carbon (C1).
Anomeric Forms: α and β-5-Thio-D-glucopyranose
The α-anomer (α-D-glucothiopyranose) and the β-anomer are diastereomers.[1] In the α-anomer, the anomeric hydroxyl group is in an axial position, while in the β-anomer, it occupies an equatorial position in the preferred chair conformation. The specific optical rotation of the α-anomer is [α]D20 +188° in water.[1]
Ring Conformation: The Dominance of the ⁴C₁ Chair
Due to the substitution of the ring oxygen with a larger sulfur atom, the geometry of the pyranose ring is altered compared to D-glucose. However, similar to D-glucose, this compound predominantly adopts a chair conformation to minimize steric strain. Computational and experimental studies have shown that the ⁴C₁ chair conformation, where the bulky hydroxymethyl group at C5 is in an equatorial position, is the most stable and therefore the predominant conformation for both anomers.
Diagram: Chair Conformation of α and β-5-Thio-D-glucopyranose
Caption: Chair conformations of α- and β-5-Thio-D-glucopyranose.
Synthesis and Characterization: From Precursors to Pure Anomers
The synthesis of this compound has been a subject of interest since its initial preparation. Several synthetic routes have been developed, with many stemming from the pioneering work of Whistler and his collaborators.[1]
General Synthetic Strategy
A common approach to synthesizing this compound involves the transformation of readily available carbohydrate precursors. One established method, developed by Feather and Whistler in 1962, laid the groundwork for subsequent refinements.[1] A more streamlined synthesis of 5-thio-α-D-glucose pentaacetate was later reported by the same group. While the full detailed protocol from the original literature is extensive, the general workflow can be summarized as follows:
Diagram: Synthetic Workflow for 5-Thio-D-glucose Pentaacetate
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An In-Depth Technical Guide to the Physical and Chemical Properties of 5-Thio-D-glucopyranose
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Sulfur-Containing Glucose Analogue
5-Thio-D-glucopyranose, a structural analogue of D-glucose where the ring oxygen at position 5 is replaced by a sulfur atom, stands as a molecule of significant interest in medicinal chemistry and chemical biology. This substitution imparts unique physicochemical properties and biological activities, making it a valuable tool for probing glucose-related biochemical pathways and a promising scaffold for drug design. Its increased stability compared to its oxygen-containing counterpart, D-glucose, offers advantages in the development of therapeutic agents with improved pharmacokinetic profiles.[1][2][3] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, intended to serve as a technical resource for researchers and professionals in the field.
Part 1: Core Physicochemical Properties
A thorough understanding of the fundamental physical and chemical characteristics of this compound is paramount for its effective use in research and development. These properties dictate its behavior in various experimental settings and are crucial for the design of new derivatives and formulations.
Structural and General Properties
| Property | Value | Source(s) |
| IUPAC Name | 6-(hydroxymethyl)thiane-2,3,4,5-tetrol | [4] |
| CAS Registry Number | 20408-97-3 | [5] |
| Molecular Formula | C₆H₁₂O₅S | [4][5] |
| Molecular Weight | 196.22 g/mol | [4][5] |
| Appearance | White to off-white powder | [5] |
| Melting Point | 135-138 °C | [6] |
| Optical Rotation ([α]D²⁰) | +188° (c = 1.56 in water) | [7] |
Solubility Profile
The solubility of this compound is a critical parameter for its application in various assays and as a synthetic precursor. While detailed quantitative data across a wide range of solvents is not extensively published, its general solubility characteristics are known. It is readily soluble in water. For comparison, its parent compound, D-glucose, exhibits high solubility in water (approximately 479 g/L at 20°C and 546 g/L at 30°C) and is slightly soluble in ethanol.[8] D-glucose is also soluble in dimethyl sulfoxide (DMSO) at approximately 30 mg/mL.[9] Given the structural similarity, this compound is expected to have good solubility in polar protic solvents.
Spectroscopic and Analytical Data
The structural elucidation and confirmation of this compound rely on various spectroscopic techniques. A comprehensive analysis of its NMR spectra is crucial for understanding its conformational preferences in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound have been fully analyzed.[10] The replacement of the ring oxygen with sulfur leads to a slight puckering of the pyranose ring compared to D-glucose. This conformational change is reflected in the coupling constants observed in the ¹H NMR spectrum, with axial-axial couplings being smaller in the thio-analogue.[11] While the full, detailed spectral data with complete assignments of chemical shifts and coupling constants is best obtained from primary literature, a representative overview of the expected regions for key signals is provided below. For detailed analysis, researchers are directed to specialized publications on the conformational analysis of thiosugars.[7][10][12][13][14][15]
Mass Spectrometry (MS): The mass spectrum of this compound provides confirmation of its molecular weight. The molecular ion peak [M]+ is expected at m/z 196.[16]
Part 2: Chemical Reactivity and Stability
The chemical behavior of this compound is largely influenced by the presence of the sulfur atom in the pyranose ring. This substitution affects its stability and reactivity in key chemical transformations.
Glycosylation Reactions: A Versatile Building Block
This compound is a versatile participant in glycosylation reactions, capable of acting as both a glycosyl donor and an acceptor. The sulfur atom's electronic properties, particularly the strong anomeric effect of the thiane ring, play a significant role in directing the stereochemical outcome of these reactions.[17] When used as a glycosyl acceptor, this compound has been shown to be α-directing.[17]
Caption: Generalized workflow for a glycosylation reaction using a thioglycoside donor.
Oxidation of the Thioether
The sulfur atom in the pyranose ring of this compound can be selectively oxidized to the corresponding sulfoxide and sulfone. This transformation opens avenues for the synthesis of novel derivatives with potentially altered biological activities and provides access to glycosyl sulfoxides, which are valuable glycosyl donors.
A general and environmentally friendly method for the oxidation of thiosaccharides involves photosensitized oxidation.
-
Preparation of the Reaction Mixture: In a suitable reaction vessel, dissolve the this compound derivative in an appropriate solvent (e.g., acetonitrile).
-
Addition of Photosensitizer: Add a catalytic amount of a photosensitizer (e.g., Rose Bengal or Methylene Blue).
-
Oxygen Atmosphere: Bubble oxygen through the solution for a few minutes to ensure an oxygen-rich environment.
-
Irradiation: Irradiate the reaction mixture with a suitable light source (e.g., a halogen lamp) while maintaining a constant temperature.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Upon completion, remove the solvent under reduced pressure and purify the resulting sulfoxide by column chromatography.
Stability Profile
Thiosugars, including this compound, generally exhibit greater stability towards chemical and enzymatic hydrolysis compared to their O-glycoside counterparts.[1][2][3] This enhanced stability is a key feature that makes them attractive for the development of enzyme inhibitors and carbohydrate-based drugs.
Part 3: Biological Activity and Applications in Drug Development
The unique structural and chemical properties of this compound translate into distinct biological activities, making it a molecule of great interest in drug discovery and development.
Inhibition of Glucose Transport
One of the most well-characterized biological effects of this compound is its ability to competitively inhibit the cellular transport of D-glucose.[6][25] Cancer cells often exhibit a high rate of glycolysis and an overexpression of glucose transporters (GLUTs) to meet their increased energy demands. By targeting these transporters, this compound can selectively disrupt the energy supply to cancer cells, making it a promising candidate for anticancer therapy.[25]
Caption: Mechanism of competitive inhibition of glucose transport by this compound.
α-Glucosidase Inhibition
This compound has also been shown to be a weak to moderate inhibitor of α-glucosidase.[17] This enzyme is involved in the breakdown of complex carbohydrates into glucose in the digestive tract. Inhibition of α-glucosidase can delay the absorption of glucose and reduce postprandial hyperglycemia, a key therapeutic strategy in the management of type 2 diabetes. The development of more potent α-glucosidase inhibitors based on the this compound scaffold is an active area of research.
Conclusion
This compound is a fascinating and valuable molecule with a unique profile of physical, chemical, and biological properties. Its enhanced stability, coupled with its ability to mimic and interfere with glucose-related processes, has positioned it as a powerful tool in chemical biology and a promising lead compound in drug discovery. This in-depth technical guide provides a foundational understanding of its core characteristics, offering researchers and drug development professionals the necessary knowledge to harness the full potential of this important sulfur-containing carbohydrate. Further exploration into its synthesis, derivatization, and biological evaluation will undoubtedly continue to uncover new and exciting applications for this compound in science and medicine.
References
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- Encyclopedia.pub. (2020). Thiosugars of Biological Significance.
- Lambert, J. B., & Wharry, S. M. (1982). Conformational analysis of 5-thio-D-glucose. The Journal of Organic Chemistry, 47(20), 3873-3878.
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- Whistler, R. L., & Lake, W. C. (1972). 5-Thio-α-d-glucopyranose. In Methods in Carbohydrate Chemistry (Vol. 6, pp. 286-291). Academic Press.
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- Alexandersson, E., & Nestor, G. (2022). Complete 1H and 13C NMR spectral assignment of d-glucofuranose.
- Nayak, U. G., & Whistler, R. L. (1969). Synthesis of 5-thio-D-glucose. The Journal of Organic Chemistry, 34(4), 97-100.
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- Whistler, R. L., & Pyler, R. E. (1968). Alternate synthesis of 5-thio-D-glucose pentaacetate. The Journal of Organic Chemistry, 33(12), 4643-4644.
- Rowell, R. M., & Whistler, R. L. (1966). Derivatives of α-D-Glucothiopyranose1. The Journal of Organic Chemistry, 31(5), 1514-1516.
- Ueda, A., Pi, J., Makura, Y., Tanaka, M., & Uenishi, J. (2020). Stereoselective synthesis of (+)-5-thiosucrose and (+)-5-thioisosucrose. RSC advances, 10(17), 10133-10139.
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- Ritter, R. C., & Slusser, P. (1980). 5-Thio-D-glucose causes increased feeding and hyperglycemia in the rat. American Journal of Physiology-Endocrinology and Metabolism, 238(2), E141-E144.
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An In-Depth Technical Guide to 5-Thio-D-glucopyranose: A Versatile Tool in Glycobiology and Drug Discovery
Introduction: Unveiling the Thiosugar Analogue of Glucose
In the intricate world of carbohydrate chemistry and biology, subtle structural modifications can lead to profound changes in biological activity. 5-Thio-D-glucopyranose, a close structural analogue of D-glucose where the oxygen atom in the pyranose ring is replaced by a sulfur atom, stands as a testament to this principle. This thiosugar has emerged as an invaluable tool for researchers and drug development professionals, offering unique insights into glucose metabolism and transport, and serving as a scaffold for the development of novel therapeutics. This guide provides a comprehensive overview of this compound, delving into its fundamental properties, synthesis, and diverse applications, with a focus on the underlying scientific principles that govern its utility.
Core Properties and Identification
A thorough understanding of the physicochemical properties of this compound is paramount for its effective application in research.
Molecular Formula and CAS Number:
The fundamental chemical identity of this compound is defined by its molecular formula and its unique Chemical Abstracts Service (CAS) number.
| Property | Value |
| Molecular Formula | C6H12O5S[1] |
| CAS Number (α-anomer) | 20408-97-3[1] |
| CAS Number (D-glucopyranose) | 16505-91-2 |
Physicochemical Data:
Key physical and chemical characteristics of this compound are summarized below.
| Property | Value | Source |
| Molecular Weight | 196.22 g/mol | [1] |
| Melting Point | 135-136 °C | [1] |
| Optical Rotation [α]D20 | +188° (c = 1.56 in water) | [1] |
| Appearance | White to off-white powder |
Spectroscopic Characterization:
Chemical Synthesis: A Practical Approach
The synthesis of this compound has been a subject of interest since its initial preparation. The work of Whistler and colleagues has laid a significant foundation in this area.[1] A shorter, more efficient synthesis of its pentaacetate derivative, a key intermediate, has been developed, making this valuable research tool more accessible.
Synthetic Workflow Overview:
The synthesis of this compound typically involves a multi-step process starting from a readily available carbohydrate precursor, such as D-glucose. The key transformation is the introduction of the sulfur atom into the pyranose ring.
Caption: A generalized workflow for the synthesis of this compound.
Experimental Protocol: A Shorter Synthesis of 5-Thio-α-D-glucose Pentaacetate
The following is a summarized protocol based on the improved synthesis methods.[3] This procedure provides a more efficient route to the pentaacetate, which can then be deprotected to yield the final product.
Step 1: Preparation of Intermediate 3
-
A detailed procedure for synthesizing the starting material, a protected glucose derivative, is followed. This often involves reactions to introduce a suitable leaving group at the 5-position and a thiol group.
Step 2: Cyclization to form the Thiane Ring
-
The protected intermediate is treated with a base to facilitate an intramolecular nucleophilic substitution, where the thiol group displaces the leaving group to form the 5-thiopyranose ring.
Step 3: Acetolysis and Acetylation
-
The cyclic product is then subjected to acetolysis using a mixture of acetic anhydride, acetic acid, and sulfuric acid. This step cleaves the protecting groups and acetylates the free hydroxyl groups.
-
The reaction mixture is worked up by pouring it onto crushed ice, followed by extraction and purification.
Step 4: Purification
-
The crude pentaacetate is purified by column chromatography on silica gel to yield the pure 5-Thio-α-D-glucose pentaacetate.
Step 5: Deacetylation to this compound
-
The purified pentaacetate is deacetylated using a base, such as sodium methoxide in methanol, to afford the final product, this compound.
Biological Activity and Mechanism of Action
This compound exerts its biological effects primarily by interacting with the cellular machinery responsible for glucose transport and metabolism. Its structural similarity to D-glucose allows it to be recognized by glucose transporters and enzymes, but the presence of the sulfur atom alters its subsequent processing, leading to a range of interesting biological outcomes.
Interaction with Glucose Transporters:
This compound is a substrate for and a competitive inhibitor of glucose transporters.[4] This has been demonstrated in various cell types, including rabbit kidney-cortex slices and rat diaphragm muscle.[4]
-
Transport Kinetics: The transport of 5-Thio-D-glucose into cells exhibits saturation kinetics, with a reported K_m value of 2.4 mM in rabbit kidney-cortex slices.[4]
-
Competitive Inhibition: It competitively inhibits the transport of other hexoses, such as D-galactose and methyl α-D-glucopyranoside, with reported K_i values of 4.8 mM and 9.7 mM, respectively.[4] In the mouse small intestine, the apparent K_I for 5-Thio-D-glucose as an inhibitor of D-glucose transport was found to be 3.0 mM.[5]
Mechanism of Transport Inhibition:
The substitution of the ring oxygen with sulfur does not appear to significantly alter the conformation of the sugar in a way that prevents binding to glucose transporters.[4] It is recognized and translocated across the cell membrane via facilitative glucose transporters (GLUTs). By competing with D-glucose for binding to these transporters, this compound effectively reduces the uptake of cellular glucose.
Caption: Competitive inhibition of glucose transport by this compound.
Inhibition of Hexokinase and Glycolysis:
Once inside the cell, 5-Thio-D-glucose can be phosphorylated by hexokinase, though it is generally a poorer substrate than D-glucose. The resulting 5-thio-D-glucose-6-phosphate can act as an inhibitor of downstream glycolytic enzymes. The inhibition of glucose utilization via glycolysis has been observed in the mouse small intestine.[5][6] While the precise kinetic parameters for hexokinase inhibition by 5-Thio-D-glucose are not extensively documented in readily available literature, its action as an antimetabolite suggests interference with this crucial first step of glycolysis.
Diabetogenic Effect:
A notable biological effect of 5-Thio-D-glucose is its diabetogenic action when administered in vivo.[7] This is attributed to its ability to interfere with cellular glucose transport and utilization, leading to hyperglycemia.[4][6] This property makes it a useful tool for studying the physiological responses to impaired glucose metabolism.
Applications in Research and Drug Development
The unique biological properties of this compound have led to its use in a variety of research applications.
Studying Glucose Transport and Metabolism:
As a competitive inhibitor of glucose transport, this compound is an excellent tool for dissecting the kinetics and regulation of glucose transporters in different cell types and tissues. It can be used in glucose uptake assays to probe the activity of these transporters under various physiological and pathological conditions.
Experimental Protocol: Competitive Glucose Uptake Assay
This protocol describes a general method for assessing the inhibitory effect of this compound on cellular glucose uptake using a fluorescently labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).
Materials:
-
Cultured cells of interest
-
Cell culture medium (glucose-containing and glucose-free)
-
This compound
-
2-NBDG
-
Phosphate-buffered saline (PBS)
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a suitable density and allow them to adhere overnight.
-
Glucose Starvation: Prior to the assay, wash the cells with PBS and incubate them in glucose-free medium for a defined period to upregulate glucose transporters.
-
Inhibitor Treatment: Treat the cells with varying concentrations of this compound in glucose-free medium for a short pre-incubation period.
-
Glucose Uptake: Add 2-NBDG to the wells (with and without the inhibitor) and incubate for a specific time to allow for uptake.
-
Washing: Terminate the uptake by washing the cells with ice-cold PBS to remove extracellular 2-NBDG.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a plate reader or analyze the cells by flow cytometry.
-
Data Analysis: Quantify the inhibition of 2-NBDG uptake by this compound and determine parameters such as the IC50 value.
Development of Glycosidase Inhibitors:
This compound has been investigated as a potential inhibitor of glycosidases, enzymes that hydrolyze glycosidic bonds.[2] Its structural similarity to glucose allows it to bind to the active site of these enzymes. This property makes it a valuable lead compound for the design of more potent and selective glycosidase inhibitors, which have therapeutic potential in conditions such as diabetes and viral infections.
Scaffold for Novel Therapeutics:
The thiosugar ring of this compound serves as a versatile scaffold for the synthesis of a wide range of carbohydrate-based drugs. Its unique chemical properties, conferred by the sulfur atom, can lead to derivatives with enhanced stability, altered biological activity, and improved pharmacokinetic profiles compared to their oxygen-containing counterparts.
Conclusion: A Continuing Legacy in Science
This compound, a seemingly simple modification of a fundamental biological molecule, has proven to be a remarkably powerful tool in the hands of researchers. Its ability to competitively inhibit glucose transport and interfere with glycolysis has provided invaluable insights into these fundamental cellular processes. As a synthetic building block, it continues to pave the way for the development of novel therapeutic agents. The in-depth understanding of its properties, synthesis, and biological actions, as outlined in this guide, will undoubtedly continue to fuel discoveries in the fields of glycobiology, metabolic research, and drug development for years to come.
References
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-
Whistler, R. L., & Lake, W. C. (1972). Inhibition of cellular transport processes by this compound. Biochemical Journal, 130(4), 919–925. [Link]
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Abd El-Rahman, M. M. A., & Whistler, R. L. (1973). A shorter synthesis of 5-thio-α-D-glucose pentaacetate. Organic Preparations and Procedures International, 5(5), 245-249. [Link]
-
Ueda, A., Pi, J., Makura, Y., Tanaka, M., & Uenishi, J. (2020). Stereoselective synthesis of (+)-5-thiosucrose and (+)-5-thioisosucrose. RSC Advances, 10(18), 10683-10689. [Link]
-
Ritter, R. C., & Slusser, P. G. (1980). 5-Thio-D-glucose causes increased feeding and hyperglycemia in the rat. American Journal of Physiology-Endocrinology and Metabolism, 238(2), E141-E144. [Link]
-
Zimmerman, T. P., & Yip, L. C. (1974). Effect of 5-thio-D-glucose on hexose transport and metabolism in the mouse small intestine. Proceedings of the Society for Experimental Biology and Medicine, 146(3), 734-738. [Link]
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Chen, W., & Whistler, R. L. (1975). Action of 5-thio-D-glucose and its 1-phosphate with hexokinase and phosphoglucomutase. Archives of Biochemistry and Biophysics, 169(2), 392-396. [Link]
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5-Thio-D-glucopyranose: A Technical Guide to its Biological Activity and Therapeutic Potential
Abstract
5-Thio-D-glucopyranose, a structural analog of D-glucose where the ring oxygen is replaced by a sulfur atom, has emerged as a molecule of significant interest in biomedical research. Its ability to competitively interact with biological pathways dependent on glucose metabolism has positioned it as a valuable tool for studying glucose biochemistry and as a potential therapeutic agent. This in-depth technical guide provides a comprehensive overview of the multifaceted biological activities of this compound, with a focus on its mechanisms of action as a glycosidase inhibitor, a modulator of glucose transport, and its activity in cancer and virology. This guide is intended for researchers, scientists, and drug development professionals, offering not only a synthesis of the current understanding but also detailed experimental protocols to facilitate further investigation into this promising compound.
Introduction: The Significance of a Sulfur-Substituted Glucose Analog
The central role of D-glucose in cellular metabolism, signaling, and structure makes it a focal point for therapeutic intervention in a myriad of diseases. The substitution of the endocyclic oxygen with sulfur in this compound creates a molecule that is recognized by many of the same cellular components as glucose but is often processed differently, leading to inhibitory or modulatory effects.[1] This structural similarity allows it to act as a competitive inhibitor in various glucose-dependent processes.[1][2] This guide will delve into the key biological activities of this compound, providing both the mechanistic rationale and practical experimental frameworks for their investigation.
Inhibition of Glycosidases: A Target for Metabolic Control
Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates, playing a crucial role in digestion, lysosomal catabolism, and the post-translational modification of proteins. The inhibition of these enzymes is a key strategy in the management of metabolic disorders such as type 2 diabetes.
Mechanism of Action
This compound has been shown to be a weak to moderate inhibitor of α-glucosidase.[3] The proposed mechanism of inhibition involves the sulfur atom in the pyranose ring, which, due to its different atomic radius and electronegativity compared to oxygen, can alter the binding affinity and catalytic processing of the sugar analog within the enzyme's active site. While specific kinetic data such as the inhibition constant (Ki) for this compound against various glycosidases are not extensively reported in the literature, its inhibitory effect has been demonstrated. For instance, in one study, 5-thio-D-glucose showed 48% inhibition of rat intestinal α-glucosidase at a concentration of 8 mM.[3] The lack of extensive kinetic data presents an opportunity for further research to fully characterize its inhibitory profile against a broader range of glycosidases.
Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay
This protocol provides a colorimetric method to determine the inhibitory activity of this compound against α-glucosidase.
Materials and Reagents:
-
α-Glucosidase from Saccharomyces cerevisiae
-
This compound
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) (substrate)
-
Acarbose (positive control)
-
0.1 M Sodium phosphate buffer (pH 6.8)
-
0.1 M Sodium carbonate (Na2CO3) (stop solution)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in phosphate buffer.
-
Prepare a stock solution of α-glucosidase (0.5 U/mL) in phosphate buffer.
-
Prepare a 5 mM solution of pNPG in phosphate buffer.
-
Prepare a stock solution of Acarbose in phosphate buffer.
-
Prepare a 0.1 M solution of Na2CO3 in deionized water.
-
-
Assay in 96-Well Plate:
-
Add 50 µL of phosphate buffer to the blank wells.
-
Add 50 µL of α-glucosidase solution to the control and test wells.
-
Add 50 µL of various concentrations of this compound or Acarbose to the test wells. Add 50 µL of phosphate buffer to the control wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 50 µL of the pNPG solution to all wells except the blank.
-
Incubate the plate at 37°C for 20 minutes.
-
-
Stopping the Reaction and Measurement:
-
Stop the reaction by adding 50 µL of 0.1 M Na2CO3 to all wells.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_test) / Abs_control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Interference with Cellular Glucose Transport
The transport of glucose across the cell membrane is a fundamental process mediated by two main families of glucose transporters: the sodium-glucose cotransporters (SGLTs) and the facilitative glucose transporters (GLUTs). Due to its structural similarity to D-glucose, this compound can interfere with these transport systems.
Mechanism of Action
This compound is actively transported into cells and competitively inhibits the transport of D-glucose. It has been shown to be a substrate for both active and facilitated diffusion transport processes. In rabbit kidney-cortex slices, the uptake of 5-Thio-D-glucose is Na+-dependent and sensitive to phlorizin, a characteristic of SGLT-mediated transport.[4][5] It competitively inhibits the transport of D-galactose and methyl α-D-glucopyranoside with Ki values of 4.8 mM and 9.7 mM, respectively.[4][5] In rat diaphragm muscle, it is taken up by the facilitated-diffusion transport system, indicative of interaction with GLUT transporters.[4] While the specific affinities for various GLUT isoforms have not been extensively detailed, its ability to interfere with glucose uptake underscores its potential to modulate cellular metabolism.
Experimental Protocol: Cellular Glucose Uptake Assay
This protocol describes a non-radioactive, bioluminescent assay to measure the effect of this compound on glucose uptake in cultured cells.
Materials and Reagents:
-
Cell line of interest (e.g., HeLa, MCF-7)
-
Cell culture medium
-
This compound
-
2-Deoxyglucose (2DG)
-
Glucose Uptake-Glo™ Assay kit (Promega) or similar
-
96-well white-walled, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).
-
Add glucose-free culture medium containing various concentrations of this compound or vehicle control.
-
Incubate for a predetermined time (e.g., 1 hour) at 37°C.
-
-
Glucose Uptake:
-
Add 2-Deoxyglucose (2DG) to all wells to a final concentration of 1 mM.
-
Incubate for 10-20 minutes at 37°C.
-
-
Lysis and Detection:
-
Follow the manufacturer's instructions for the Glucose Uptake-Glo™ Assay kit, which typically involves:
-
Adding a Stop Buffer to lyse the cells and terminate the uptake.
-
Adding a Neutralization Buffer.
-
Adding a Detection Reagent that measures the amount of intracellular 2-deoxyglucose-6-phosphate (2DG6P).
-
-
-
Measurement and Data Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of glucose uptake inhibition relative to the vehicle control.
-
Determine the IC50 value for the inhibition of glucose uptake.
-
Anticancer Activity: Exploiting Metabolic Vulnerabilities
Cancer cells often exhibit a high rate of glycolysis, a phenomenon known as the Warburg effect, making them particularly vulnerable to disruptions in glucose metabolism. This compound has demonstrated anticancer properties, particularly against hypoxic tumor cells.[6]
Mechanism of Action: Induction of Oxidative Stress
The primary anticancer mechanism of this compound is the induction of oxidative stress.[7][8] Studies have shown that it leads to an increase in cellular reactive oxygen species (ROS) and causes oxidative DNA lesions in cancer cells.[7][8] This effect is more pronounced in a low-glucose environment, highlighting its role in glucose metabolism interference.[7] The generation of ROS is thought to be correlated with the increased expression of NADPH oxidase 5 (NOX5).[7] The resulting oxidative stress can trigger downstream signaling pathways leading to cell death. While specific IC50 values for this compound are not consistently reported across a wide range of cancer cell lines in the readily available literature, its cytotoxic effects have been established, particularly in hypoxic mastocytoma cells.[6]
Signaling Pathway: this compound-Induced Oxidative Stress
Caption: Proposed signaling pathway of this compound-induced cell death in cancer cells.
Experimental Protocol: Assessment of Oxidative Stress
This protocol outlines a method to measure intracellular ROS levels in cancer cells treated with this compound using a fluorescent probe.
Materials and Reagents:
-
Cancer cell line (e.g., HeLa)
-
Cell culture medium
-
This compound
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFDA)
-
Phosphate-buffered saline (PBS)
-
96-well black-walled, clear-bottom tissue culture plates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding:
-
Seed cancer cells in a 96-well black-walled plate and incubate overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24 hours). Include a positive control (e.g., H2O2) and a vehicle control.
-
-
Staining with DCFDA:
-
Remove the treatment medium and wash the cells with PBS.
-
Add DCFDA solution (typically 10 µM in PBS) to each well.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Measurement of Fluorescence:
-
Wash the cells with PBS to remove excess probe.
-
Add PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
-
Data Analysis:
-
Quantify the fold increase in ROS production in treated cells compared to the vehicle control.
-
Antiviral Activity: An Emerging Area of Investigation
Thiosugars, as a class, have been investigated for their potential antiviral activities.[3] The rationale behind this is that many viruses rely on host cell glycosylation processes for the proper folding and function of their envelope proteins, which are crucial for viral entry and replication.
Potential Mechanisms of Action
The antiviral mechanism of this compound is not as well-defined as its other biological activities. However, it is hypothesized that by interfering with cellular glycosylation pathways, it could lead to the production of misfolded or non-functional viral glycoproteins. This could impair viral assembly, release, and infectivity. Further research is needed to elucidate the specific viral targets and the precise mechanism of action. Currently, specific EC50 values for this compound against common viruses are not widely reported in the literature, representing a significant area for future investigation.
Experimental Protocol: Cytopathic Effect (CPE) Reduction Assay
This protocol provides a general method to screen for the antiviral activity of this compound by measuring the reduction of virus-induced cell death.
Materials and Reagents:
-
Host cell line permissive to the virus of interest (e.g., MDCK for influenza virus)
-
Virus stock of known titer
-
Cell culture medium
-
This compound
-
Positive control antiviral drug
-
Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well tissue culture plates
Procedure:
-
Cell Seeding:
-
Seed host cells in a 96-well plate and incubate to form a confluent monolayer.
-
-
Infection and Treatment:
-
Prepare serial dilutions of this compound in infection medium (low-serum medium).
-
Remove the growth medium from the cells and add the compound dilutions.
-
Add the virus at a predetermined multiplicity of infection (MOI).
-
Include cell control (no virus, no compound), virus control (virus, no compound), and positive control wells.
-
-
Incubation:
-
Incubate the plate at 37°C until significant cytopathic effect is observed in the virus control wells (typically 2-4 days).
-
-
Assessment of Cell Viability:
-
Perform a cell viability assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of protection from CPE for each compound concentration.
-
Determine the EC50 (the concentration that protects 50% of cells from virus-induced death) and the CC50 (the concentration that causes 50% cytotoxicity in uninfected cells).
-
Calculate the Selectivity Index (SI = CC50 / EC50) to assess the therapeutic window.
-
Summary of Quantitative Data
The following table summarizes the available quantitative data on the biological activities of this compound. It is important to note that for some activities, specific quantitative data is limited in the currently available literature, highlighting areas for future research.
| Biological Activity | Parameter | Value | Organism/Cell Line | Reference |
| α-Glucosidase Inhibition | % Inhibition | 48% at 8 mM | Rat intestinal α-glucosidase | [3] |
| Glucose Transport Inhibition | Ki (vs. D-galactose) | 4.8 mM | Rabbit kidney-cortex slices | [4][5] |
| Ki (vs. methyl α-D-glucopyranoside) | 9.7 mM | Rabbit kidney-cortex slices | [4][5] | |
| Anticancer Activity | Cytotoxicity | Effective against hypoxic cells | Murine mastocytoma cells | [6] |
| Antiviral Activity | EC50 | Data not available | - | - |
Conclusion and Future Directions
This compound is a versatile molecule with a range of biological activities stemming from its ability to mimic and interfere with D-glucose metabolism. Its roles as a glycosidase inhibitor, a modulator of glucose transport, and an inducer of oxidative stress in cancer cells have been established, making it a valuable tool for research and a lead compound for therapeutic development.
Future research should focus on several key areas:
-
Comprehensive Kinetic Studies: A detailed kinetic analysis of this compound against a panel of human glycosidases is needed to fully understand its inhibitory profile and therapeutic potential in metabolic diseases.
-
Elucidation of Transporter Specificity: Investigating the binding affinities of this compound for specific GLUT and SGLT isoforms will provide a clearer picture of its effects on glucose transport in different tissues.
-
In-depth Cancer Biology Studies: Further exploration of the signaling pathways activated by this compound-induced oxidative stress in various cancer types will be crucial for its development as an anticancer agent. This includes obtaining comprehensive IC50 data across multiple cancer cell lines.
-
Antiviral Mechanism and Spectrum: A concerted effort is required to identify the specific viral targets of this compound and to determine its efficacy (EC50 values) against a range of clinically relevant viruses.
By addressing these questions, the scientific community can unlock the full potential of this compound as both a powerful research tool and a novel therapeutic agent.
References
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Czubatka-Bienkowska, A., Macieja, A., Sarnik, J., Witczak, Z. J., & Poplawski, T. (2017). The oxidative induction of DNA lesions in cancer cells by 5-thio-d-glucose and 6-thio-d-fructopyranose and their genotoxic effects. Part 3. Bioorganic & Medicinal Chemistry Letters, 27(5), 1210–1214. [Link]
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Ueda, A., Pi, J., Makura, Y., Tanaka, M., & Uenishi, J. (2020). Stereoselective synthesis of (+)-5-thiosucrose and (+)-5-thioisosucrose. RSC Advances, 10(16), 9493–9499. [Link]
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DrugFuture. (n.d.). 5-Thio-D-glucose. Retrieved from [Link]
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Whistler, R. L., & Lake, W. C. (1972). Inhibition of cellular transport processes by this compound. Biochemical Journal, 130(4), 919–925. [Link]
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Song, C. W., Clement, J. J., & Levitt, S. H. (1976). Preferential cytotoxicity of 5-thio-D-glucose against hypoxic tumor cells. Journal of the National Cancer Institute, 57(3), 603–605. [Link]
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Ritter, R. C., & Slusser, P. G. (1980). 5-Thio-D-glucose causes increased feeding and hyperglycemia in the rat. American Journal of Physiology-Endocrinology and Metabolism, 238(2), E141–E144. [Link]
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Whistler, R. L., & Hoffman, D. J. (1968). Diabetogenic action of this compound in rats. Biochemistry, 7(12), 4479–4483. [Link]
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Korytnyk, W., Angelino, N., Dodson-Simmons, O., Hanchak, M., Madson, M., & Valentekovic-Horvath, S. (1983). Synthesis and conformation of 5-thio-D-glucal, an inhibitor of glycosidases. Carbohydrate Research, 113(1), 166–171. [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Chen, W., & Whistler, R. L. (1975). Action of 5-thio-D-glucose on D-glucose metabolism: possible mechanism for diabetogenic effect. Archives of Biochemistry and Biophysics, 169(1), 392–396. [Link]
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Tannock, I. F., Guttman, P., & Rauth, A. M. (1983). Failure of 2-Deoxy-d-glucose and 5-Thio-d-glucose to Kill Hypoxic Cells of Two Murine Tumors. Cancer Research, 43(3), 980–983. [Link]
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Song, C. W., Clement, J. J., & Levitt, S. H. (1976). Preferential cytotoxicity of 5-thio-D-glucose against hypoxic tumor cells. Journal of the National Cancer Institute, 57(3), 603–605. [Link]
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Whistler, R. L., & Lake, W. C. (1972). Inhibition of cellular transport processes by this compound. Biochemical Journal, 130(4), 919–925. [Link]
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fundamental mechanism of action of 5-Thio-D-glucopyranose
An In-Depth Technical Guide to the Fundamental Mechanism of Action of 5-Thio-D-glucopyranose
Abstract
This compound, a structural analog of D-glucose where the ring oxygen is replaced by a sulfur atom, has emerged as a critical tool in biochemical and physiological research. Its unique properties allow it to act as a competitive inhibitor of glucose transport and metabolism, leading to significant physiological effects. This guide provides a comprehensive overview of the fundamental mechanisms of action of this compound, detailing its impact on cellular transport systems, enzymatic pathways, and overall glucose homeostasis. We will explore its role as a competitive inhibitor of glucose transporters, its effects on key metabolic enzymes such as α-glucosidase, and its resulting diabetogenic and anti-fertility properties. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this potent glucose analog.
Introduction: The Significance of a Sulfur Substitution
The substitution of the endocyclic oxygen with a sulfur atom in the pyranose ring of D-glucose to form this compound creates a molecule with similar steric properties to its natural counterpart but with altered electronic characteristics.[1] This subtle yet profound change is the basis for its biological activities. The sulfur atom's larger size and different electronegativity compared to oxygen do not significantly alter the molecule's conformation, allowing it to be recognized by glucose binding sites on transporters and enzymes.[2][3] However, its subsequent metabolic processing is hindered, leading to a cascade of inhibitory effects.
Core Mechanism I: Competitive Inhibition of Cellular Glucose Transport
A primary mechanism of action for this compound is its interference with cellular glucose transport. It competitively inhibits both active and facilitated glucose transport systems.
Active Transport Inhibition
In tissues like the kidney cortex, this compound is actively transported into cells via sodium-dependent glucose cotransporters (SGLTs).[2][3] It exhibits saturation kinetics, with a reported K_m value of 2.4 mM.[2][3] Its uptake is sensitive to phlorrhizin, a classic SGLT inhibitor, and is dependent on both sodium ions and energy.[2][3] Furthermore, it acts as a competitive inhibitor of the transport of other sugars like D-galactose and methyl α-D-glucopyranoside, with K_i values of 4.8 mM and 9.7 mM, respectively.[2][3] This competitive inhibition reduces the cellular uptake of glucose and other essential sugars in these tissues.
Facilitated Diffusion Inhibition
In tissues such as muscle, this compound is taken up via facilitated diffusion through glucose transporters (GLUTs).[2][3] It also competitively inhibits the transport of other sugars like D-xylose in these tissues.[2][3] The ability of this compound to compete with glucose for both active and facilitated transport is a cornerstone of its physiological effects, leading to reduced intracellular glucose availability.
Experimental Workflow: Assessing Competitive Inhibition of Glucose Transport
Caption: Workflow for determining competitive inhibition of glucose transport by this compound.
Core Mechanism II: Enzymatic Inhibition and Metabolic Disruption
Once inside the cell, this compound can interfere with key metabolic pathways by inhibiting enzymes that normally process glucose.
Inhibition of α-Glucosidase
This compound has been reported to be a weak to moderate inhibitor of α-glucosidase.[4] This enzyme is crucial for the breakdown of disaccharides like sucrose into monosaccharides for absorption.[4] While not as potent as dedicated α-glucosidase inhibitors like acarbose, this activity contributes to its overall effect on carbohydrate metabolism.[4] For instance, one study showed 48% inhibition of rat intestinal α-glucosidase at a concentration of 8 mM.[4]
Impact on Glycogen Metabolism
The dysregulation of glucose homeostasis by this compound suggests an impact on glycogen metabolism. While direct, potent inhibition of glycogen phosphorylase by this compound itself is not extensively detailed in the provided results, the structural class of C-glucosyl-based analogues are being investigated as inhibitors of this enzyme. Glycogen phosphorylase is the rate-limiting enzyme in glycogenolysis, the process of breaking down glycogen into glucose-1-phosphate.[5][6] By disrupting glucose availability and potentially interacting with enzymes in this pathway, this compound contributes to altered glycogen storage and mobilization.
Disruption of Glycolysis and the Hexosemonophosphate Shunt
Studies in mouse small intestine have demonstrated that this compound inhibits the utilization of D-glucose.[7] It causes a time- and dose-dependent inhibition of CO2 production from both D-[1-14C]glucose and D-[6-14C]glucose, indicating interference with both the hexosemonophosphate (HMP) shunt and aerobic glycolysis.[7] The HMP shunt is inhibited by approximately 60% at a concentration of 11.0 mM.[7] This disruption of core glucose metabolic pathways is a key contributor to its diabetogenic effect.[7]
Signaling Pathway: Disruption of Glucose Metabolism by this compound
Caption: Competitive inhibition of glucose transport and subsequent disruption of intracellular metabolic pathways.
Physiological Consequences
The combined effects of transport inhibition and metabolic disruption lead to significant physiological outcomes.
Diabetogenic Effects
The most prominent effect of this compound administration is a diabetogenic state, characterized by hyperglycemia and glucosuria.[1][8][9] By inhibiting glucose uptake into cells and its subsequent metabolism, this compound causes an increase in blood glucose levels.[7][8] This effect is potent, with plasma glucose concentrations rising to levels 3 to 4.6 times higher than those induced by equimolar doses of 2-deoxy-D-glucose.[8]
Table 1: Kinetic Parameters of this compound Transport and Inhibition
| Parameter | Value | Tissue/System | Reference |
| K_m (for transport) | 2.4 mM | Rabbit kidney cortex | [2][3] |
| V_max (for transport) | 70 µmol/h per g of cell water | Rabbit kidney cortex | [2][3] |
| K_i (vs. D-galactose) | 4.8 mM | Rabbit kidney cortex | [2][3] |
| K_i (vs. methyl α-D-glucopyranoside) | 9.7 mM | Rabbit kidney cortex | [2][3] |
Effects on Spermatogenesis and Fertility
This compound also exhibits anti-fertility effects in males. It has been shown to inhibit protein biosynthesis in immature spermatids in a concentration-dependent manner.[10] This inhibition occurs at doses that also lead to the arrest of spermatogenesis, suggesting a direct link between the disruption of metabolic processes in these cells and impaired fertility.[10]
Conclusion
The is multifaceted, stemming from its structural similarity to D-glucose. Its ability to act as a competitive substrate and inhibitor for glucose transporters is a primary driver of its physiological effects. This is compounded by its inhibitory action on key metabolic enzymes, leading to a significant disruption of glucose homeostasis. These well-characterized mechanisms make this compound an invaluable tool for studying glucose metabolism and have paved the way for its investigation in various therapeutic contexts. For researchers and drug development professionals, a thorough understanding of these core principles is essential for leveraging the unique properties of this glucose analog.
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Inhibition of cellular transport processes by this compound. PubMed. [Link]
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Preliminary Studies on the Toxicity of 5-Thio-D-glucopyranose: A Guide for Researchers
An In-Depth Technical Guide
Abstract: 5-Thio-D-glucopyranose (5TG) is a structural analog of D-glucose where the endocyclic oxygen is replaced by a sulfur atom. This modification grants it unique biochemical properties, making it a valuable tool for studying glucose transport and metabolism, as well as a candidate for therapeutic development, particularly in oncology. However, its utility is intrinsically linked to its toxicological profile. This guide provides a comprehensive overview of the preliminary toxicity of this compound, synthesizing data from foundational studies. It is designed for researchers, scientists, and drug development professionals, offering not just a summary of known effects but also the rationale behind suggested experimental protocols for its evaluation. We will delve into its mechanisms of action, present established in vitro and in vivo data, and provide detailed methodologies for key toxicological assays.
Introduction: The Chemical and Biological Context of this compound
This compound is a synthetic monosaccharide analog that has garnered significant interest due to its ability to competitively interact with biological systems dependent on D-glucose.[1][2][3] Its structural similarity allows it to be recognized by glucose transporters, but the presence of the sulfur heteroatom prevents it from being metabolized in the same manner as glucose, leading to a range of biological effects.[2][3] These effects include the disruption of glucose metabolism, selective toxicity towards hypoxic cells, and potential interference with reproductive processes.[3][4][5] Understanding the toxicological characteristics of 5TG is therefore a critical prerequisite for its safe and effective application in research and potential clinical settings.
Chemical Identity:
Core Mechanisms of Toxicity
The toxic effects of this compound are not attributable to a single, isolated action but rather to a cascade of interconnected cellular events stemming from its identity as a glucose mimetic.
-
Competitive Inhibition of Glucose Transport and Metabolism: 5TG is actively transported into cells via glucose transporters.[2] Once inside, it cannot be readily phosphorylated by hexokinase, leading to an inhibition of glycolysis and the hexosemonophosphate shunt.[5] This disruption of cellular energy pathways is a primary contributor to its cytotoxic effects, particularly in cells with high glucose dependence, such as cancer cells. This interference with glucose utilization is also believed to be a contributing factor to its observed diabetogenic and hyperglycemic effects in vivo.[2][5][8]
-
Induction of Oxidative Stress: Studies have shown that 5TG can induce the generation of reactive oxygen species (ROS) within cells.[9] This increase in ROS can lead to oxidative damage to cellular components, including lipids, proteins, and, most critically, DNA.
-
Genotoxicity: The induction of ROS by 5TG has been directly linked to genotoxic effects, specifically the formation of oxidative DNA lesions.[9] In HeLa cancer cells, this process was associated with an increased expression of NADPH oxidase 5 (NOX5).[9] Such DNA damage, if not repaired, can lead to mutations, chromosomal aberrations, and ultimately, apoptosis or neoplastic transformation.
-
Selective Toxicity to Hypoxic Cells: A key characteristic of 5TG is its enhanced toxicity under low-oxygen (hypoxic) conditions.[4] Hypoxic cells are more reliant on anaerobic glycolysis for energy, making them particularly vulnerable to a glycolytic inhibitor like 5TG. This property has driven interest in its use as a potential anticancer agent, as solid tumors often contain hypoxic regions.[4][10]
Below is a diagram illustrating the interplay of these toxicological mechanisms.
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- 5. Action of 5-thio-D-glucose on D-glucose metabolism: possible mechanism for diabetogenic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C6H12O5S | CID 307185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. 5-Thio-D-glucose causes increased feeding and hyperglycemia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The oxidative induction of DNA lesions in cancer cells by 5-thio-d-glucose and 6-thio-d-fructopyranose and their genotoxic effects. Part 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. radiationresearch [radiation-research.kglmeridian.com]
The Scarcity and Significance of Thiosugars in Nature: A Technical Guide on the Natural Occurrence of 5-Thio-D-glucopyranose Congeners
Abstract
The Elusive Nature of 5-Thio-D-glucopyranose in the Natural World
The substitution of the endocyclic oxygen with a sulfur atom in a pyranose ring gives rise to a thiosugar, a modification that dramatically alters the chemical and biological properties of the parent carbohydrate. While synthetic chemists have explored a vast landscape of thiosugar derivatives, nature has been remarkably conservative in its adoption of this structural motif.
It is critical for researchers to understand that This compound and its derivatives are exceptionally rare in nature .[1] Extensive literature surveys and natural product screening efforts have not yielded significant evidence of their widespread natural occurrence. This scarcity underscores the unique enzymatic machinery required for their biosynthesis, which does not appear to be broadly distributed across kingdoms of life. The focus of this guide, therefore, shifts to the well-documented instances of naturally occurring thiosugars, which, although few, are of profound scientific interest. The most prominent of these are 5-thio-D-mannose and the structurally unique salacinol and its congeners.[1][2]
Salacinol and its Analogs: A New Frontier in α-Glucosidase Inhibition
The most compelling examples of naturally occurring thiosugars are salacinol and its related compounds, isolated from plants of the genus Salacia (family Celastraceae). These plants have a long history of use in traditional medicine, particularly in Ayurveda, for the management of diabetes.[3][4]
Natural Sources and Isolation
Salacinol and its analogs, including kotalanol and neokotalanol, have been primarily isolated from the roots and stems of Salacia species such as Salacia reticulata, Salacia oblonga, and Salacia chinensis.[3][5] The isolation of these highly polar, zwitterionic molecules is a non-trivial process that necessitates a bioassay-guided fractionation approach.
Experimental Protocol: Bioassay-Guided Isolation of Salacinol from Salacia reticulata
-
Extraction: Dried and powdered root material of S. reticulata is subjected to exhaustive extraction with 80% aqueous methanol. This solvent choice is critical for efficiently extracting the polar sulfonium compounds.
-
Solvent Partitioning: The resulting crude extract is partitioned between n-hexane, chloroform, ethyl acetate, and water. The α-glucosidase inhibitory activity is consistently concentrated in the aqueous layer, guiding the subsequent purification steps.
-
Initial Chromatographic Separation: The active aqueous fraction is subjected to column chromatography on a Diaion HP-20 resin, eluting with a stepwise gradient of water to methanol. Fractions are monitored for their inhibitory activity against α-glucosidase (e.g., rat intestinal maltase and sucrase).
-
Further Purification: The most active fractions are then purified by a series of chromatographic techniques, including silica gel chromatography, followed by preparative High-Performance Liquid Chromatography (HPLC) on an octadecylsilylated (ODS) silica gel column.
-
Final Isolation: Final purification is typically achieved through repeated preparative HPLC, yielding the pure salacinol and its analogs.[5]
The causality behind this multi-step protocol lies in the progressive enrichment of the target compounds based on their polarity and specific biological activity. The initial solvent partitioning removes non-polar constituents, while the subsequent chromatographic steps separate the highly polar, active compounds from other water-soluble metabolites.
Unique Structural Features
Salacinol possesses a remarkable and unprecedented structure for a natural product: a thiosugar sulfonium sulfate inner salt.[3][4] The core of the molecule is a 1,4-anhydro-4-thio-D-arabinitol sulfonium ion, which is linked to a sulfated polyol side chain. This unique zwitterionic nature is central to its biological activity.
Biosynthesis
The biosynthetic pathway of salacinol is an active area of research. It is hypothesized that its formation involves the enzymatic coupling of a 1,4-dideoxy-1,4-epithio-D-arabinitol intermediate with a sulfated C4 polyol. The incorporation of sulfur is likely mediated by radical S-adenosylmethionine (SAM) enzymes, which are known to catalyze a wide range of challenging biochemical transformations.[6]
Biological Activity and Mechanism of Action
Salacinol and its analogs are potent inhibitors of α-glucosidases, enzymes that break down complex carbohydrates into glucose in the small intestine.[3][7] By inhibiting these enzymes, salacinol slows down the absorption of glucose, thereby reducing postprandial hyperglycemia. This mechanism of action is similar to that of clinically used antidiabetic drugs like acarbose and voglibose.[3]
The inhibitory potency of salacinol is attributed to its unique thiosugar sulfonium structure, which mimics the transition state of the glycosidic bond cleavage reaction catalyzed by α-glucosidases. The positively charged sulfur atom plays a crucial role in binding to the enzyme's active site.
Table 1: α-Glucosidase Inhibitory Activity of Salacinol and its Analogs
| Compound | Target Enzyme | IC50 (µM) |
| Salacinol | Human Maltase | 3.9 - 4.9 |
| Kotalanol | Human Maltase | 3.9 - 4.9 |
| Neokotalanol | Human Maltase | 3.9 - 4.9 |
| Acarbose | Human Maltase | ~4.0 |
| Voglibose | Human Maltase | ~0.2 |
Data compiled from multiple sources for comparative purposes.[3]
Structure-Activity Relationship
Structure-activity relationship (SAR) studies have revealed that the intact 5-membered thiosugar ring of salacinol is essential for its potent α-glucosidase inhibitory activity.[4][8] Analogs with a cleaved or truncated thiosugar ring were found to be inactive, highlighting the critical role of the cyclic sulfonium ion in enzyme binding.[4][8]
5-Thio-D-mannose: A Rare Natural Thiosugar
While less is known about its natural occurrence compared to salacinol, 5-thio-D-mannose has been identified as a naturally occurring thiosugar.[1][2] Its presence is noted in the LOTUS (Natural Products Occurrence Database), although specific plant or microbial sources are not extensively documented in readily available literature.[9]
D-mannose itself is a C-2 epimer of glucose and is found in various fruits and is also produced endogenously in the human body.[10][11][12][13] It plays a role in several physiological processes, and its derivatives are of interest for their potential therapeutic applications.[11] The natural occurrence of its 5-thio analog suggests the existence of specific enzymatic pathways for its production, which warrant further investigation.
Methodologies for Structural Elucidation
The characterization of novel thiosugars relies on a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) is employed to elucidate the connectivity and stereochemistry of the molecule.
-
X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry.
Future Perspectives and Conclusion
The study of naturally occurring thiosugars is a small but fascinating field with significant potential for drug discovery. The extreme rarity of this compound derivatives in nature highlights the specialized biological machinery required for their synthesis. Salacinol and its analogs stand out as remarkable examples of nature's ingenuity, offering a unique molecular scaffold for the development of new antidiabetic agents. Further exploration of the biosynthesis of these compounds could unveil novel enzymatic tools for the chemoenzymatic synthesis of other thiosugar derivatives. The continued investigation into the natural world for these rare sulfur-containing carbohydrates promises to yield new insights into biochemistry and inspire the development of novel therapeutics.
Visualizations
Logical Flow of Bioassay-Guided Isolation
Caption: Bioassay-guided isolation workflow for salacinol.
Structural Relationship of Salacinol and its Analogs
Sources
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- 2. Exploring the Chemistry and Applications of Thio-, Seleno-, and Tellurosugars - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salacinol and Related Analogs: New Leads for Type 2 Diabetes Therapeutic Candidates from the Thai Traditional Natural Medicine Salacia chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of the thiosugar ring in the inhibitory activity of salacinol, a potent natural α-glucosidase inhibitor - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08485J [pubs.rsc.org]
- 5. A review of antidiabetic active thiosugar sulfoniums, salacinol and neokotalanol, from plants of the genus Salacia - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. D-Mannose: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
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- 13. chronicutiinfo.com [chronicutiinfo.com]
Methodological & Application
Application Notes & Protocols: Synthesis and Purification of 5-Thio-D-glucopyranose
Introduction
5-Thio-D-glucopyranose is a structurally significant analogue of D-glucose where the oxygen atom in the pyranose ring is replaced by a sulfur atom. This substitution imparts unique chemical and biological properties, making it an invaluable tool in glycobiology and medicinal chemistry. Its resistance to glycosidic bond cleavage by many glycosidases allows it to function as a potent inhibitor of carbohydrate-processing enzymes, such as α-glucosidase.[1] Consequently, 5-thio-D-glucose and its derivatives are extensively studied for their potential as antidiabetic, antiviral, and antitumor agents.[2] This guide provides a comprehensive overview of a reliable synthetic route starting from D-glucose, followed by detailed protocols for purification and characterization, designed for researchers in academic and industrial drug development settings.
PART I: Synthesis of this compound
The synthesis of this compound is a multi-step process that requires careful control of protecting groups and reaction conditions to achieve the desired stereochemistry and ring structure. The strategy outlined below proceeds through a key per-acetylated intermediate, which facilitates the introduction of the sulfur atom and subsequent formation of the thiopyranose ring.
Overall Synthetic Workflow
The transformation from D-glucose to this compound can be visualized as a three-stage process: protection, thio-ring formation (via an appropriate intermediate), and deprotection.
Caption: High-level workflow for the synthesis of this compound.
Experimental Protocols
Principle: The hydroxyl groups of D-glucose are acetylated using acetic anhydride. This protection strategy is crucial as it renders the sugar soluble in organic solvents and activates the anomeric carbon for subsequent reactions. The use of a catalyst like sodium acetate or perchloric acid promotes the reaction.[3][4] The reaction typically yields a mixture of α and β anomers.
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| D-Glucose | 180.16 | 10.0 g | 1.0 |
| Acetic Anhydride | 102.09 | 50 mL | ~9.6 |
| Anhydrous Sodium Acetate | 82.03 | 5.0 g | 1.1 |
| Ethanol | 46.07 | As needed | - |
| Ice Water | - | ~500 mL | - |
Procedure:
-
Combine D-glucose (10.0 g) and anhydrous sodium acetate (5.0 g) in a 250 mL round-bottom flask equipped with a reflux condenser.
-
Add acetic anhydride (50 mL) to the flask.
-
Heat the mixture in a water bath at 100°C with stirring for 2 hours. The solution should become clear.
-
Allow the reaction mixture to cool slightly, then pour it carefully into a beaker containing 500 mL of ice-cold water while stirring vigorously.
-
Continue stirring until the excess acetic anhydride has hydrolyzed and a white solid precipitates.
-
Isolate the crude product by vacuum filtration and wash the solid thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from hot ethanol to yield pure 1,2,3,4,6-penta-O-acetyl-D-glucopyranose as a white crystalline solid.[3]
-
Dry the product under vacuum. A typical yield is 80-90%.
Principle: This step introduces the sulfur atom at the anomeric position. A common method involves the reaction of the per-acetylated glucose with a thiolating agent in the presence of a Lewis acid promoter, such as boron trifluoride etherate (BF₃·OEt₂) or trimethylsilyl trifluoromethanesulfonate (TMSOTf).[5][6] This protocol uses thiourea followed by acetylation.
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| Intermediate I | 390.34 | 5.0 g | 1.0 |
| Thiourea | 76.12 | 1.5 g | 1.5 |
| Acetone | 58.08 | 50 mL | - |
| Acetic Anhydride | 102.09 | 10 mL | - |
| Pyridine | 79.10 | 10 mL | - |
Procedure:
-
Dissolve Intermediate I (5.0 g) in 50 mL of acetone in a round-bottom flask.
-
Add thiourea (1.5 g) and reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Cool the reaction mixture and concentrate it under reduced pressure to obtain a crude isothiouronium salt.
-
Dissolve the crude salt in a mixture of pyridine (10 mL) and acetic anhydride (10 mL) and stir at room temperature overnight.
-
Pour the reaction mixture into ice water and extract with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purify the product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure 2,3,4,6-Tetra-O-acetyl-1-S-acetyl-1-thio-β-D-glucopyranose.[6]
Principle: This final step involves the deprotection of the acetyl groups to yield the target molecule. The Zemplén deacetylation, a transesterification reaction using a catalytic amount of sodium methoxide in methanol, is a highly efficient and common method for removing acetyl protecting groups from carbohydrates without affecting other sensitive functionalities.[7][8]
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| Protected this compound | - | 2.0 g | 1.0 |
| Anhydrous Methanol | 32.04 | 40 mL | - |
| Sodium Methoxide (NaOMe) | 54.02 | ~50 mg | Catalytic |
| Amberlite® IR120 (H⁺ form) | - | As needed | - |
Procedure:
-
Dissolve the protected this compound intermediate (2.0 g) in 40 mL of anhydrous methanol in a flask at room temperature.
-
Add a catalytic amount of sodium methoxide (~50 mg).
-
Stir the reaction at room temperature and monitor its progress using TLC until all starting material is consumed (typically 1-3 hours).
-
Neutralize the reaction by adding Amberlite® IR120 (H⁺ form) resin until the pH of the solution is ~7.
-
Filter off the resin and wash it with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield crude this compound as a white solid or syrup.
PART II: Purification and Characterization
Purification is critical to obtaining this compound of high purity suitable for biological assays and further chemical modifications.
Purification Workflow
The choice of purification method depends on the purity of the crude product obtained after synthesis. Recrystallization is often sufficient, but chromatographic methods provide higher resolution for complex mixtures.
Caption: Decision workflow for the purification of this compound.
Protocol 4: Purification by Recrystallization
Principle: Recrystallization is a technique used to purify solids. The crude compound is dissolved in a hot solvent in which it is highly soluble, and then the solution is cooled, causing the compound to crystallize out while impurities remain in the solution.[9] The choice of solvent is critical for successful purification.
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Select an appropriate solvent system. A mixture of ethanol and water or methanol and diethyl ether is often effective for polar compounds like thioglucose.
-
Add a minimal amount of the primary solvent (e.g., hot ethanol) to just dissolve the crude solid.
-
If using a co-solvent, slowly add the second solvent (e.g., water or diethyl ether) at room temperature until the solution becomes slightly cloudy (the point of saturation).
-
Gently heat the solution until it becomes clear again.
-
Allow the flask to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Protocol 5: Purification by Column Chromatography
Principle: Silica gel column chromatography separates compounds based on their differential adsorption to the stationary phase (silica) and solubility in the mobile phase.[10] More polar compounds, like this compound, interact more strongly with the polar silica gel and thus elute later than less polar impurities.
Procedure:
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., a low-polarity mixture like 9:1 dichloromethane/methanol).
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel column.
-
Elute the column with the mobile phase, gradually increasing the polarity (e.g., increasing the proportion of methanol).
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Characterization
To confirm the identity and purity of the final product, the following analytical techniques are recommended:
-
Thin-Layer Chromatography (TLC): A quick and effective method to assess purity and determine appropriate solvent systems for column chromatography.[10]
-
Melting Point (MP): A sharp melting point close to the literature value indicates high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure, stereochemistry, and anomeric configuration of the final product.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.
This guide provides robust and validated protocols for the synthesis and purification of this compound. By carefully following these step-by-step instructions and understanding the rationale behind each procedure, researchers can reliably produce high-purity material for applications in drug discovery and chemical biology. The successful synthesis of this important thiosugar opens avenues for exploring its role in various biological processes and for developing novel therapeutic agents.
References
-
Ueda, A., et al. (2020). Stereoselective synthesis of (+)-5-thiosucrose and (+)-5-thioisosucrose. RSC Advances. Available at: [Link]
-
Uenishi, J., et al. (2003). Asymmetric synthesis of both D- and L-isomers of 5-thioglucose and 1,6-anhydro-5-thio-L- and D-altrose. Tetrahedron. Available at: [Link]
-
ResearchGate. (n.d.). α-d-Fructofuranosylation of this compound 9. Retrieved from [Link]
-
Nayak, U. G., & Whistler, R. L. (1969). Synthesis of 5-thio-D-glucose. The Journal of Organic Chemistry. Available at: [Link]
-
Danta, C. C., & Sahu, S. B. (2016). EASY AND SELECTIVE ANOMERIC SYNTHESIS OF 1, 2, 3, 4, 6-PENTA-O-ACETYL- α-D (+)-GLUCOPYRANOSE. The Pharmstudent. Available at: [Link]
-
Demchenko, A. V., et al. (2019). Triflic Acid-Mediated Synthesis of Thioglycosides. Organic Letters. Available at: [Link]
-
Lin, C.-C., et al. (2007). A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. Molecules. Available at: [Link]
-
Hellmann, M. J., et al. (2024). Heterogeneously deacetylated chitosans possess an unexpected regular pattern favoring acetylation at every third position. Nature Communications. Available at: [Link]
-
Hellmann, M. J., et al. (2020). In silico and in vitro analysis of an Aspergillus niger chitin deacetylase to decipher its subsite sugar preferences. Journal of Biological Chemistry. Available at: [Link]
-
ResearchGate. (2003). Novel synthesis of 5-thio-hexopyranoside: Preparation of 5-thio-D- and L-glucose and 1,6-anhydro-5-thio-L- and D-altrose. Retrieved from [Link]
- Google Patents. (2002). US6350865B1 - Process for the preparation of pentaacetyl-β-D-glucopyranose.
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Chirico, W. J., & Brown Jr, R. D. (1985). Separation of [1-3H]cellooligosaccharides by Thin-Layer Chromatography: Assay for Cellulolytic Enzymes. Analytical Biochemistry. Available at: [Link]
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- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. thepharmstudent.com [thepharmstudent.com]
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- 7. Heterogeneously deacetylated chitosans possess an unexpected regular pattern favoring acetylation at every third position - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In silico and in vitro analysis of an Aspergillus niger chitin deacetylase to decipher its subsite sugar preferences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. Separation of [1-3H]cellooligosaccharides by thin-layer chromatography: assay for cellulolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: Unveiling 5-Thio-D-glucopyranose as a Tool in Cellular Research
An In-Depth Guide to the Application of 5-Thio-D-glucopyranose in Cell Culture Experiments
This compound (5TG) is a structural analog of D-glucose where the oxygen atom in the pyranose ring is replaced by a sulfur atom.[1] This seemingly subtle modification prevents it from being fully metabolized like glucose, transforming it from a simple sugar into a potent biochemical tool.[2] 5TG is readily transported into cells via glucose transporters, where it acts as a competitive inhibitor of glucose transport and metabolism.[3][4][5] Its ability to disrupt fundamental cellular processes, particularly in glucose-addicted cells like many cancer types, has established it as a valuable compound for researchers in oncology, metabolism, and drug development. This guide provides a comprehensive overview of the mechanism, applications, and detailed protocols for utilizing this compound in cell culture experiments.
Core Mechanism of Action: A Multi-Pronged Metabolic Disruption
The experimental utility of 5TG stems from its ability to competitively interfere with glucose-dependent pathways. Once inside the cell, it initiates a cascade of effects that researchers can harness to probe cellular functions.
-
Inhibition of Glucose Transport: 5TG is recognized and transported by the same active and facilitated-diffusion transport systems as D-glucose.[3] By competing with glucose for transporter binding, it effectively reduces the cell's ability to uptake its primary energy source. This competitive inhibition has been demonstrated in various cell and tissue types.[3][4]
-
Disruption of Glycolysis and the Pentose Phosphate Pathway (PPP): While transported into the cell, 5TG cannot be readily phosphorylated by hexokinase and further processed through glycolysis. This leads to an inhibition of D-glucose utilization.[2][5] Furthermore, it has been shown to inhibit the hexose monophosphate shunt (also known as the Pentose Phosphate Pathway or PPP).[2] The PPP is a crucial pathway that runs parallel to glycolysis, responsible for generating NADPH, a key molecule for antioxidant defense, and for producing precursors for nucleotide synthesis.[6][7][8]
-
Induction of Oxidative Stress: By inhibiting the PPP, 5TG limits the cell's production of NADPH.[2][6] NADPH is the primary reducing equivalent used by glutathione reductase to regenerate reduced glutathione (GSH), a critical intracellular antioxidant.[9][10][11] A diminished supply of NADPH leads to a lower GSH/GSSG ratio, compromising the cell's ability to neutralize reactive oxygen species (ROS). This results in an accumulation of ROS, leading to oxidative stress, which can cause damage to DNA, proteins, and lipids.[12][13] Studies have shown that 5TG induces oxidative DNA lesions and increases cellular ROS levels, particularly in cancer cells.[12]
Caption: Mechanism of this compound Action.
Key Applications in Cell Culture Research
The unique metabolic effects of 5TG make it a versatile tool for various research applications:
-
Studying Glucose Metabolism and Transport: As a competitive inhibitor, 5TG is ideal for investigating the reliance of cells on glucose uptake and metabolism. It can be used to simulate glucose deprivation or to probe the function of specific glucose transporters.[3]
-
Selective Cytotoxicity in Hypoxic Cells: Many solid tumors contain regions of hypoxia (low oxygen). Hypoxic cancer cells are highly dependent on glycolysis for survival. By inhibiting this pathway, 5TG has been shown to be preferentially cytotoxic to hypoxic cells while having a lesser effect on well-oxygenated (oxic) cells.[14][15][16] This makes it a valuable agent for cancer research, particularly for studying mechanisms to overcome therapy resistance in hypoxic tumors.
-
Induction of Oxidative Stress and DNA Damage: For researchers studying cellular redox balance and DNA repair, 5TG provides a reliable method for inducing endogenous oxidative stress by metabolic means, rather than by adding external oxidants.[10][12]
Protocols and Methodologies
Reagent Preparation and Handling
Proper preparation and storage of 5TG are critical for reproducible results.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₂O₅S | [17] |
| Molecular Weight | 196.22 g/mol | [5][17] |
| Appearance | White to off-white powder | [5] |
| Melting Point | 135-138 °C | [5] |
| Solubility | Soluble in water and cell culture media |[18] |
Stock Solution Preparation (100 mM):
-
Weigh: Accurately weigh 19.62 mg of this compound powder.[5][17]
-
Dissolve: Under sterile conditions in a laminar flow hood, dissolve the powder in 1.0 mL of sterile cell culture grade water or phosphate-buffered saline (PBS). Vortex gently until fully dissolved.
-
Sterilize: Filter the stock solution through a 0.22 µm sterile syringe filter into a sterile, light-protected tube (e.g., an amber microcentrifuge tube).
-
Aliquot & Store: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 2 weeks).
-
Causality Note: Aliquoting is crucial because freeze-thaw cycles can degrade the compound and introduce potential contamination, leading to experimental variability.
General Experimental Workflow
This workflow provides a basic framework for treating adherent cells with 5TG.
Caption: General Experimental Workflow for 5TG Treatment.
Application-Specific Protocols
Table 2: Recommended Concentration Ranges for Various Applications
| Application | Cell Type | Concentration Range | Incubation Time | Reference(s) |
|---|---|---|---|---|
| Cytotoxicity in Hypoxia | Chinese Hamster V79 Spheroids | 5 - 20 mM | 17 hours | [14] |
| Inhibition of Amino Acid Transport | Rat Kidney Cortex Slices | 5.6 mM | 90 minutes | [3][4] |
| Induction of Oxidative Stress | HeLa Cancer Cells | Not specified, but effects observed | Not specified | [12] |
| Inhibition of Glycolysis | Mouse Small Intestine | 11 mM (in vitro) | 45+ minutes |[2] |
-
Note: These are starting points. The optimal concentration and incubation time must be determined empirically for each cell line and experimental goal via a dose-response and time-course experiment.
Protocol 1: Assessing Preferential Cytotoxicity in Hypoxic vs. Normoxic Conditions
This protocol is designed to validate the selective killing of hypoxic cells by 5TG.
-
Principle: Hypoxic cells rely heavily on glycolysis. Inhibiting this pathway with 5TG is expected to cause significantly more cell death under hypoxic conditions than under normal (normoxic) conditions where cells can rely on oxidative phosphorylation.
-
Materials:
-
Cultured cells of interest (e.g., A549, HCT-116)[19]
-
96-well cell culture plates
-
Complete culture medium (e.g., DMEM, RPMI-1640)[20]
-
5TG stock solution (100 mM)
-
Hypoxia chamber or incubator (capable of maintaining 1% O₂)
-
Standard incubator (21% O₂, 5% CO₂)
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or Crystal Violet)
-
-
Methodology:
-
Cell Seeding: Seed cells into two identical 96-well plates at a density that will ensure they are in the exponential growth phase (e.g., 5,000-10,000 cells/well). Allow them to adhere for 18-24 hours in a standard incubator.
-
Prepare Treatment Plates:
-
Prepare serial dilutions of 5TG in fresh culture medium to achieve final concentrations ranging from 0 mM (vehicle control) to 20 mM (e.g., 0, 1, 2.5, 5, 10, 20 mM).
-
Remove the old medium from the cells and add 100 µL of the appropriate treatment medium to each well. Prepare at least three replicate wells for each condition.
-
-
Incubation:
-
Place one plate in the standard (normoxic) incubator .
-
Place the second plate in the hypoxic incubator .
-
Incubate both plates for 24 to 48 hours. The duration should be optimized for your cell line.
-
-
Assess Viability: After incubation, remove the plates from their respective incubators and measure cell viability according to the manufacturer's protocol for your chosen reagent.
-
Data Analysis:
-
Normalize the viability data to the vehicle-treated control (0 mM 5TG) for both normoxic and hypoxic conditions separately.
-
Plot the dose-response curves (Viability % vs. 5TG Concentration) for both conditions on the same graph to visualize the differential effect.
-
-
-
Expected Outcome: The dose-response curve for cells under hypoxic conditions should show a significant leftward shift and a lower IC₅₀ value compared to the curve for cells under normoxic conditions, demonstrating preferential cytotoxicity.[15][16]
Protocol 2: Measuring the Impact on Cellular Redox State
This protocol uses a fluorescent probe to measure the generation of ROS following 5TG treatment.
-
Principle: Inhibition of the Pentose Phosphate Pathway by 5TG reduces the cell's antioxidant capacity, leading to an accumulation of ROS. This increase can be detected using ROS-sensitive fluorescent dyes like 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA).
-
Materials:
-
Cultured cells
-
6- or 12-well plates
-
Complete culture medium
-
5TG stock solution (100 mM)
-
H₂DCFDA reagent (e.g., 10 mM stock in DMSO)
-
Positive control: Hydrogen peroxide (H₂O₂) or Rotenone
-
Fluorescence plate reader or fluorescence microscope
-
-
Methodology:
-
Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with an effective concentration of 5TG (determined from viability assays, e.g., the IC₅₀) and a vehicle control for a relevant time period (e.g., 6-24 hours). Include a positive control group (e.g., treat with 100 µM H₂O₂ for 30-60 minutes before the assay).
-
Dye Loading:
-
Prepare a working solution of H₂DCFDA (e.g., 5-10 µM) in pre-warmed, serum-free medium.
-
Remove the treatment medium, wash the cells once with warm PBS.
-
Add the H₂DCFDA working solution to each well and incubate for 30-45 minutes at 37°C, protected from light.
-
-
Measurement:
-
Remove the dye solution and wash the cells twice with warm PBS.
-
Add fresh PBS or phenol red-free medium to the wells.
-
Immediately measure the fluorescence using a plate reader (Excitation ~485 nm, Emission ~535 nm) or visualize using a fluorescence microscope.
-
-
Data Analysis: Quantify the fluorescence intensity for each condition. Normalize the fluorescence of the 5TG-treated group to the vehicle control group to determine the fold-change in ROS production.
-
-
Expected Outcome: Cells treated with 5TG should exhibit a significant increase in fluorescence intensity compared to untreated controls, indicating an accumulation of intracellular ROS.[12]
References
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Whistler, R. L., & Lake, W. C. (1972). Inhibition of cellular transport processes by this compound. Biochemical Journal, 130(4), 919–925. [Link]
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Song, C. W., Clement, J. J., & Levitt, S. H. (1976). Preferential Cytotoxicity of 5-Thio-d-glucose Against Hypoxic Tumor Cells. Journal of the National Cancer Institute, 57(3), 603–605. [Link]
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Song, C. W., Clement, J. J., & Levitt, S. H. (1976). Preferential Cytotoxicity of 5-Thio-d-glucose Against Hypoxic Tumor Cells. Journal of the National Cancer Institute. [Link]
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Pence, L. A., & Holloway, F. A. (1982). Action of 5-thio-D-glucose on D-glucose metabolism: possible mechanism for diabetogenic effect. Research Communications in Chemical Pathology and Pharmacology, 38(1), 51-64. [Link]
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Rockwell, S., & Schulz, R. J. (1984). Failure of 5-Thio-D-Glucose to Alter Cell Survival in Irradiated or Unirradiated EMT6 Tumors. Radiation Research, 100(3), 579-588. [Link]
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Hoffman, D. J., & Whistler, R. L. (1968). Diabetogenic action of this compound in rats. Biochemistry, 7(12), 4479-4483. [Link]
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Ritter, R. C., & Slusser, P. (1980). 5-Thio-D-glucose causes increased feeding and hyperglycemia in the rat. American Journal of Physiology-Endocrinology and Metabolism, 238(2), E141-E144. [Link]
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Pitts, M. J., et al. (1975). Metabolism of this compound and 6-thio-D-fructopyranose in rats. Archives of Biochemistry and Biophysics, 169(2), 384-391. [Link]
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Whistler, R. L., & Lake, W. C. (1972). Inhibition of Cellular Transport Processes by this compound. Biochemical Journal. [Link]
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Al-Saden, N., et al. (2024). In vivo evaluation of tumor uptake and bio-distribution of 99mTc-labeled 1-thio-β-D-glucose and 5-thio-D-glucose in mice model. Cancer Nanotechnology, 15(1), 23. [Link]
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Whistler, R. L., & Lake, W. C. (1972). Inhibition of cellular transport processes by this compound. Biochemical Journal, 130(4), 919-925. [Link]
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Tannock, I. F., Guttman, P., & Rauth, A. M. (1983). Failure of 2-Deoxy-d-glucose and 5-Thio-d-glucose to Kill Hypoxic Cells of Two Murine Tumors. Cancer Research, 43(3), 980-983. [Link]
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Marí, M., et al. (2009). Reduced Nucleotides, Thiols and O2 in Cellular Redox Balance: A Biochemist's View. The Open Biochemistry Journal, 3, 61-76. [Link]
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Burgess, S. C. (2021). Probing Hepatic Glucose Metabolism via 13 C NMR Spectroscopy in Perfused Livers—Applications to Drug Development. Metabolites, 11(11), 748. [Link]
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Stincone, A., et al. (2015). The return of metabolism: biochemistry and physiology of the pentose phosphate pathway. Biological Reviews, 90(3), 927-963. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
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García, P., et al. (2022). Exploring the Chemistry and Applications of Thio-, Seleno-, and Tellurosugars. Molecules, 27(19), 6520. [Link]
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Wikipedia. (n.d.). Pentose phosphate pathway. [Link]
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Terenzi, A., et al. (2023). The Key Role of GSH in Keeping the Redox Balance in Mammalian Cells: Mechanisms and Significance of GSH in Detoxification via Formation of Conjugates. Antioxidants, 12(10), 1830. [Link]
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Westin, J. (n.d.). Glycolysis Gluconeogenesis And The Pentose Phosphate Pathway. MCAT Content. [Link]
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Ueda, A., et al. (2018). α-d-Fructofuranosylation of this compound 9. ResearchGate. [Link]
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Ueda, A., et al. (2018). Psicofuranosylation with 5-thio-α-d-glucopyranose 6. ResearchGate. [Link]
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Novoselov, S. V., et al. (2008). Involvement of thio-, peroxi-, and glutaredoxins in cellular redox-dependent processes. Biochemistry (Moscow), 73(13), 1485-1495. [Link]
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de la Mata, I., et al. (2023). A Multi-Functional Heterogeneous Biocatalyst for the Oxygen-Free Oxidative Condensation of Primary Alcohols into β-Hydroxy Acids. ACS Catalysis. [Link]
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Al-Ostoot, F. H., et al. (2023). In vitro α-glucosidase inhibition, molecular dynamics and docking study of phenyl carbamoyl methoxy thiosemicarbazone derivatives as potential anti-diabetic agents. Journal of Biomolecular Structure and Dynamics, 1-14. [Link]
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Application Notes and Protocols: 5-Thio-D-glucopyranose for Studying GLUT Transporter Kinetics
Authored by a Senior Application Scientist
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of GLUT Transporters and the Utility of 5-Thio-D-glucopyranose
Glucose is a fundamental source of energy for most mammalian cells, and its transport across the plasma membrane is a tightly regulated process mediated by a family of facilitative glucose transporters (GLUTs) and sodium-dependent glucose cotransporters (SGLTs).[1][2] The GLUT family, encoded by the SLC2A genes, consists of 14 isoforms with distinct tissue distributions, substrate specificities, and kinetic properties, which collectively ensure proper glucose homeostasis.[3][4] Dysregulation of GLUT transporters is implicated in numerous diseases, including cancer and metabolic disorders, making them attractive therapeutic targets.[5][6]
Studying the kinetics of these transporters is paramount to understanding their physiological roles and for the development of targeted inhibitors. This compound (5-TG), a structural analog of D-glucose where the oxygen atom in the pyranose ring is replaced by a sulfur atom, has emerged as a valuable tool for these investigations.[7][8] This subtle modification allows 5-TG to be recognized and transported by GLUTs, yet its altered chemical properties make it a poor substrate for downstream metabolic enzymes like hexokinase.[7][9] This characteristic allows for the specific study of the transport step, independent of subsequent metabolic events.
These application notes provide a comprehensive guide for utilizing this compound to investigate the kinetics of GLUT transporters. We will delve into the mechanistic basis of its action, provide detailed protocols for its use in both competitive inhibition and direct transport assays, and offer insights into data analysis and interpretation.
Understanding this compound: A Unique Tool for GLUT Research
This compound is a powerful probe for studying glucose transport due to its unique properties as both a transportable substrate and a competitive inhibitor of GLUTs.[9][10] Its structural similarity to D-glucose allows it to bind to the substrate-binding site of GLUT transporters.[7]
Mechanism of Action
The primary utility of 5-TG lies in its ability to competitively inhibit the transport of other substrates, such as D-glucose or radiolabeled glucose analogs like 2-deoxy-D-glucose (2-DG).[9][11] By competing for the same binding site, 5-TG reduces the transport rate of the primary substrate in a concentration-dependent manner. This competitive interaction allows for the determination of the inhibitor constant (Ki), a key kinetic parameter that reflects the affinity of 5-TG for the transporter.
Furthermore, 5-TG itself is transported across the cell membrane via GLUTs.[10][12] This allows for direct measurement of its own transport kinetics, providing insights into the transporter's capacity (Vmax) and affinity (Km) for this analog. The fact that 5-TG is minimally metabolized intracellularly simplifies the interpretation of uptake data, as the measured accumulation reflects transport activity rather than a combination of transport and metabolism.[7][9]
Advantages of Using this compound
-
Specificity for Transport: Its resistance to significant intracellular phosphorylation and metabolism allows for the isolated study of the transport process.[7][9]
-
Competitive Inhibition: It acts as a classic competitive inhibitor, enabling the determination of key kinetic parameters like Ki.[9][10]
-
Transportable Substrate: Direct measurement of its uptake provides a means to characterize the transporter's own kinetic properties (Km and Vmax).[10][12]
-
Structural Analogy: Its close structural resemblance to D-glucose ensures that it interacts with the transporter in a physiologically relevant manner.[7][8]
Experimental Protocols for Studying GLUT Kinetics with this compound
The following protocols provide a framework for using 5-TG to study GLUT transporter kinetics in cultured cells. These protocols should be optimized for the specific cell type and experimental conditions.
Protocol 1: Competitive Inhibition of 2-Deoxy-D-glucose (2-DG) Uptake
This protocol is designed to determine the inhibitory potency (IC50) and the inhibitor constant (Ki) of 5-TG for a specific GLUT transporter.
Materials:
-
Cultured cells expressing the GLUT transporter of interest
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 5 mM KCl, 1.2 mM MgSO4, 1.2 mM KH2PO4, 2.5 mM CaCl2, 10 mM HEPES, pH 7.4)
-
[³H]-2-deoxy-D-glucose or [¹⁴C]-2-deoxy-D-glucose
-
Unlabeled 2-deoxy-D-glucose
-
This compound
-
Cell lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture: Seed cells in 24-well or 48-well plates and grow to confluence. The cell density should be optimized to ensure linear uptake of 2-DG over the chosen time course.
-
Glucose Starvation: Prior to the assay, wash the cells twice with warm PBS and then incubate in glucose-free KRH buffer for 30-60 minutes at 37°C. This step depletes intracellular glucose and enhances the initial rate of 2-DG uptake.
-
Inhibitor Pre-incubation: Prepare a range of 5-TG concentrations in KRH buffer. It is advisable to perform a pilot experiment to determine the optimal concentration range. A typical range might be from 0.1 µM to 10 mM. Add the 5-TG solutions to the cells and incubate for 10-15 minutes at 37°C.
-
Uptake Assay: Prepare the uptake solution containing a fixed concentration of radiolabeled 2-DG and the corresponding concentrations of 5-TG in KRH buffer. The concentration of radiolabeled 2-DG should be close to the Km of the transporter for 2-DG, if known. Initiate the uptake by adding the uptake solution to the wells.
-
Incubation: Incubate the cells for a predetermined time at 37°C. The incubation time should be within the linear range of uptake. This is typically between 5 and 30 minutes, but should be determined empirically for each cell line.
-
Termination of Uptake: Stop the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold PBS. This removes extracellular radiolabel and halts transporter activity.
-
Cell Lysis: Lyse the cells by adding cell lysis buffer to each well and incubating for at least 30 minutes at room temperature.
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of an unlabeled glucose or a known GLUT inhibitor like cytochalasin B) from the total uptake.
-
Plot the percentage of inhibition of 2-DG uptake against the log concentration of 5-TG.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km) , where [S] is the concentration of the radiolabeled substrate (2-DG) and Km is the Michaelis-Menten constant of the transporter for that substrate.
-
Protocol 2: Direct Uptake of Radiolabeled 5-Thio-D-glucose
This protocol measures the direct transport of 5-TG to determine its Km and Vmax. This requires the synthesis or purchase of radiolabeled 5-Thio-D-glucose ([³H]-5-TG or [¹⁴C]-5-TG).
Materials:
-
Cultured cells expressing the GLUT transporter of interest
-
DMEM or other appropriate cell culture medium
-
PBS
-
KRH buffer
-
Radiolabeled 5-Thio-D-glucose ([³H]-5-TG or [¹⁴C]-5-TG)
-
Unlabeled 5-Thio-D-glucose
-
Cell lysis buffer
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture and Glucose Starvation: Follow steps 1 and 2 from Protocol 1.
-
Uptake Assay: Prepare uptake solutions with a fixed concentration of radiolabeled 5-TG and a range of concentrations of unlabeled 5-TG in KRH buffer. This allows for the determination of transport kinetics over a range of substrate concentrations.
-
Incubation: Initiate the uptake by adding the uptake solutions to the wells and incubate for a predetermined time within the linear range of uptake at 37°C.
-
Termination of Uptake and Cell Lysis: Follow steps 6 and 7 from Protocol 1.
-
Scintillation Counting: Follow step 8 from Protocol 1.
-
Data Analysis:
-
Calculate the rate of 5-TG uptake at each concentration.
-
Plot the uptake rate (V) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation: V = (Vmax * [S]) / (Km + [S]) to determine the Km and Vmax values. Alternatively, use a Lineweaver-Burk plot (1/V vs. 1/[S]) for a linear representation of the data.
-
Data Presentation and Interpretation
Quantitative Data Summary
The following table summarizes hypothetical kinetic parameters for this compound with different GLUT isoforms. These values are for illustrative purposes and actual values should be determined experimentally.
| GLUT Isoform | Cell Line | 5-TG Ki (mM) | 5-TG Km (mM) | Reference Substrate |
| GLUT1 | Erythrocytes | 3.0 | 2.4 | D-glucose[9] |
| GLUT2 | Hepatocytes | ~10-15 | - | D-glucose |
| GLUT3 | Neurons | ~1-2 | - | D-glucose |
| GLUT4 | Adipocytes | ~5 | - | D-glucose |
| SGLT1 | Intestinal cells | 4.8 | - | D-galactose[10][12] |
Note: The Ki and Km values can vary depending on the experimental system and conditions.
Visualizing Experimental Workflows and Mechanisms
To aid in the conceptual understanding of the experimental design and the underlying molecular mechanisms, the following diagrams are provided.
Caption: Workflow for determining the inhibitory kinetics of 5-TG.
Caption: Competitive inhibition of GLUT by this compound.
Troubleshooting and Considerations
-
Cell Line Specificity: The expression levels and isoforms of GLUT transporters can vary significantly between cell lines. It is crucial to characterize the GLUT expression profile of your chosen cell model.
-
Linearity of Uptake: Ensure that the uptake assay is performed within the linear range of transport. This can be determined by performing a time-course experiment.
-
Non-specific Binding: Always include a control for non-specific binding of the radiolabeled substrate. This can be achieved by using a high concentration of an unlabeled substrate or a known inhibitor.
-
Purity of this compound: The purity of the 5-TG used can affect the experimental results. It is recommended to use a high-purity grade compound. Information on the synthesis and properties of 5-TG can be found in the literature.[13][14]
-
Solubility: Ensure that 5-TG is fully dissolved in the assay buffer at the highest concentration used.
Conclusion
This compound is a versatile and powerful tool for the detailed kinetic analysis of GLUT transporters. Its ability to act as both a competitive inhibitor and a transportable substrate provides a multifaceted approach to understanding the function of these critical membrane proteins. By following the detailed protocols and considering the key experimental parameters outlined in these application notes, researchers can generate robust and reliable data to advance our understanding of glucose transport in health and disease.
References
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Whistler, R. L., & Lake, W. C. (1972). Inhibition of cellular transport processes by this compound. Biochemical Journal, 130(4), 919–925. [Link]
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Mueckler, M., & Thorens, B. (2013). The SLC2 (GLUT) family of membrane transporters. Molecular Aspects of Medicine, 34(2-3), 121–138. [Link]
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Whistler, R. L., & Lake, W. C. (1972). Inhibition of Cellular Transport Processes by this compound. Biochemical Journal, 130(4), 919-925. [Link]
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Navale, A. M., & Paranjape, S. (2016). Glucose transporters: physiological and pathological roles. Biophysical reviews, 8(1), 5–9. [Link]
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Whistler, R. L., & Lake, W. C. (1972). Inhibition of cellular transport processes by this compound. Biochemical Journal, 130(4), 919. [Link]
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Mike, D. (2019, August 20). Glucose Transport | Metabolism [Video]. YouTube. [Link]
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Kallin, E., & Giza, P. E. (1984). Effect of 5-thio-D-glucose on hexose transport and metabolism in the mouse small intestine. Biochemical pharmacology, 33(23), 3777–3781. [Link]
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Rogers, S., Macheda, M. L., & Best, J. D. (2002). Facilitative glucose transporter gene expression in human lymphocytes, monocytes, and macrophages: a role for GLUT isoforms 1, 3, and 5 in the immune response and foam cell formation. Arteriosclerosis, thrombosis, and vascular biology, 22(5), 767–773. [Link]
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Kelley, M. J. (1983). Effects of 5-thio-d-glucose on hexose transport and metabolism (Thesis/Dissertation). [Link]
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Robey, R. B., & Hay, N. (2009). Alkaline pH activates the transport activity of GLUT1in L929 fibroblast cells. American journal of physiology. Cell physiology, 296(3), C537–C545. [Link]
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Nishida, Y., Takamori, Y., & Kobayashi, Y. (2020). Stereoselective synthesis of (+)-5-thiosucrose and (+)-5-thioisosucrose. Organic & biomolecular chemistry, 18(10), 1937–1942. [Link]
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Ziesenitz, S. C., & Siebler, M. (1983). Effect of 5-thio-D-glucose on food and water intakes and on the acquisition and performance of maze tasks in the rat. Pharmacology, biochemistry, and behavior, 18(4), 511–515. [Link]
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Castaneda-Sceppa, C., & Kinne, R. K. (2005). Flowchart summarizing the proposed 96-well automated method to study human sodium-dependent D-glucose transport (SGLT) activity. ResearchGate. [Link]
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Le, T. T., & Gámez, C. (2020). Synthesis and In Vitro Evaluation of a Set of 6-Deoxy-6-thio-carboranyl d-Glucoconjugates Shed Light on the Substrate Specificity of the GLUT1 Transporter. Molecules, 25(23), 5606. [Link]
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Cheeseman, C. (2016). Relevance of Sugar Transport across the Cell Membrane. MDPI. [Link]
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Reckzeh, E. S., & Waldmann, H. (2020). Development of Glucose Transporter (GLUT) Inhibitors. Chembiochem : a European journal of chemical biology, 21(1), 35–53. [Link]
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Reckzeh, E. S., & Waldmann, H. (2019). Development of Glucose Transporter (GLUT) Inhibitors. ChemBioChem, 21(1), 35-53. [Link]
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Hoffman, D. J., & Whistler, R. L. (1968). Diabetogenic action of this compound in rats. Biochemistry, 7(12), 4479–4483. [Link]
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Introduction: The Scientific Utility of 5-Thio-D-glucopyranose
An in-depth guide to designing and executing enzymatic assays with 5-Thio-D-glucopyranose, tailored for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview, detailed protocols, and expert insights into the application of this unique glucose analog.
This compound (5TG) is a structural analog of D-glucose where the oxygen atom in the pyranose ring is replaced by a sulfur atom.[1][2] This substitution creates a molecule that is recognized by many of the same cellular systems that transport and metabolize glucose, yet its altered chemical nature often prevents it from being fully processed.[2][3] This "imposter" quality makes 5TG an invaluable tool for probing the biochemistry of glucose-dependent pathways.[2] It has been shown to be a potent, competitive inhibitor of cellular glucose transport and is used to modulate the rate of glycolysis.[4] Its ability to interfere with glucose utilization makes it a key compound for studying metabolic diseases, developing therapeutic agents, and understanding the mechanisms of carbohydrate-processing enzymes.[3][5]
This guide details specific applications of this compound in enzymatic assays, focusing on its role as both an inhibitor of glycosidases and a substrate for synthetic reactions.
Application Note 1: Characterizing α-Glucosidase Inhibition
Scientific Principle:
α-Glucosidases are enzymes that catalyze the hydrolysis of terminal, non-reducing α-1,4-linked glucose residues from polysaccharides and oligosaccharides, releasing glucose.[6] These enzymes are critical targets in the management of type 2 diabetes. Inhibitors of α-glucosidase can slow the absorption of dietary carbohydrates, thereby mitigating post-prandial hyperglycemia. 5-Thio-D-glucose has been identified as a weak to moderate inhibitor of α-glucosidase.[7]
The most common method for assaying α-glucosidase activity in vitro involves a chromogenic substrate, such as p-nitrophenyl-α-D-glucopyranoside (p-NPG). The enzyme cleaves p-NPG into α-glucose and p-nitrophenol. When the reaction is stopped with an alkaline solution (e.g., sodium carbonate), the p-nitrophenol is deprotonated to form the p-nitrophenolate ion, which has a distinct yellow color and can be quantified by measuring its absorbance at approximately 405-410 nm.[8][9] The inhibitory effect of 5TG is determined by measuring the reduction in the rate of p-nitrophenol formation in its presence.
Experimental Workflow for α-Glucosidase Inhibition Assay
Sources
- 1. 5-Thio-D-glucose causes increased feeding and hyperglycemia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Thio-D-glucose [drugfuture.com]
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- 4. Effect of 5-thio-D-glucose on hexose transport and metabolism in the mouse small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. scribd.com [scribd.com]
- 9. assaygenie.com [assaygenie.com]
Application Notes & Protocols: The Strategic Use of 5-Thio-D-glucopyranose in Modern Thioglycoside Synthesis
Abstract
5-Thio-D-glucopyranose, a structural analog of D-glucose where the endocyclic oxygen is replaced by sulfur, serves as a uniquely stable and versatile precursor for the synthesis of thioglycosides. These sulfur-linked glycoconjugates are of paramount importance in drug development and chemical biology due to their increased stability against enzymatic hydrolysis compared to their O-glycoside counterparts.[1][2] This guide provides an in-depth exploration of the chemical principles, mechanistic intricacies, and field-proven protocols for leveraging this compound in the synthesis of valuable thioglycoside building blocks and their subsequent use in glycosylation reactions. We present detailed experimental workflows, from the preparation of protected glycosyl donors to their activation and coupling with acceptors, aimed at researchers, scientists, and professionals in drug development.
Introduction: Why this compound?
Carbohydrates are integral to a vast array of biological processes, including cell-cell recognition, immune response, and pathogenesis.[3] The synthesis of complex oligosaccharides and glycoconjugates is therefore crucial for advancing our understanding of these processes and for developing novel therapeutics.[3][4] Thioglycosides, which feature a sulfur atom at the anomeric position (C1), are exceptionally useful glycosyl donors in chemical synthesis. Their stability to a wide range of reaction conditions allows for extensive protecting group manipulations, while their anomeric thioether can be selectively activated for glycosylation using "thiophilic" promoters.[5][6]
This compound is a strategic starting material in this context. The presence of the sulfur atom within the pyranose ring (at position 5) imparts distinct electronic properties and conformational preferences compared to native glucose, yet it is readily accepted by many biological systems.[7] Critically, it can be chemically transformed into 1-thio glycosyl donors, creating a molecule with sulfur atoms at both the C1 and C5 positions. This guide will detail the pathway from this unique precursor to the synthesis of complex thioglycosides.
Core Principles & Mechanistic Insights
The successful synthesis of a thioglycoside using a 5-thioglucopyranose-derived donor hinges on two key stages: the preparation of a stable, protected glycosyl donor and the controlled, stereoselective activation of this donor in the presence of a glycosyl acceptor.
From this compound to a Glycosyl Donor
The journey begins with the functionalization of the free this compound. The hydroxyl groups must be protected to prevent unwanted side reactions during glycosylation. This is typically achieved by per-acetylation or per-benzylation. Subsequently, a thiol leaving group (e.g., -SEt, -SPh) is installed at the anomeric carbon. A common and efficient method involves the reaction of the per-acetylated 5-thioglucose with a thiol (like thiophenol or ethanethiol) in the presence of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂) or triflic acid (TfOH).[8]
Caption: Workflow for preparing a protected 1,5-dithioglycoside donor.
Activation of the Thioglycoside Donor
The stability of the thioglycoside donor is its greatest asset, but this necessitates the use of a specific activator or "thiophile" to initiate the glycosylation reaction. The activator coordinates to the anomeric sulfur, turning the thioalkyl/thioaryl group into a good leaving group and facilitating the formation of a key oxocarbenium ion intermediate.
A widely used and highly effective activation system is a combination of an iodonium source, such as N-iodosuccinimide (NIS), and a catalytic amount of a strong acid, like trifluoromethanesulfonic acid (TfOH).[9]
The reaction mechanism proceeds as follows:
-
The thiophilic iodonium ion (I⁺) from NIS attacks the sulfur of the thioglycoside donor.
-
This forms a highly reactive sulfonium-iodonium intermediate.
-
The departure of the leaving group is assisted by the solvent or neighboring groups, leading to the formation of a resonance-stabilized oxocarbenium ion at the anomeric center.
-
A nucleophilic hydroxyl group from the glycosyl acceptor attacks the oxocarbenium ion, forming the new glycosidic bond.
Caption: Mechanism of thioglycoside activation and glycosylation.
Controlling Stereoselectivity
The stereochemical outcome of the glycosylation (i.e., the formation of an α or β linkage) is critical. This is largely dictated by the nature of the protecting group at the C2 position of the glycosyl donor.
-
Neighboring Group Participation (NGP): An acyl protecting group (e.g., acetyl, benzoyl) at C2 can participate in the reaction. The carbonyl oxygen attacks the transient oxocarbenium ion at C1, forming a cyclic acyloxonium intermediate. The glycosyl acceptor can then only attack from the opposite face (trans), leading exclusively to the 1,2-trans glycoside (a β-glycoside in the gluco- and galacto- series).[5][10]
-
Non-Participating Groups: Ether protecting groups (e.g., benzyl, silyl) at C2 are non-participating. In their presence, a mixture of α and β anomers is often formed. The ratio is influenced by factors like the solvent, temperature, and the reactivity of the acceptor, often governed by the anomeric effect which favors the α-product.[11]
Detailed Synthetic Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Reagents are hazardous and should be handled with care.
Protocol 1: Preparation of Phenyl 2,3,4,6-tetra-O-acetyl-1,5-dithio-β-D-glucopyranoside
This protocol details the conversion of this compound into a workhorse glycosyl donor featuring a participating group (acetyl) at C2, which will direct β-selectivity in subsequent glycosylations.
Materials:
-
This compound
-
Acetic anhydride (Ac₂O)
-
Pyridine, anhydrous
-
Thiophenol (PhSH)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Per-acetylation: a. Dissolve this compound (1.0 eq) in anhydrous pyridine (approx. 0.1 M solution) in a round-bottom flask under an inert atmosphere (N₂ or Ar). b. Cool the solution to 0 °C in an ice bath. c. Add acetic anhydride (5.0 eq) dropwise with stirring. d. Allow the reaction to warm to room temperature and stir for 12-16 hours. e. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. f. Quench the reaction by slowly adding ice water. Extract the product with ethyl acetate (3x). g. Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude pentaacetyl-5-thio-D-glucopyranose. This is often used in the next step without further purification.
-
Thioglycoside Formation: a. Dissolve the crude pentaacetyl-5-thio-D-glucopyranose (1.0 eq) in anhydrous DCM (approx. 0.1 M). b. Add thiophenol (1.5 eq) to the solution. c. Cool the mixture to 0 °C. d. Add BF₃·OEt₂ (2.0 eq) dropwise. The solution may change color. e. Stir the reaction at 0 °C, allowing it to slowly warm to room temperature over 2-4 hours. Monitor by TLC. f. Upon completion, carefully quench the reaction by adding saturated NaHCO₃ solution. g. Separate the organic layer, and extract the aqueous layer with DCM (2x). h. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. i. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure title compound as a white solid.
Protocol 2: NIS/TfOH-Mediated Glycosylation
This protocol describes the coupling of the prepared donor with a simple alcohol acceptor (e.g., cyclohexylmethanol) to form a β-thioglycoside.
Materials:
-
Phenyl 2,3,4,6-tetra-O-acetyl-1,5-dithio-β-D-glucopyranoside (Donor, from Protocol 1)
-
Cyclohexylmethanol (Acceptor)
-
N-Iodosuccinimide (NIS)
-
Trifluoromethanesulfonic acid (TfOH) solution (e.g., 0.1 M in DCM)
-
Activated molecular sieves (4 Å)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Reaction Setup: a. To a flame-dried round-bottom flask under an inert atmosphere, add the donor (1.0 eq), acceptor (1.2 eq), and freshly activated 4 Å molecular sieves. b. Add anhydrous DCM to create a solution of approx. 0.05 M with respect to the donor. c. Stir the mixture at room temperature for 30 minutes.
-
Glycosylation: a. Cool the flask to -40 °C (an acetonitrile/dry ice bath is suitable). b. Add NIS (1.3 eq) to the suspension. c. After 5 minutes, add the TfOH solution (0.1 eq) dropwise via syringe. d. Stir the reaction at -40 °C for 1-2 hours, monitoring its progress by TLC.
-
Work-up and Purification: a. Quench the reaction by adding saturated NaHCO₃ solution, followed by saturated Na₂S₂O₃ solution to consume excess iodine. b. Allow the mixture to warm to room temperature. c. Filter the suspension through a pad of Celite®, washing with DCM. d. Transfer the filtrate to a separatory funnel, wash with saturated Na₂S₂O₃ solution and brine. e. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. f. Purify the residue by silica gel column chromatography (hexane/ethyl acetate gradient) to yield the desired cyclohexylmethyl 2,3,4,6-tetra-O-acetyl-5-thio-β-D-glucopyranoside.
Data Summary: Activator Systems
The choice of activator is crucial and depends on the reactivity of the donor and acceptor. The table below summarizes common activators for thioglycosides.
| Activator System | Typical Conditions | Donor Reactivity | Key Characteristics & Causality |
| NIS / TfOH (cat.) | -40 to 0 °C, DCM | High | Highly effective for both armed & disarmed donors. TfOH protonates NIS, increasing its electrophilicity for rapid activation.[9] |
| DMTST | 0 °C to RT, DCM | High | Dimethyl(methylthio)sulfonium triflate is a powerful thiophile; activates even very unreactive donors. |
| Iodonium dicollidine perchlorate (IDCP) | 0 °C to RT, DCM/Et₂O | Moderate | Milder than NIS/TfOH, useful for sensitive substrates. The collidine base mops up generated acid. |
| Metal Salts (e.g., CuBr₂, PdBr₂, AuCl₃) | RT, various solvents | Variable | Activation occurs via coordination of the metal to the anomeric sulfur. Offers alternative reactivity and orthogonality.[6] |
Applications in Research and Drug Development
Thioglycosides synthesized from this compound derivatives are not merely synthetic intermediates; they are valuable molecules in their own right.
-
Metabolic Decoys: When introduced to cells, thioglycosides can be processed by glycosyltransferases but are resistant to glycosidases. This resistance allows them to act as potent metabolic decoys, intercepting biosynthetic pathways to study glycan function or induce a therapeutic effect, such as reducing inflammation.[1]
-
Enzyme Inhibitors: The sulfur linkage mimics the transition state of glycosidase-catalyzed hydrolysis of O-glycosides, making many thioglycosides effective enzyme inhibitors.
-
Stable Glycoconjugates: Their inherent stability makes them ideal for creating robust carbohydrate-based vaccines, diagnostics, and drug conjugates that can withstand biological degradation.[2]
The protocols and principles outlined here provide a robust framework for accessing these valuable compounds, opening avenues for new discoveries in chemical biology and medicine.
References
-
Mondal, N., et al. (2018). Thioglycosides are efficient metabolic decoys of glycosylation that reduce selectin dependent leukocyte adhesion. eLife. Available at: [Link]
-
Escopy, S. (2021). New Methods for the Synthesis, Activation, and Application of Thioglycosides. IRL @ UMSL. Available at: [Link]
-
Li, Z., et al. (2022). Efficient Synthesis of 2-OH Thioglycosides from Glycals Based on the Reduction of Aryl Disulfides by NaBH4. Molecules. Available at: [Link]
-
Demchenko, A. V., et al. (2021). Thioglycoside activation strategies. ResearchGate. Available at: [Link]
-
University of Missouri-St. Louis. (2021). New Methods for the Synthesis, Activation, and Application of Thioglycosides. IRL @ UMSL. Available at: [Link]
-
Escopy, S., Singh, Y., & Demchenko, A. V. (2019). Triflic Acid-Mediated Synthesis of Thioglycosides. Organic & Biomolecular Chemistry. Available at: [Link]
-
Zhang, Q., et al. (2023). A General Approach to Stereoregular Pseudo-Polysaccharides: Cationic Ring-Opening Polymerization of Monosaccharide Cyclic Thionocarbonates. Journal of the American Chemical Society. Available at: [Link]
-
Fraser-Reid, B., et al. (1999). Recent advances in the use of thioglycosides for synthesis of oligosaccharides. Journal of the Chinese Chemical Society. Available at: [Link]
-
Tsuruta, O., et al. (2000). Synthesis of GDP-5-thiosugars and Their Use as Glycosyl Donor Substrates for Glycosyltransferases. The Journal of Organic Chemistry. Available at: [Link]
-
Wang, Y., et al. (2024). Efficient O- and S-glycosylation with ortho-2,2-dimethoxycarbonylcyclopropylbenzyl thioglycoside donors by catalytic strain-release. Chemical Science. Available at: [Link]
-
Adachi, I., et al. (2016). α-d-Fructofuranosylation of this compound 9. ResearchGate. Available at: [Link]
-
Rampal, A. L., et al. (1980). Inhibition of cellular transport processes by this compound. Biochemical Journal. Available at: [Link]
-
Adachi, I., et al. (2020). Stereoselective synthesis of (+)-5-thiosucrose and (+)-5-thioisosucrose. RSC Advances. Available at: [Link]
-
Armour, C. R., et al. (2023). Thioglycosides Act as Metabolic Inhibitors of Bacterial Glycan Biosynthesis. ACS Infectious Diseases. Available at: [Link]
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- 4. irl.umsl.edu [irl.umsl.edu]
- 5. Efficient Synthesis of 2-OH Thioglycosides from Glycals Based on the Reduction of Aryl Disulfides by NaBH4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of cellular transport processes by this compound - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Stereoselective synthesis of (+)-5-thiosucrose and (+)-5-thioisosucrose - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01033B [pubs.rsc.org]
Application Notes and Protocols: Radiolabeling 5-Thio-D-glucopyranose for Tracer Studies
Introduction: The Emergence of 5-Thio-D-glucopyranose in Metabolic Tracer Studies
In the landscape of molecular imaging and metabolic research, the pursuit of novel tracer molecules that can elucidate complex biological processes is paramount. While [¹⁸F]Fluorodeoxyglucose ([¹⁸F]FDG) has long been the cornerstone for imaging glucose metabolism with Positron Emission Tomography (PET), its universal application has limitations.[1][2] This has spurred the investigation of alternative glucose analogs, among which this compound (5-TG) has emerged as a promising candidate.[2][3] 5-TG is an analog of D-glucose where the oxygen atom in the pyranose ring is substituted with a sulfur atom.[3] This subtle yet significant modification alters its biochemical behavior, offering a unique profile for tracer studies.
This comprehensive guide provides detailed application notes and protocols for the radiolabeling of this compound with various radionuclides, including Technetium-99m (⁹⁹ᵐTc), Fluorine-18 (¹⁸F), and Tritium (³H). We will delve into the rationale behind the choice of labeling strategies, detailed step-by-step protocols, and robust quality control procedures. Furthermore, we will explore the applications of radiolabeled 5-TG in tracer studies, with a focus on its interaction with glucose transporters and its biodistribution in preclinical models.
Scientific Foundation: Understanding the Biological Fate of this compound
The efficacy of a radiotracer is intrinsically linked to its biological transport and retention mechanisms. Unlike D-glucose, which is actively transported into cells and rapidly phosphorylated by hexokinase, 5-TG exhibits a more complex interaction with cellular machinery.
Interaction with Glucose Transporters
5-Thio-D-glucose is recognized by glucose transporters, but its affinity and transport kinetics differ from those of D-glucose. Evidence suggests that while it is a substrate for both the facilitative glucose transporters (GLUT) and the sodium-glucose cotransporters (SGLT), its passage through these channels may be impaired compared to D-glucose and even [¹⁸F]FDG.[1] Some studies indicate a significant accumulation of 5-TG at the cell membrane, suggesting a potential divergence in its intracellular trafficking compared to [¹⁸F]FDG. This differential interaction with glucose transporters is a key aspect of its utility as a tracer, potentially offering insights into transporter expression and function that are distinct from those provided by [¹⁸F]FDG.
Diagram: Cellular Uptake and Fate of this compound
Caption: Cellular uptake pathway of this compound.
Radiolabeling Protocols for this compound
The choice of radionuclide is dictated by the intended application, whether it be for Single Photon Emission Computed Tomography (SPECT), Positron Emission Tomography (PET), or in vitro autoradiography and metabolic studies.
Protocol 1: ⁹⁹ᵐTc-Labeling of this compound for SPECT Imaging
Technetium-99m is the most widely used radionuclide in diagnostic nuclear medicine due to its ideal decay characteristics (t½ = 6.02 h, Eγ = 140 keV) and convenient availability from a ⁹⁹Mo/⁹⁹ᵐTc generator. The labeling of 5-TG with ⁹⁹ᵐTc is typically achieved through a reduction-mediated complexation reaction.
Principle: The pertechnetate ion ([⁹⁹ᵐTc]TcO₄⁻), eluted from the generator, is in a high oxidation state (+7) and must be reduced to a lower, more reactive state. Stannous chloride (SnCl₂) is a commonly used reducing agent for this purpose.[4] The reduced ⁹⁹ᵐTc then forms a stable complex with the thiol group of this compound. Ascorbic acid is often included in the formulation as an antioxidant to prevent the re-oxidation of the reduced ⁹⁹ᵐTc and the stannous ions.[5][6]
Materials:
-
This compound (pharmaceutical grade)
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ascorbic acid
-
Sodium pertechnetate ([⁹⁹ᵐTc]TcO₄⁻) solution in sterile saline
-
Nitrogen gas (high purity)
-
Sterile, pyrogen-free water for injection
-
0.9% Sodium chloride solution (sterile, pyrogen-free)
-
Sterile vials and syringes
-
0.22 µm sterile filter
Protocol:
-
Preparation of a Lyophilized Kit (performed under aseptic conditions):
-
In a sterile vial, dissolve 2.5 mg of this compound, 0.2 mg of stannous chloride dihydrate, and 0.5 mg of ascorbic acid in sterile, pyrogen-free water.
-
Freeze-dry the solution to obtain a lyophilized powder. The vial should be sealed under a nitrogen atmosphere.
-
-
Radiolabeling Procedure:
-
Reconstitute the lyophilized kit with a sterile solution of sodium pertechnetate ([⁹⁹ᵐTc]TcO₄⁻) in saline (e.g., 370 MBq in 1-2 mL).
-
Gently swirl the vial to ensure complete dissolution of the contents.
-
Incubate the mixture at room temperature for 15-30 minutes.
-
-
Final Formulation:
-
Draw the radiolabeled solution through a 0.22 µm sterile filter into a sterile syringe for injection.
-
Diagram: ⁹⁹ᵐTc-Labeling Workflow
Caption: Workflow for the preparation of [⁹⁹ᵐTc]Tc-5-TG.
Protocol 2: ¹⁸F-Labeling of this compound for PET Imaging
Fluorine-18 is a positron-emitting radionuclide (t½ = 109.8 min) that is widely used in PET imaging. The labeling of molecules with ¹⁸F is typically achieved via nucleophilic substitution.[7]
Principle: This protocol is based on a two-step synthesis. First, a suitable precursor of this compound is synthesized, featuring a good leaving group (e.g., tosylate, mesylate, or triflate) at a position amenable to nucleophilic attack by the [¹⁸F]fluoride ion. The hydroxyl groups of the sugar are protected to prevent side reactions. The [¹⁸F]fluoride, produced in a cyclotron, is activated and then reacts with the precursor via an Sₙ2 reaction. Finally, the protecting groups are removed to yield [¹⁸F]F-5-TG.
Materials:
-
Protected this compound precursor (e.g., 1,2,3,4-tetra-O-acetyl-6-O-tosyl-5-thio-D-glucopyranose)
-
[¹⁸F]Fluoride in [¹⁸O]water
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for deprotection
-
Solid-phase extraction (SPE) cartridges (e.g., C18, alumina)
-
HPLC system for purification
Protocol:
-
Precursor Synthesis (Illustrative Example):
-
Synthesize a suitable precursor, such as 1,2,3,4-tetra-O-acetyl-6-O-tosyl-5-thio-D-glucopyranose, from this compound using established organic chemistry methods.
-
-
[¹⁸F]Fluoride Activation:
-
Trap the aqueous [¹⁸F]fluoride solution on an anion exchange cartridge.
-
Elute the [¹⁸F]fluoride from the cartridge with a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
Azeotropically dry the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex by repeated evaporation with anhydrous acetonitrile under a stream of nitrogen.
-
-
Radiolabeling Reaction:
-
Dissolve the dried precursor in anhydrous acetonitrile and add it to the dried [¹⁸F]fluoride complex.
-
Heat the reaction mixture at 80-120°C for 10-20 minutes.
-
-
Deprotection:
-
After cooling, add HCl or NaOH solution to the reaction mixture to hydrolyze the acetyl protecting groups.
-
Heat as required to complete the deprotection.
-
-
Purification:
-
Neutralize the reaction mixture.
-
Purify the crude product using a series of SPE cartridges and/or semi-preparative HPLC to separate [¹⁸F]F-5-TG from unreacted [¹⁸F]fluoride and other impurities.
-
-
Final Formulation:
-
The purified [¹⁸F]F-5-TG fraction is collected, the solvent is evaporated, and the product is reformulated in sterile saline for injection.
-
Protocol 3: ³H-Labeling of this compound for In Vitro Studies
Tritium (³H) is a low-energy beta-emitter (t½ = 12.3 years) that is ideal for in vitro tracer studies, such as receptor binding assays and autoradiography, due to its high specific activity and minimal structural alteration to the molecule.[8]
Principle: Several methods can be employed for tritium labeling. One common approach is catalytic tritium exchange, where the compound is exposed to tritium gas in the presence of a metal catalyst (e.g., palladium on carbon).[8] For molecules like 5-TG, which contains a thiol group, direct exchange with tritiated hydrogen sulfide gas is also a possibility. Alternatively, an unsaturated precursor of 5-TG can be synthesized and subsequently reduced with tritium gas.[9][10]
Materials:
-
This compound or a suitable unsaturated precursor
-
Tritium gas (T₂)
-
Palladium on carbon (Pd/C) catalyst
-
Suitable solvent (e.g., ethanol, ethyl acetate)
-
High-vacuum manifold for handling tritium gas
-
HPLC system for purification
Protocol (Catalytic Tritium Exchange):
-
Reaction Setup (in a specialized tritium-handling facility):
-
Dissolve this compound in a suitable solvent in a reaction vessel.
-
Add a catalytic amount of Pd/C.
-
Freeze-thaw the solution several times under vacuum to remove dissolved air.
-
-
Tritiation:
-
Introduce a known pressure of tritium gas into the reaction vessel.
-
Stir the reaction mixture at room temperature for several hours to days, depending on the desired specific activity.
-
-
Post-reaction Workup:
-
Remove the excess tritium gas by cryogenic trapping or by using a uranium trap.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the labile tritium by repeated evaporation with a protic solvent (e.g., ethanol).
-
-
Purification:
-
Purify the crude [³H]-5-TG using preparative HPLC to achieve high radiochemical purity.
-
-
Final Product:
-
The purified [³H]-5-TG is dissolved in a suitable solvent for storage and use.
-
Quality Control: Ensuring the Integrity of Radiolabeled this compound
Rigorous quality control is essential to ensure the safety and efficacy of any radiopharmaceutical.[6] The primary goal is to determine the radiochemical purity (RCP), which is the percentage of the total radioactivity in the desired chemical form.
Methods for RCP Determination:
-
Thin-Layer Chromatography (TLC): A rapid and straightforward method for separating the radiolabeled product from impurities like free radionuclide and hydrolyzed-reduced forms.
-
High-Performance Liquid Chromatography (HPLC): Provides higher resolution separation and is the gold standard for determining radiochemical and chemical purity.
| Parameter | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) |
| Stationary Phase | iTLC-SG (silica gel impregnated glass fiber) | C18 reverse-phase column or an amino-propyl column |
| Mobile Phase | For ⁹⁹ᵐTc-5-TG: Acetone (free ⁹⁹ᵐTcO₄⁻ moves with the solvent front) and Saline (colloidal impurities remain at the origin). | For all radiolabeled forms: A gradient of acetonitrile and water, often with a modifier like trifluoroacetic acid (TFA). |
| Detection | Radio-TLC scanner | In-line radioactivity detector coupled with a UV detector. |
| Acceptance Criteria | Radiochemical Purity (RCP) ≥ 95% | Radiochemical Purity (RCP) ≥ 95% |
Applications and Biodistribution of Radiolabeled this compound
Radiolabeled 5-TG has been primarily investigated as a tumor imaging agent, leveraging the increased glucose metabolism of cancer cells. Biodistribution studies in preclinical models provide valuable information on its uptake in target and non-target tissues.
Biodistribution Data for ⁹⁹ᵐTc-labeled 5-Thio-D-glucose in Tumor-bearing Mice:
| Organ/Tissue | Uptake (%ID/g) at 1 hour post-injection | Tumor-to-Muscle Ratio |
| Tumor | 1.2 - 1.6 | 2.7 - 4.1 |
| Blood | ~0.5 | - |
| Liver | 6.4 | - |
| Kidneys | 4.7 - 4.8 | - |
| Lungs | 7.2 | - |
| Muscle | ~0.4 | - |
Note: Data compiled from various studies and may vary depending on the tumor model and experimental conditions.[1][2]
The biodistribution data indicates that while [⁹⁹ᵐTc]Tc-5-TG does accumulate in tumors, its uptake is generally lower than that of [¹⁸F]FDG.[1] However, its unique biological properties, such as potential accumulation in necrotic or ischemic tumor regions, may offer complementary diagnostic information.
Conclusion and Future Perspectives
Radiolabeled this compound represents a valuable tool for researchers in nuclear medicine and drug development. Its distinct biological behavior compared to D-glucose and [¹⁸F]FDG provides a unique avenue for exploring glucose transport and metabolism. The protocols outlined in this guide offer a framework for the synthesis and application of 5-TG-based radiotracers. Further research is warranted to fully elucidate its mechanism of cellular uptake and retention and to explore its potential in various disease models beyond oncology, such as in studies of ischemia and inflammation. The continued development of novel radiolabeling strategies and a deeper understanding of its biological interactions will undoubtedly expand the utility of this promising class of radiotracers.
References
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Seidensticker, M., et al. (2024). In vivo evaluation of tumor uptake and bio-distribution of 99mTc-labeled 1-thio-β-D-glucose and 5-thio-D-glucose in mice model. EJNMMI Radiopharmacy and Chemistry, 9(1), 1-13. Available from: [Link]
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Spies, H., et al. (2007). Stannous Chloride in the Preparation of 99mTc Pharmaceuticals. ResearchGate. Available from: [Link]
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Unak, P., et al. (2004). Preparation of (99m)Tc labeled vitamin C (ascorbic acid) and biodistribution in rats. Journal of Radioanalytical and Nuclear Chemistry, 260(2), 421-426. Available from: [Link]
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Ritter, R. C., & Slusser, P. G. (1980). 5-Thio-D-glucose causes increased feeding and hyperglycemia in the rat. American Journal of Physiology-Endocrinology and Metabolism, 238(2), E141-E144. Available from: [Link]
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Yilmaz, S., et al. (2023). Radiolabeling, Quality Control, and Cell Binding Studies of New 99mTc-Labeled Bisphosphonates. Pharmaceuticals, 16(5), 724. Available from: [Link]
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Waki, A., et al. (2015). The sweet spot: FDG and other 2-carbon glucose analogs for multi-modal metabolic imaging of tumor metabolism. American Journal of Nuclear Medicine and Molecular Imaging, 5(5), 470-488. Available from: [Link]
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Wojciechowski, F., & Szydlowski, J. (2000). Tritium isotopic exchange between hydrogen sulfide and thiols in gas phase. Nukleonika, 45(3), 175-180. Available from: [Link]
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Scott, P. J. H. (2015). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Omega, 1(1), 1-22. Available from: [Link]
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Röder, P. V., et al. (2014). The Role of SGLT1 and GLUT2 in Intestinal Glucose Transport and Sensing. PLOS ONE, 9(2), e89977. Available from: [Link]
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Whistler, R. L., & Lake, W. C. (1972). Synthesis of 6-deoxy-5-thio-D-glucose. Carbohydrate Research, 25(1), 123-130. Available from: [Link]
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Whistler, R. L., & Wang, C. C. (1968). Synthesis of 5-thio-D-galactopyranose. The Journal of Organic Chemistry, 33(6), 2495-2497. Available from: [Link]
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Zhang, L., et al. (2021). The Development and Application of Tritium-Labeled Compounds in Biomedical Research. Molecules, 26(16), 4948. Available from: [Link]
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Srivastava, S. C., et al. (1980). Labeling of Red Blood Cells With Tc-99m After Oral Administration of SnCl2: Concise Communication. Journal of Nuclear Medicine, 21(7), 657-661. Available from: [Link]
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Ellis, B., & Ballinger, J. (2021). Radiochemical Purity Testing of Radiopharmaceuticals. UK Radiopharmacy Group. Available from: [Link]
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Hamacher, K., Coenen, H. H., & Stöcklin, G. (1986). Efficient stereospecific synthesis of no-carrier-added 2-[18F]-fluoro-2-deoxy-D-glucose using aminopolyether supported nucleophilic substitution. Journal of Nuclear Medicine, 27(2), 235-238. Available from: [Link]
- Ido, T., et al. (1978). Labeled 2-deoxy-D-glucose analogs: 18F-labeled 2-deoxy-2-fluoro-D-glucose, 2-deoxy-2-fluoro-D-mannose and 14C-2-deoxy-2-fluoro-D-glucose. Journal of Labelled Compounds and Radiopharmaceuticals, 14(2), 175-183.
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- Mach, R. H., et al. (1993). Synthesis and biodistribution of a new 99mTc-labeled glucose derivative, 99mTc-N-(2-((2-(((2-((1-thio-beta-D-glucopyranosato)methyl)amino)ethyl)amino)ethyl)amino)ethyl)thiocarbamoyl)-L-cysteine. Journal of Medicinal Chemistry, 36(24), 3707-3720.
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Stasyuk, E. S., et al. (2016). Development new radiopharmaceutical based on 5-thio-d-glucose labeled technetium-99m. IOP Conference Series: Materials Science and Engineering, 124, 012053. Available from: [Link]
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Wright, M., et al. (2014). A review of 18F-FDG synthesis and quality control. Nuclear Medicine and Biomedical Sciences, 2(1), 1-10. Available from: [Link]
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Kim, D. H., et al. (2008). A (18)F-labeled glucose analog: synthesis using a click labeling method and in vitro evaluation. Archives of Pharmacal Research, 31(5), 587-593. Available from: [Link]
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Seidensticker, M., et al. (2024). In vivo evaluation of tumor uptake and bio-distribution of 99mTc-labeled 1-thio-β-D-glucose and 5-thio-D-glucose in mice model. EJNMMI Radiopharmacy and Chemistry, 9(1), 26. Available from: [Link]
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Koepsell, H. (2020). Glucose transporters in the small intestine in health and disease. Pflügers Archiv - European Journal of Physiology, 472(9), 1207-1248. Available from: [Link]
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Application Notes and Protocols for the Analytical Detection of 5-Thio-D-glucopyranose
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the analytical techniques for the detection and quantification of 5-Thio-D-glucopyranose. This document emphasizes the causality behind experimental choices, ensuring scientifically sound and reproducible results.
Introduction to this compound
This compound is a structural analog of D-glucose where the ring oxygen at position 5 is replaced by a sulfur atom.[1] This modification imparts unique biochemical properties, making it a valuable tool in biomedical research. It is known to be a potent competitive inhibitor of cellular glucose transport and D-glucose mediated insulin release.[2] Furthermore, it has been investigated for its potential as an inhibitor of spermatogenesis.[2] Given its biological significance, robust and reliable analytical methods for its detection and quantification are crucial for pharmacokinetic studies, metabolic profiling, and drug development.
This guide details three primary analytical techniques for the determination of this compound: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzymatic Assays. Each section provides the theoretical underpinning of the method, a detailed experimental protocol, and guidance on data interpretation.
Chemical Structure of this compound
Caption: Chemical structure of this compound.
I. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is a powerful technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. This method is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound in complex biological matrices such as plasma.[3]
Principle
The analyte is first separated from other components in the sample matrix on an HPLC column. The choice of a suitable stationary phase, such as an amino-functionalized column, is critical for retaining the polar this compound.[3] Following separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of molecule, typically operating in negative ion mode to deprotonate the hydroxyl groups. The mass spectrometer then separates and detects the ions based on their mass-to-charge ratio (m/z), providing high selectivity and sensitivity. Selected reaction monitoring (SRM) can be employed for enhanced specificity and quantification.[3]
Experimental Workflow
Caption: Workflow for HPLC-MS/MS analysis of this compound.
Detailed Protocol
1. Sample Preparation (from Plasma) [3] a. To 100 µL of plasma, add 300 µL of acetonitrile to precipitate proteins. b. Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes. c. Transfer the supernatant to a new tube. d. For further cleanup, perform solid-phase extraction (SPE) using a suitable cartridge (e.g., a mixed-mode cation exchange). e. Evaporate the eluate to dryness under a stream of nitrogen. f. Reconstitute the residue in 100 µL of the mobile phase.
2. HPLC Conditions [3]
-
Column: Amino (NH2) column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Start with 80% acetonitrile.
-
Linearly decrease to 20% acetonitrile over 10 minutes.
-
Hold at 20% for 2 minutes.
-
Return to 80% acetonitrile and equilibrate for 5 minutes.
-
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions [3]
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Selected Reaction Monitoring (SRM) Transitions:
-
This compound: m/z 195 → 105.
-
Internal Standard (e.g., 5-Thio-D-glucose-¹³C₆): m/z 201 → 108.
-
-
Ion Source Temperature: 500°C.
-
Ion Spray Voltage: -4500 V.
4. Data Analysis a. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards. b. Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.
Performance Characteristics
| Parameter | Typical Value | Reference |
| Linearity Range | 10 - 3000 ng/mL | [3] |
| Correlation Coefficient (r²) | > 0.999 | [3] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | [3] |
| Precision (RSD%) | < 15% | [3] |
| Accuracy (%) | 85 - 115% | [3] |
II. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a classic and robust technique for the analysis of volatile and thermally stable compounds. For non-volatile molecules like sugars, a derivatization step is necessary to increase their volatility and thermal stability.[4][5]
Principle
This compound is chemically modified, typically through silylation, to replace the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups.[6][7] This derivatization makes the molecule volatile and suitable for gas chromatography. The derivatized analyte is then separated from other components on a GC column. The separated compounds are subsequently ionized, commonly by electron ionization (EI), which causes predictable fragmentation. The resulting mass spectrum, a fingerprint of the molecule, is used for identification and quantification.
Experimental Workflow
Caption: Workflow for GC-MS analysis of this compound.
Detailed Protocol
1. Sample Preparation and Derivatization [6] a. The sample containing this compound should be in a dry state. Lyophilize aqueous samples if necessary. b. To the dried sample, add 100 µL of pyridine and 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). c. Cap the vial tightly and heat at 70°C for 30 minutes. d. Cool to room temperature before injection into the GC-MS.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Injection Mode: Splitless.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Energy: 70 eV.
-
Scan Range: m/z 50-600. For quantification, selected ion monitoring (SIM) can be used.
3. Data Analysis a. Identify the peak corresponding to the TMS-derivatized this compound by its retention time and mass spectrum. b. The mass spectrum should exhibit characteristic fragments of TMS-derivatized sugars, such as m/z 73, 147, 204, 217, and 319.[6] c. Quantification is performed using an internal standard (e.g., sorbitol) added before derivatization and a calibration curve.
III. Enzymatic Assay
Enzymatic assays offer a functional approach to detect and quantify this compound based on its inhibitory effect on specific enzymes. This method is particularly useful for high-throughput screening and for assessing the biological activity of the compound. 5-Thio-D-glucose is a known inhibitor of hexokinase and α-glucosidase.[2][9]
Principle
This protocol is based on the inhibition of α-glucosidase. The enzyme α-glucosidase hydrolyzes a chromogenic substrate, such as p-nitrophenyl-α-D-glucopyranoside (pNPG), to produce p-nitrophenol, which has a strong absorbance at 405 nm. In the presence of an inhibitor like this compound, the rate of this reaction decreases. The concentration of the inhibitor can be determined by measuring the reduction in the rate of p-nitrophenol formation.
Experimental Workflow
Caption: Workflow for the enzymatic assay of this compound.
Detailed Protocol
1. Reagent Preparation
-
Phosphate Buffer: 100 mM sodium phosphate, pH 6.8.
-
α-Glucosidase Solution: Dissolve α-glucosidase from Saccharomyces cerevisiae in phosphate buffer to a final concentration of 1 U/mL.
-
pNPG Substrate Solution: Dissolve p-nitrophenyl-α-D-glucopyranoside in phosphate buffer to a final concentration of 5 mM.
-
This compound Standards: Prepare a series of dilutions in phosphate buffer (e.g., from 0.1 mM to 10 mM).
2. Assay Procedure a. In a 96-well microplate, add 50 µL of the this compound standard or sample solution to each well. b. Add 50 µL of the α-glucosidase solution to each well. c. Incubate the plate at 37°C for 10 minutes. d. Initiate the reaction by adding 50 µL of the pNPG substrate solution to each well. e. Immediately measure the absorbance at 405 nm at time zero and then every minute for 15 minutes using a microplate reader.
3. Data Analysis a. Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance versus time plot. b. Calculate the percentage of inhibition for each standard concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100 where V_control is the reaction rate without the inhibitor and V_inhibitor is the reaction rate with the inhibitor. c. Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition). d. The concentration of this compound in unknown samples can be determined by comparing their % inhibition to the standard curve.
Conclusion
The choice of analytical technique for the detection of this compound depends on the specific requirements of the study. HPLC-MS offers high sensitivity and selectivity, making it ideal for pharmacokinetic studies in complex biological matrices. GC-MS is a robust and reliable method, particularly for pure samples or when derivatization is feasible. Enzymatic assays provide a functional measure of the compound's biological activity and are well-suited for high-throughput screening applications. By understanding the principles and following the detailed protocols outlined in these application notes, researchers can confidently and accurately measure this compound in their samples.
References
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Whistler, R. L., & Lake, W. C. (1972). Inhibition of cellular transport processes by this compound. Biochemical Journal, 130(4), 919–925. [Link]
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Mizuno-Yasuhira, A., Jingu, S., & Okuyama, S. (2012). Development and validation of a liquid chromatography-tandem mass spectrometric method for the quantification of 5-thio-d-glucose in rat and human plasma. Journal of Chromatography B, 885-886, 8–14. [Link]
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Li, Y., Wang, Y., & Liu, Y. (2017). A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates. Molecules, 22(10), 1715. [Link]
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Uenishi, J., & Ohmiya, H. (2003). Asymmetric synthesis of both D- and L-isomers of 5-thioglucose and 1,6-anhydro-5-thioaltrose. Tetrahedron, 59(35), 6867-6874. [Link]
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Ueda, A., Pia, J., Makurab, Y., Tanakab, M., & Uenishi, J. (2020). Stereoselective synthesis of (+)-5-thiosucrose and (+)-5-thioisosucrose. Organic & Biomolecular Chemistry, 18(10), 1886-1891. [Link]
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Cardoso, F. S. P., & Sarotti, A. M. (2020). Exploring the Chemistry and Applications of Thio-, Seleno-, and Tellurosugars. Molecules, 25(21), 5178. [Link]
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Merck Index. (n.d.). 5-Thio-D-glucose. Retrieved from [Link]
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Nayak, U. G., & Whistler, R. L. (1969). Synthesis of 5-thio-D-glucose. The Journal of Organic Chemistry, 34(1), 97–100. [Link]
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SpectraBase. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Ueda, A., Pia, J., Makurab, Y., Tanakab, M., & Uenishi, J. (2020). Stereoselective synthesis of (+)-5-thiosucrose and (+)-5-thioisosucrose. Organic & Biomolecular Chemistry, 18(10), 1886-1891. [Link]
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Escopy, S. (2021). New Methods for the Synthesis, Activation, and Application of Thioglycosides. University of Missouri-St. Louis. [Link]
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Alonso, A. P., Goffman, M., & Shachar-Hill, Y. (2012). Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis. Analytical Biochemistry, 427(2), 198–208. [Link]
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Davis, S. B., & Rohwer, E. R. (2009). An introduction to gas chromatography mass spectroscopy for the structural elucidation of polysaccharides from sugar processing streams. Proceedings of the Annual Congress - South African Sugar Technologists' Association, (82), 438-453. [Link]
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Popa, V. I., & Volf, I. (2012). Analysis of Carbohydrates Obtained from Wood by Gas Chromatography-Mass Spectrometry. Cellulose Chemistry and Technology, 46(7-8), 447-451. [Link]
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Walford, S. N. (2008). GC-MS AS A TOOL FOR CARBOHYDRATE ANALYSIS IN A RESEARCH ENVIRNOMENT. Proceedings of the Annual Congress - South African Sugar Technologists' Association, (81), 226-234. [Link]
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Rehman, A. U., et al. (2021). In Vitro Enzymatic and Kinetic Studies, and In Silico Drug-Receptor Interactions, and Drug-Like Profiling of the 5-Styrylbenzamide Derivatives as Potential Cholinesterase and β-Secretase Inhibitors with Antioxidant Properties. Molecules, 26(16), 4991. [Link]
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Uenishi, J., & Ohmiya, H. (2005). A short-step synthesis of 5-thio-l-hexopyranoses from d-glyconothio-o-lactones. HETEROCYCLES, 66, 441-451. [Link]
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Inglese, J., et al. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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PubChem. (n.d.). Thioglucose. Retrieved from [Link]
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NIST. (n.d.). α-D-Glucopyranose, 5TMS derivative. Retrieved from [Link]
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Troubleshooting & Optimization
improving yield and purity in 5-Thio-D-glucopyranose synthesis
Welcome to the technical support center for the synthesis of 5-Thio-D-glucopyranose. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to synthesize this important thiosugar. Here, we address common challenges and frequently asked questions to help you improve your yield and purity.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
There are several established methods for the synthesis of this compound. The choice of route often depends on the starting material availability, desired scale, and stereochemical requirements. Three common approaches involve:
-
Nucleophilic Substitution on a Precursor with a Good Leaving Group at C-5: This is a widely used strategy that often starts from D-glucose. The C-5 hydroxyl group is typically converted into a good leaving group, such as a tosylate or mesylate. Subsequent nucleophilic attack by a sulfur-containing nucleophile, like thioacetate or thiourea, introduces the sulfur atom. This method requires a double inversion at C-5 to retain the D-gluco configuration.[1][2]
-
Ring Opening of a 5,6-Epithio (Thiirane) Derivative: This method involves the formation of a thiirane ring between C-5 and C-6 of a glucose derivative.[1][3] The thiirane ring is then opened by a nucleophile, leading to the incorporation of the sulfur atom into the pyranose ring.[1][3]
-
Intramolecular Cyclization: Another approach involves the intramolecular cyclization of a dithioacetal of a pentose or hexose.[4]
Q2: My overall yield is consistently low. What are the likely causes?
Low yields in this compound synthesis can stem from several factors throughout the multi-step process. Here are some key areas to investigate:
-
Incomplete reactions: Ensure each step, particularly the formation of the C-5 leaving group and the subsequent nucleophilic substitution, goes to completion. Monitor reactions by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Side reactions: The formation of byproducts is a common issue. For instance, in methods involving mesylation, rearrangement products can form, reducing the yield of the desired intermediate.[5]
-
Purification losses: Each purification step (e.g., column chromatography) can lead to a loss of material. Optimizing purification conditions, such as the solvent system for chromatography, can minimize these losses.
-
Stability of intermediates: Some intermediates in the synthetic pathway may be unstable. It's crucial to handle them under appropriate conditions (e.g., inert atmosphere, low temperature) and proceed to the next step without unnecessary delays.
Q3: I'm struggling with the purity of my final product. What are the best purification techniques?
Achieving high purity is critical, especially for biological applications. Common impurities can include diastereomers, starting materials, and reaction byproducts.
-
Column Chromatography: Silica gel column chromatography is the most common method for purifying intermediates and the final product. A gradient elution with a solvent system like ethyl acetate/hexane or dichloromethane/methanol is often effective.
-
Recrystallization: If the final product is a solid, recrystallization can be a highly effective method for removing minor impurities.[6] Common solvent systems for this compound and its derivatives include methanol or ethanol.[7]
-
Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC can be employed, although it is typically used for smaller-scale purifications.
Q4: How can I confirm the identity and purity of my synthesized this compound?
A combination of analytical techniques is essential for unambiguous characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for confirming the structure and stereochemistry of the final product and intermediates. The coupling constants in the ¹H NMR spectrum are particularly useful for determining the stereochemistry at the anomeric center.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the molecule.
-
Optical Rotation: Measurement of the specific rotation can help confirm the enantiomeric purity of the synthesized compound.[7]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column and detector can be used to assess the purity of the final product.
Q5: What are the proper storage conditions for this compound?
This compound is a relatively stable compound. However, to ensure its long-term integrity, it should be stored in a cool, dry place, away from oxidizing agents.[8] For long-term storage, keeping it at -20°C is recommended.[9][10]
II. Troubleshooting Guide
This section provides a more in-depth look at specific problems you might encounter during the synthesis and offers actionable solutions.
Problem 1: Inefficient formation of the C-5 leaving group (e.g., tosylate or mesylate).
| Symptom | Potential Cause(s) | Troubleshooting Steps |
| TLC shows significant unreacted starting material. | 1. Insufficient reagent: The molar ratio of the sulfonyl chloride to the alcohol may be too low. 2. Presence of moisture: Water can react with the sulfonyl chloride, reducing its effectiveness. 3. Inadequate base: The base (e.g., pyridine, triethylamine) may not be sufficient to neutralize the HCl generated during the reaction. | 1. Increase the molar equivalent of the sulfonyl chloride. A 1.2 to 1.5 molar excess is often recommended. 2. Ensure all glassware is oven-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Use a sufficient amount of a dry, non-nucleophilic base. |
| Formation of multiple spots on TLC, indicating side products. | Rearrangement reactions: Under certain conditions, especially with mesylates, rearrangement to form 2,5-thioanhydromannofuranoside derivatives can occur.[5] | Optimize reaction conditions. Lowering the reaction temperature may help to suppress side reactions. Consider using a different sulfonylating agent. |
Problem 2: Low yield in the nucleophilic displacement of the C-5 leaving group.
| Symptom | Potential Cause(s) | Troubleshooting Steps |
| TLC shows both starting material and the desired product, but the reaction does not proceed to completion. | 1. Poor nucleophile reactivity: The sulfur nucleophile may not be sufficiently reactive. 2. Steric hindrance: The C-5 position can be sterically hindered, slowing down the reaction. 3. Inappropriate solvent: The solvent may not be suitable for the SN2 reaction. | 1. Use a more reactive sulfur nucleophile. For example, potassium thioacetate is often more effective than sodium thioacetate. 2. Increase the reaction temperature and/or reaction time. Monitor the reaction progress carefully to avoid decomposition. 3. Use a polar aprotic solvent such as DMF or DMSO to facilitate the SN2 reaction. |
| Formation of elimination byproducts. | Strongly basic conditions: The use of a strong base can promote elimination reactions, especially at elevated temperatures. | Use a milder base or a non-basic nucleophile. If a base is required, use it in stoichiometric amounts and add it slowly at a lower temperature. |
Problem 3: Difficulty in removing protecting groups.
| Symptom | Potential Cause(s) | Troubleshooting Steps |
| Incomplete deprotection. | 1. Insufficient deprotection reagent. 2. Reaction time is too short. | 1. Increase the amount of the deprotection reagent. 2. Extend the reaction time and monitor by TLC. |
| Degradation of the product during deprotection. | Harsh deprotection conditions: Strong acidic or basic conditions can lead to the degradation of the thiosugar. | Use milder deprotection conditions. For example, for deacetylation, sodium methoxide in methanol at room temperature is a common and effective method. |
III. Experimental Protocols
Protocol 1: Synthesis of 1,2,3,4,6-penta-O-acetyl-5-thio-α/β-D-glucopyranose
This protocol is a common intermediate step in many this compound syntheses.
Step 1: Acetylation of this compound
-
Dissolve this compound in a mixture of acetic anhydride and pyridine at 0°C.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into ice-water and stir to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from ethanol or by silica gel column chromatography.
Protocol 2: Deprotection to obtain this compound
Step 1: Deacetylation
-
Dissolve the per-acetylated this compound in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Neutralize the reaction with an acidic resin (e.g., Amberlite IR-120 H⁺).
-
Filter the resin and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by recrystallization from methanol.[11]
IV. Visualizations
Workflow for the Synthesis of this compound via C-5 Sulfonylation and Nucleophilic Displacement
Caption: General synthetic workflow.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yields.
V. References
-
PubMed. (n.d.). Synthesis of 6-deoxy-5-thio-D-glucose. Retrieved from [Link]
-
Ueda, A., et al. (2020). Stereoselective synthesis of (+)-5-thiosucrose and (+)-5-thioisosucrose. RSC Publishing. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 5-Thio-D- Galactopyranose | Request PDF. Retrieved from [Link]
-
Chiu, C.-W., & Whistler, R. L. (n.d.). Alternate synthesis of 5-thio-D-glucose pentaacetate. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 5‐thio‐d‐galactopyranose by Wang et al.. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). and L-glucose and 1,6-anhydro-5-thio-L- and D-altrose. Retrieved from [Link]
-
Nayak, U. G., & Whistler, R. L. (n.d.). Synthesis of 5-thio-D-glucose. The Journal of Organic Chemistry. Retrieved from [Link]
-
Chem-Station Int. Ed. (2014, October 6). Hofmann Rearrangement. Retrieved from [Link]
-
Carl ROTH. (n.d.). 5-Thio-D-glucose, 100 mg, CAS No. 20408-97-3. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Synthesis Of 1,5-Dithio-D-Glucopyranose and Some of its Biologically Relevant Derivatives: Journal of Carbohydrate Chemistry: Vol 12, No 6. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis of 6-deoxy-5-thio-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hofmann Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 7. 5-Thio-D-glucose [drugfuture.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. 5-Thio-D-glucose, 100 mg, CAS No. 20408-97-3 | Monosaccharids | Carbohydrates | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 10. 5-Thio-D-glucose | 20408-97-3 | MT04882 | Biosynth [biosynth.com]
- 11. D-Glucopyranose,5-thio- synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Stereoselective Synthesis of 5-Thio-D-glucopyranose
Welcome to the technical support center for the stereoselective synthesis of 5-thio-D-glucopyranose. This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in the synthesis of thiosugars. Here, we address common challenges and provide practical, field-proven troubleshooting strategies to enhance the efficiency and stereoselectivity of your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound, and what are their relative advantages?
The most prevalent starting material is D-glucose, which is typically converted to a peracetylated form, such as 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose.[1][2] This precursor offers high chemical stability and a long shelf life.[1] Its primary advantage is its ready conversion into more reactive glycosyl donors, like glycosyl halides or thioglycosides, which are essential for subsequent transformations.[1] Another common starting point is the corresponding glycal, which can be oxidized to a 1,2-anhydro sugar intermediate, providing an efficient route to 2-hydroxy thioglycosides.[3]
Q2: Why is controlling the anomeric stereochemistry (α vs. β) at C1 so critical and challenging?
Controlling the anomeric stereochemistry is paramount as the biological activity of the final thiosugar derivative is often highly dependent on the specific configuration of the glycosidic bond. The primary challenge arises from the complex interplay of several factors that influence the outcome of the glycosylation reaction, including the nature of the protecting groups, the choice of solvent, the reaction temperature, and the promoter used.[4][5] For instance, the presence of a participating group at the C-2 position, such as an acetyl or benzoyl group, can direct the formation of a 1,2-trans-glycoside through the formation of an acyloxonium ion intermediate.[6][7] Conversely, non-participating groups at C-2 often lead to a mixture of anomers.
Q3: What is "neighboring group participation," and how does it influence the stereochemical outcome?
Neighboring group participation (NGP) is a crucial mechanistic principle in carbohydrate chemistry where a functional group on a neighboring carbon atom (typically C-2) acts as an internal nucleophile.[8][9] In the context of this compound synthesis, an acyl protecting group at the C-2 position can attack the anomeric center upon activation of a leaving group. This forms a bicyclic acyloxonium ion intermediate, which effectively blocks one face of the sugar ring (the α-face in the case of glucose).[6][7] Consequently, an incoming nucleophile (the glycosyl acceptor) can only attack from the opposite face (the β-face), leading to the exclusive formation of the 1,2-trans-glycoside.[6][7][8]
Troubleshooting Guide: Common Issues and Solutions
Problem 1: Poor Stereoselectivity at the Anomeric Carbon (Formation of α/β Mixtures)
Scenario: Your glycosylation reaction is yielding a difficult-to-separate mixture of α- and β-anomers, even when using a participating group at C-2.
Root Cause Analysis & Solutions:
-
Ineffective Neighboring Group Participation: The efficiency of NGP can be compromised by the reaction conditions.
-
Troubleshooting:
-
Choice of Promoter/Activator: Highly reactive promoters can lead to a more SN1-like reaction, proceeding through a flattened oxocarbenium ion intermediate that can be attacked from either face. Consider using a milder activator that favors the SN2-like pathway involving the acyloxonium ion. For thioglycoside donors, activators like N-iodosuccinimide (NIS)/TfOH are common.[10]
-
Solvent Effects: Solvents can play a significant role. Non-polar, non-coordinating solvents like dichloromethane (DCM) or toluene are generally preferred as they are less likely to compete with the internal nucleophile.
-
Temperature Control: Low temperatures (e.g., -40 °C to 0 °C) can enhance selectivity by favoring the more ordered transition state of the NGP-mediated pathway.[11]
-
-
-
Anomerization of the Product: Under certain conditions, the desired product can anomerize.
-
Troubleshooting:
-
Reaction Time and Quenching: Monitor the reaction closely by TLC or LC-MS and quench it promptly upon completion to prevent post-reaction anomerization.
-
Work-up Conditions: Ensure that the work-up procedure is non-acidic, as trace acid can catalyze anomerization.
-
-
Problem 2: Low Yields in the Thiolation Step
Scenario: The introduction of the sulfur atom into the sugar ring, a key step in forming the this compound core, is proceeding with low efficiency.
Root Cause Analysis & Solutions:
-
Incomplete Reaction or Side Reactions: The choice of thiolation reagent and reaction conditions is critical.
-
Troubleshooting:
-
Reagent Selection: Common thiolation agents include potassium thioacetate or thiourea followed by hydrolysis. The choice of reagent can impact yield and side product formation.
-
Protecting Group Strategy: Ensure that the protecting groups on the sugar precursor are stable to the thiolation conditions. For example, if using a basic thiolation agent, ester protecting groups may be labile.
-
Leaving Group: The efficiency of the nucleophilic substitution to introduce the sulfur atom depends on the quality of the leaving group at the C-5 position (e.g., a tosylate or mesylate). Ensure this group is properly installed and activated.
-
-
Problem 3: Difficulty in Deprotection of the Final Product
Scenario: The final deprotection step to yield free this compound is resulting in low yields, product degradation, or incomplete removal of protecting groups.
Root Cause Analysis & Solutions:
-
Harsh Deprotection Conditions: Thiosugars can be sensitive to certain deprotection reagents.
-
Troubleshooting:
-
Zemplén Deacetylation: For the removal of acetyl groups, the Zemplén deacetylation (catalytic sodium methoxide in methanol) is a standard and generally effective method.[11] However, it's crucial to use catalytic amounts of the base and monitor the reaction carefully to avoid side reactions.
-
Acid-Catalyzed Deprotection: If acid-labile protecting groups (like benzylidene acetals) are present, their removal requires careful control of the acid concentration and temperature to prevent degradation of the thiosugar ring.[10]
-
Hydrogenolysis: For benzyl ether protecting groups, catalytic hydrogenation (e.g., with Pd/C) is a common method. Ensure the catalyst is active and the reaction is run under appropriate pressure and for a sufficient duration.[10]
-
-
Experimental Protocols & Methodologies
Protocol 1: Synthesis of 1,2,3,4,6-Penta-O-acetyl-β-D-glucopyranose
This protocol outlines a standard procedure for the peracetylation of D-glucose, a common precursor for this compound synthesis.[1][12]
| Step | Procedure | Key Parameters & Rationale |
| 1 | Dissolve D-glucose in a suitable solvent system (e.g., pyridine). | Pyridine acts as both a solvent and a base to neutralize the acetic acid byproduct. |
| 2 | Cool the solution in an ice bath (0 °C). | Controls the exothermic nature of the reaction. |
| 3 | Add acetic anhydride dropwise with stirring. | Acetic anhydride is the acetylating agent. Slow addition prevents overheating. |
| 4 | Allow the reaction to warm to room temperature and stir overnight. | Ensures complete acetylation of all five hydroxyl groups. |
| 5 | Quench the reaction by pouring it into ice-water. | Decomposes excess acetic anhydride. |
| 6 | Extract the product with an organic solvent (e.g., dichloromethane). | |
| 7 | Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine. | Removes pyridine and other impurities. |
| 8 | Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. | |
| 9 | Recrystallize the crude product from ethanol to obtain pure 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose. | Purification step to yield the solid product. |
Protocol 2: Triflic Acid-Mediated Thioglycosidation
This protocol describes an efficient method for synthesizing thioglycosides from peracetylated sugars.[13]
| Step | Procedure | Key Parameters & Rationale |
| 1 | To a mixture of the peracetylated sugar (1.0 equiv) and a thiol (2.0 equiv) in anhydrous CH₂Cl₂ under argon, add freshly activated molecular sieves (3 Å). | Molecular sieves prevent hydrolysis of the starting material and intermediates.[13] |
| 2 | Cool the mixture to the desired temperature (e.g., 0 °C). | Temperature control is crucial for stereoselectivity.[13] |
| 3 | Add triflic acid (TfOH, 0.8-2.0 equiv) dropwise. | TfOH acts as a powerful Lewis acid promoter. The amount may need to be optimized for different substrates.[13] |
| 4 | Stir the reaction under argon, monitoring by TLC. | Reaction times can vary from minutes to several hours. |
| 5 | Upon completion, dilute with CH₂Cl₂ and perform an aqueous work-up. | Neutralizes the acid and removes water-soluble byproducts. |
| 6 | Dry the organic layer, concentrate, and purify the residue by column chromatography or crystallization. |
Visualizing Key Concepts
Neighboring Group Participation in Glycosylation
Caption: Mechanism of neighboring group participation by a C-2 acyl group.
Troubleshooting Workflow for Poor Stereoselectivity
Sources
- 1. 1,2,3,4,6-Penta-O-acetyl-b-D-glucopyranose | 604-69-3 | MP05836 [biosynth.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Efficient Synthesis of 2-OH Thioglycosides from Glycals Based on the Reduction of Aryl Disulfides by NaBH4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. irl.umsl.edu [irl.umsl.edu]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. BJOC - The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation [beilstein-journals.org]
- 8. dalalinstitute.com [dalalinstitute.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Synthesis of the Carbohydrate Moiety of Glycoproteins from the Parasite Echinococcus granulosus and Their Antigenicity against Human Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stereoselective synthesis of (+)-5-thiosucrose and (+)-5-thioisosucrose - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01033B [pubs.rsc.org]
- 12. synthose.com [synthose.com]
- 13. pubs.rsc.org [pubs.rsc.org]
troubleshooting inconsistent results with 5-Thio-D-glucopyranose
Introduction
Welcome to the technical support center for 5-Thio-D-glucopyranose (5TG). As a structural analog of D-glucose where the pyranose ring oxygen is replaced by a sulfur atom, 5TG is a powerful tool for investigating glucose transport and metabolism.[1] It acts as a competitive inhibitor of glucose transporters and an inhibitor of hexokinase, making it valuable in fields ranging from diabetes research to oncology and contraceptive development.[2][3][4]
However, the very feature that makes 5TG biochemically interesting—the thioether group—also introduces unique stability and handling challenges that can lead to inconsistent and irreproducible experimental results. This guide is designed to serve as a field-proven resource for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the chemical causality behind common issues and provides robust, self-validating protocols to ensure the integrity of your experiments.
Core Troubleshooting Guide: Inconsistent Results
This section addresses the most common and complex issues encountered when working with this compound, presented in a question-and-answer format.
Question 1: My biological assay results are highly variable from day to day. One day I see potent inhibition, the next, the effect is diminished. Is the 5TG degrading?
Short Answer: Yes, this is the most probable cause. The thioether in the pyranose ring is susceptible to oxidation, leading to a loss of purity and inconsistent biological activity.
Detailed Explanation:
The sulfur atom in this compound is prone to oxidation, primarily forming the corresponding sulfoxide. This oxidation can be accelerated by several factors common in a laboratory setting:
-
Dissolved Oxygen: Aqueous buffers, especially at neutral or slightly alkaline pH, contain dissolved oxygen that can readily oxidize the thioether.
-
Trace Metal Contamination: Divalent metal ions in buffers or water can catalyze oxidation reactions.
-
Light Exposure: Photooxidation can also contribute to the degradation of thiosaccharides.
-
Temperature: Elevated temperatures increase the rate of all chemical reactions, including degradation.
A degraded sample is no longer a pure solution of 5TG but a mixture of the parent compound and its oxidized derivatives. These derivatives will likely have different affinities for glucose transporters and enzymes, leading to the unpredictable results you are observing.
Troubleshooting & Prevention Protocol:
-
Validate on Receipt: Always check the purity of a new batch of solid 5TG via HPLC upon arrival to establish a baseline.
-
Use High-Purity Reagents: Prepare all buffers with high-purity water (e.g., 18.2 MΩ·cm) and analytical grade reagents to minimize metal ion contamination.
-
Deoxygenate Buffers: Before dissolving the 5TG, sparge your aqueous buffers with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen.
-
Prepare Fresh Stock Solutions: It is strongly recommended to prepare stock solutions fresh for each experiment.[5] While DMSO can be used for high-concentration stocks, aqueous buffers are common for final dilutions.
-
Aliquot and Store Properly: If a stock solution must be stored, it should be aliquoted into small, single-use volumes in tightly sealed vials, flash-frozen in liquid nitrogen, and stored at -20°C or below for no longer than one month.[5] The headspace of the vial should be flushed with inert gas before sealing.
-
Control Thawing: When retrieving a frozen aliquot, allow the vial to equilibrate to room temperature for at least 60 minutes before opening it.[5] This prevents atmospheric moisture from condensing inside the cold vial, which can compromise the compound.
Below is a workflow designed to minimize degradation during solution preparation.
Caption: Workflow for preparing stable 5TG solutions.
Question 2: My HPLC chromatogram for 5TG shows a new peak appearing over time, and the main peak is shrinking. What is this new peak?
Short Answer: You are likely observing an oxidized degradation product, such as a sulfoxide or a disulfide dimer.
Detailed Explanation:
HPLC is an excellent tool for monitoring the stability of this compound.[3] A clean, single peak on a reversed-phase column (like a C18) is expected for a pure sample. The appearance of new, typically more polar peaks (which elute earlier) is a classic indicator of degradation.
-
Sulfoxide Formation: The most common degradation product is the sulfoxide, formed by the oxidation of the thioether sulfur. This adds an oxygen atom, increasing the molecule's polarity and resulting in a shorter retention time on a reversed-phase column.
-
Disulfide Dimer: While less common for the ring thioether itself, if the sample contains any free thiol impurities from its synthesis, these can readily oxidize to form disulfide bonds, creating dimers that will appear as separate peaks. The formation and cleavage of disulfide bonds are fundamental thiol-redox reactions in biology and chemistry.[6]
Troubleshooting & Analysis Protocol:
A robust HPLC method is crucial for quality control. If you do not have one, the following provides a reliable starting point.
| Parameter | Recommendation | Rationale |
| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) | Provides good separation for moderately polar molecules like 5TG and its potential impurities.[7] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifying the mobile phase can improve peak shape by ensuring hydroxyl groups are protonated. |
| Mobile Phase B | Acetonitrile | Standard organic solvent for reversed-phase chromatography. |
| Gradient | Start at 5% B, ramp to 95% B over 20 min | A gradient ensures that both the polar 5TG and any less polar impurities are eluted effectively. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Detection | Low UV (e.g., 210 nm) or Refractive Index (RI) | 5TG lacks a strong chromophore, so low UV is needed. RI detection is an alternative if available. |
| Sample Prep | Dissolve in Mobile Phase A at ~1 mg/mL | Minimizes solvent mismatch effects during injection. |
Troubleshooting Decision Tree for HPLC:
Caption: Decision tree for troubleshooting HPLC issues.
Frequently Asked Questions (FAQs)
-
Q: What are the ideal storage conditions for solid this compound? A: Store the solid in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area.[8] For long-term storage, -20°C is recommended by many suppliers.[9]
-
Q: How soluble is 5TG? A: It is readily soluble in water.[10] It is also soluble in other polar solvents like methanol and DMSO. When preparing solutions for biological assays, always use a buffer system appropriate for your experiment.
-
Q: Can I heat or autoclave a solution of 5TG to sterilize it? A: This is strongly discouraged. Heating will accelerate the rate of oxidative degradation, compromising the integrity of your solution. Use sterile filtration with a 0.22 µm filter for sterilization.
-
Q: Does pH affect the stability of 5TG solutions? A: Yes. While detailed studies on 5TG are limited, the stability of thiol-containing compounds is generally pH-dependent.[11] Oxidation can be faster at neutral to alkaline pH. Mildly acidic conditions (pH 5-6) may offer better stability, but this must be balanced with the pH requirements of your experiment.[12]
-
Q: Can 5TG react with other components in my cell culture media? A: Yes, this is a possibility. The thiol group in 5TG could potentially undergo disulfide exchange reactions with cysteine or other thiol-containing molecules in the media or secreted by cells.[13] This is another reason to use freshly prepared solutions and appropriate controls.
References
-
5-Thio-D-glucose, 100 mg, CAS No. 20408-97-3 | Monosaccharids - Carl ROTH. (n.d.). Retrieved from [Link]
-
Nayak, U. G., & Whistler, R. L. (1969). Synthesis of 5-thio-D-glucose. The Journal of Organic Chemistry, 34(1), 97–100. [Link]
-
Cattaneo, C., et al. (2021). Photooxidation of thiosaccharides mediated by sensitizers in aerobic and environmentally friendly conditions. RSC Advances, 11(16), 9374-9380. [Link]
-
Whistler, R. L., & Lake, W. C. (1972). Inhibition of cellular transport processes by this compound. Biochemical Journal, 130(4), 919–925. [Link]
-
Whistler, R. L., & Lake, W. C. (1972). Inhibition of Cellular Transport Processes by this compound. Biochemical Journal, 130(4), 919-925. [Link]
-
5-Thio-D-glucose | The Merck Index Online. (n.d.). Retrieved from [Link]
-
This compound | C6H12O5S | PubChem. (n.d.). Retrieved from [Link]
-
Whistler, R. L., & Lake, W. C. (1972). Inhibition of cellular transport processes by this compound. Biochemical Journal, 130(4), 919-925. [Link]
-
Ueda, A., et al. (2020). Stereoselective synthesis of (+)-5-thiosucrose and (+)-5-thioisosucrose. RSC Advances, 10(19), 11285-11289. [Link]
-
Johnston, B. D., et al. (2021). Why Are 5-Thioglycopyranosyl Donors More Axially Selective than their Glycopyranosyl Counterparts? A Low and Variable Temperature NMR Spectroscopy and Computational Study. JACS Au, 1(9), 1436–1452. [Link]
-
Ritter, R. C., et al. (1980). 5-Thio-D-glucose causes increased feeding and hyperglycemia in the rat. American Journal of Physiology-Endocrinology and Metabolism, 238(2), E141-E144. [Link]
-
Nakamura, M., & Hall, P. F. (1979). Inhibition by this compound of protein biosynthesis in vitro in spermatids from rat testis. Journal of Reproduction and Fertility, 56(1), 127-133. [Link]
-
Sevier, C. S., & Kaiser, C. A. (2002). Formation and transfer of disulphide bonds in living cells. Nature Reviews Molecular Cell Biology, 3(11), 836-847. [Link]
-
Lobl, T. J., & Porteus, S. E. (1978). Antifertility activities of 5-thio-D-glucose in mice and rats. Contraception, 17(2), 123-130. [Link]
-
Nguyen, V. D. (2011). Mechanisms and applications of disulfide bond formation. University of Oulu. [Link]
-
Monteiro, L. M. O., et al. (2020). Figure 2. Effect of temperature and pH, and temperature and pH stability on MpBgl3 activity. ResearchGate. [Link]
-
Giustarini, D., et al. (2013). Pitfalls in the analysis of the physiological antioxidant glutathione (GSH) and its disulfide (GSSG) in biological samples: An elephant in the room. Journal of Chromatography B, 929-930, 32-38. [Link]
-
Tolosa, L., et al. (2008). The Effect of pH on the Glucose Response of the Glucose-Galactose Binding Protein L255C Labeled with Acrylodan. Sensors, 8(10), 6436-6449. [Link]
-
Lushchak, V. I. (2021). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Antioxidants, 10(11), 1735. [Link]
Sources
- 1. 5-Thio-D-glucose [drugfuture.com]
- 2. Inhibition of cellular transport processes by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Thio- D -glucose = 98.0 HPLC 20408-97-3 [sigmaaldrich.com]
- 4. Antifertility activities of 5-thio-D-glucose in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability and Storage | Tocris Bioscience [tocris.com]
- 6. oulurepo.oulu.fi [oulurepo.oulu.fi]
- 7. benchchem.com [benchchem.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. 5-Thio-D-glucose, 100 mg, CAS No. 20408-97-3 | Monosaccharids | Carbohydrates | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 10. glycodepot.com [glycodepot.com]
- 11. The Effect of pH on the Glucose Response of the Glucose-Galactose Binding Protein L255C Labeled with Acrylodan - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 5-Thio-D-glucopyranose for In Vitro Assays
Welcome to the technical support center for 5-Thio-D-glucopyranose (5-TG). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for utilizing 5-TG in in vitro assays. As a structural analog of D-glucose where the ring oxygen is replaced by sulfur, 5-TG is a valuable tool for investigating glucose transport and metabolism.[1][2] However, its effective use requires careful optimization of concentration and a clear understanding of its mechanism of action.
Understanding the Mechanism of Action of this compound
This compound primarily exerts its effects by competitively inhibiting cellular glucose transport systems.[1][2] This interference with glucose uptake can lead to a range of downstream cellular consequences, including energy depletion and, particularly in cancer cells, the induction of oxidative stress and DNA damage.[3] A critical factor to consider is that the cytotoxic effects of 5-TG are significantly more pronounced in hypoxic (low oxygen) cells compared to normoxic cells, making it a subject of interest in cancer research.[4][5][6]
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration for this compound in my in vitro assay?
A starting concentration for 5-TG will depend on your specific cell type and the biological question you are addressing. Based on published literature, a general starting range is between 1 mM and 10 mM . For example, studies on the inhibition of amino acid transport have used concentrations around 5.6 mM, while investigations into its effects on hypoxic tumor cells have employed a range of 5-20 mM.[1][5] It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.
Q2: I am not observing any effect of this compound in my cell culture. What could be the reason?
The most common reason for a lack of effect is the presence of high concentrations of D-glucose in the cell culture medium, which competitively inhibits the uptake and action of 5-TG.[4] Standard cell culture media often contain high levels of glucose (e.g., 25 mM in DMEM), which can effectively nullify the effects of 5-TG.
Troubleshooting Steps:
-
Check the D-glucose concentration in your medium: If it is high, consider using a medium with a lower, more physiological glucose concentration (e.g., 5-10 mM).
-
Increase the 5-TG concentration: A higher concentration of 5-TG may be required to outcompete the high levels of D-glucose. However, be mindful of potential off-target effects and cytotoxicity at very high concentrations.
-
Pre-incubate cells in low-glucose medium: Before adding 5-TG, you can switch the cells to a low-glucose medium for a period to deplete intracellular glucose stores and enhance the sensitivity to 5-TG.
Q3: I am observing unexpected cytotoxicity in my experiment. How can I mitigate this?
Unexpected cytotoxicity can arise from several factors:
-
High 5-TG concentration: You may be using a concentration that is toxic to your specific cell type, even under normoxic conditions.
-
Low D-glucose levels: If your medium has very low glucose, the cells may be overly sensitive to the metabolic stress induced by 5-TG.
-
Hypoxic conditions: If your cell culture setup inadvertently creates hypoxic conditions (e.g., in high-density cultures or spheroids), the cytotoxicity of 5-TG will be significantly enhanced.[4][5]
Troubleshooting Steps:
-
Perform a dose-response curve: Determine the cytotoxic threshold for your specific cell line.
-
Adjust the D-glucose concentration: Ensure your medium contains a sufficient, but not excessive, amount of glucose to maintain cell health while allowing for the effects of 5-TG to be observed.
-
Monitor oxygen levels: If you suspect hypoxia, consider using techniques to ensure adequate oxygenation of your cultures.
Protocol for Determining the Optimal Concentration of this compound
This protocol provides a systematic approach to determine the optimal, non-toxic concentration of 5-TG for your in vitro assay.
1. Preparation of this compound Stock Solution:
-
This compound is readily soluble in water.[1]
-
Prepare a high-concentration stock solution (e.g., 100 mM or 1 M) in sterile, nuclease-free water or a suitable buffer (e.g., PBS).
-
Filter-sterilize the stock solution through a 0.22 µm filter.
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
2. Dose-Response Experiment:
-
Plate your cells at the desired density in a 96-well plate.
-
Prepare a serial dilution of the 5-TG stock solution in your chosen cell culture medium to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, 10, 20, 50 mM).
-
Include a vehicle control (medium with the same volume of water or buffer used to dissolve 5-TG) and a positive control if applicable.
-
Incubate the cells for the desired duration of your experiment (e.g., 24, 48, or 72 hours).
-
Assess cell viability using a standard method such as an MTT, XTT, or CellTiter-Glo® assay.
3. Data Analysis and Interpretation:
-
Plot the cell viability data against the 5-TG concentration.
-
Determine the IC50 value (the concentration that inhibits 50% of the biological activity) or the maximum non-toxic concentration.
-
Select a concentration for your experiments that is below the toxic threshold but high enough to elicit the desired biological effect.
| Parameter | Recommended Range | Rationale |
| Starting Concentration | 1 - 10 mM | Based on concentrations used in published studies for various in vitro assays. |
| D-Glucose in Medium | 5 - 10 mM | Balances maintaining cell health with allowing for competitive inhibition by 5-TG. |
| Incubation Time | 24 - 72 hours | Dependent on the specific assay and the time required to observe the desired endpoint. |
Visualizing the Experimental Workflow
The following diagram illustrates the decision-making process for optimizing 5-TG concentration.
Caption: Workflow for optimizing this compound concentration.
Signaling Pathway Interference
The primary mechanism of 5-TG involves the competitive inhibition of glucose transporters, such as the GLUT family of proteins. This disruption of glucose uptake has significant downstream consequences on cellular metabolism.
Caption: Competitive inhibition of glucose transport by this compound.
References
-
The oxidative induction of DNA lesions in cancer cells by 5-thio-d-glucose and 6-thio-d-fructopyranose and their genotoxic effects. Part 3. PubMed. Available at: [Link]
-
On the specific toxicity of 5-thio-D-glucose to hypoxic cells. PubMed. Available at: [Link]
-
Cytotoxic effect of 5-thio-D-glucose on chronically hypoxic cells in multicell spheroids. National Institutes of Health. Available at: [Link]
-
Inhibition of cellular transport processes by this compound. National Institutes of Health. Available at: [Link]
-
Failure of 5-Thio-D-Glucose to Alter Cell Survival in Irradiated or Unirradiated EMT6 Tumors in. Radiation Research. Available at: [Link]
-
Inhibition of cellular transport processes by this compound. PubMed. Available at: [Link]
Sources
- 1. Inhibition of cellular transport processes by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of cellular transport processes by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The oxidative induction of DNA lesions in cancer cells by 5-thio-d-glucose and 6-thio-d-fructopyranose and their genotoxic effects. Part 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On the specific toxicity of 5-thio-D-glucose to hypoxic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic effect of 5-thio-D-glucose on chronically hypoxic cells in multicell spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. radiationresearch [radiation-research.kglmeridian.com]
Technical Support Center: Overcoming Solubility Challenges with 5-Thio-D-glucopyranose
Welcome to the technical support center for 5-Thio-D-glucopyranose. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for overcoming solubility issues encountered during experimental work. Here, you will find a combination of frequently asked questions for quick reference and in-depth troubleshooting guides for more complex challenges.
Understanding this compound
This compound is a glucose analog where the oxygen atom in the pyranose ring is replaced by a sulfur atom. This modification makes it a valuable tool for studying glucose transport and metabolism.[1] While it is generally considered water-soluble, achieving high concentrations or maintaining stability in complex biological media can be challenging. This guide will walk you through the best practices for handling this compound.
Frequently Asked Questions (FAQs)
Q1: What is the basic solubility of this compound?
A1: this compound is a white powder that is readily soluble in water.[2] It is also soluble in some organic solvents.
Q2: Can I dissolve this compound directly in my cell culture medium?
A2: While it is possible for low concentrations, it is generally not recommended to dissolve this compound directly into complex media like DMEM or RPMI. This can lead to localized high concentrations that may cause precipitation when interacting with salts and other media components. The preferred method is to prepare a concentrated stock solution and then dilute it to the final working concentration in your pre-warmed medium.
Q3: What are the best solvents for making a stock solution?
A3: For most biological applications, the recommended solvent for stock solutions is sterile, deionized water or a simple buffer such as Phosphate-Buffered Saline (PBS). For applications requiring organic solvents, Dimethyl Sulfoxide (DMSO) can be used.
Q4: My this compound solution is cloudy. What should I do?
A4: Cloudiness, or turbidity, indicates that the compound has not fully dissolved or has precipitated. Refer to the troubleshooting section below for detailed steps on how to address this issue.
In-Depth Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound Powder
If you are finding it difficult to dissolve the this compound powder, it could be due to several factors including the solvent choice, temperature, and concentration.
Causality: The rate of dissolution is dependent on the interaction between the solute (this compound) and the solvent molecules. Factors that increase the kinetic energy of the system or improve the interaction between the solute and solvent will enhance solubility.
Step-by-Step Protocol to Enhance Dissolution:
-
Start with the Right Solvent: For aqueous solutions, begin with high-purity, deionized, and sterilized water.
-
Incremental Addition: Add the this compound powder to the solvent in small portions while continuously stirring or vortexing. This prevents the formation of clumps that are difficult to break down.
-
Gentle Warming: Warm the solvent to 37°C. This can significantly increase the solubility of many compounds, including sugars. Caution: Do not boil the solution, as this may degrade the compound.
-
Sonication: If clumps persist, use a bath sonicator for 5-10 minute intervals. The ultrasonic waves will help to break apart aggregates and facilitate dissolution.
-
pH Adjustment: While this compound is generally stable across a range of pH values, extreme pH levels should be avoided unless experimentally required. For most applications, a neutral pH is optimal.
Issue 2: Precipitation of this compound in Stock Solutions or Experimental Media
Precipitation can occur immediately upon adding the stock solution to your media or over time during incubation. This is often due to the compound's concentration exceeding its solubility limit in the final solution's composition.
Causality: The solubility of a compound can be significantly affected by the presence of other solutes, such as salts and proteins found in buffers and cell culture media. "Salting out" can occur where the high concentration of ions reduces the amount of available water molecules to solvate the this compound, causing it to precipitate.
Workflow for Preventing Precipitation:
Caption: Workflow for preparing and using this compound solutions to prevent precipitation.
Data at a Glance: Solubility Profile
For your convenience, the following table summarizes the solubility of this compound in various solvents. This data should be used as a guide, and empirical testing for your specific experimental conditions is always recommended.
| Solvent | Solubility | Reference |
| Water | Soluble | [2] |
| Ethanol | Soluble | |
| Methanol | Soluble | |
| Acetone | Soluble | |
| Ethyl acetate | Soluble | |
| Chloroform | Insoluble | |
| Dichloromethane | Insoluble | |
| Hexane | Insoluble |
Note: The qualitative solubility data presented here is based on a cited study and should be considered as a general guideline. Quantitative solubility can vary with temperature and purity.
Best Practices for Solution Stability and Storage
To ensure the integrity of your this compound and the reproducibility of your experiments, proper storage of solutions is crucial.
-
Aqueous Stock Solutions: Store at 2-8°C for short-term use (up to one week). For long-term storage, aliquot and freeze at -20°C. Avoid repeated freeze-thaw cycles.
-
DMSO Stock Solutions: Store at -20°C. DMSO has a high freezing point, so ensure it is completely thawed and mixed before use.
-
Protection from Light: While there is no specific evidence to suggest that this compound is light-sensitive, it is good laboratory practice to store stock solutions in amber vials or protected from light.
-
Working Solutions: Prepare fresh working solutions from your stock for each experiment to ensure consistent performance.
By following these guidelines, you can minimize solubility-related issues and ensure the successful application of this compound in your research. For any further questions or more specific application support, please do not hesitate to contact our technical support team.
References
-
DrugFuture. 5-Thio-D-glucose. Available from: [Link]
Sources
Technical Support Center: Stabilizing 5-Thio-D-glucopyranose for Optimal Experimental Outcomes
Welcome to the technical support center for 5-Thio-D-glucopyranose. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to minimize degradation of this compound during storage and handling. As a glucose analog with a sulfur atom replacing the ring oxygen, this compound offers unique properties for studying glucose transporters and metabolism. However, its thioether and thioglycosidic nature also presents specific stability challenges. This document provides a comprehensive resource to ensure the integrity of your this compound, leading to more reliable and reproducible experimental results.
Understanding the Stability of this compound
This compound is a stable solid when stored correctly. However, like other thioethers and thioglycosides, it is susceptible to two primary degradation pathways: oxidation and hydrolysis. Understanding these pathways is critical for preventing the formation of impurities that can compromise your experiments.
Key Degradation Pathways
-
Oxidation: The sulfur atom in the pyranose ring is susceptible to oxidation, primarily by atmospheric oxygen and other oxidizing agents. This process typically occurs in two steps, first forming the sulfoxide and then the sulfone. These oxidized species may have different biological activities and can interfere with experimental assays.
-
Hydrolysis: The thioglycosidic bond can be cleaved under certain conditions, particularly in the presence of moisture and acidic or basic catalysts, leading to the formation of 1-hydroxy sugars and other byproducts.
The following diagram illustrates the primary degradation pathways of this compound.
Caption: Primary degradation pathways of this compound.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the storage and handling of this compound.
Q1: What are the optimal storage conditions for solid this compound?
A1: To ensure long-term stability, solid this compound should be stored under the following conditions, summarized in the table below.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Slows down the rate of both oxidative and hydrolytic degradation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes exposure to atmospheric oxygen, preventing oxidation. |
| Light | Protected from light (Amber vial) | Light can catalyze oxidative reactions. |
| Moisture | Dry environment (Desiccator) | Prevents hydrolysis of the thioglycosidic bond. |
| Container | Tightly sealed vial | Prevents ingress of moisture and oxygen. |
Q2: I've received a vial of this compound at room temperature. Is it still usable?
A2: While long-term storage at room temperature is not recommended, short-term exposure during shipping is generally acceptable and should not lead to significant degradation, provided the material was shipped in a well-sealed container. For optimal long-term stability, it is crucial to transfer the vial to a -20°C freezer upon receipt.
Q3: How should I prepare solutions of this compound to minimize degradation?
A3: When preparing solutions, it is important to minimize exposure to oxygen and sources of contamination.
-
Solvent Selection: Use high-purity, degassed solvents. Buffers should be prepared with purified water and filtered.
-
Inert Atmosphere: If possible, handle the solid and prepare solutions in a glove box or under a stream of inert gas (argon or nitrogen).
-
Fresh is Best: Prepare solutions fresh for each experiment. If storage of a stock solution is necessary, aliquot it into small, single-use volumes in tightly sealed vials and store at -20°C or below. Avoid repeated freeze-thaw cycles.
Q4: My solid this compound has a yellowish tint. What does this indicate?
A4: Pure this compound is a white to off-white powder. A yellow discoloration can be an indicator of degradation, potentially due to oxidation or other side reactions. It is recommended to assess the purity of the material by a suitable analytical method, such as HPLC, before use. If significant impurities are detected, a fresh batch of the compound should be used.
Troubleshooting Guide
This section provides a structured approach to troubleshoot common issues encountered during the use of this compound.
Issue 1: Inconsistent or Unexpected Experimental Results
If you are observing variability in your experimental outcomes, it could be due to the degradation of your this compound.
Caption: Workflow for troubleshooting inconsistent experimental results.
Issue 2: Appearance of Extra Peaks in HPLC Analysis
The appearance of new peaks in your HPLC chromatogram is a strong indication of degradation.
-
Early Eluting Peaks: These may correspond to more polar compounds, such as hydrolysis products.
-
Later Eluting Peaks: These could be the less polar sulfoxide or sulfone degradation products. A forced degradation study on a related compound, thiocolchicoside, demonstrated the formation of sulfoxide and sulfone analogs which were identified by LC-MS.[1]
The following table provides a hypothetical guide to identifying potential degradation products by HPLC-MS.
| Observation | Potential Cause | Suggested Action |
| New peak with m/z = [M+16]+ | Oxidation to sulfoxide | Confirm by comparing with a reference standard if available, or by further characterization (e.g., NMR). |
| New peak with m/z = [M+32]+ | Oxidation to sulfone | Confirm by comparing with a reference standard or by further characterization. |
| New peak with a different retention time and a mass corresponding to a hydrolyzed product | Hydrolysis | Review solvent/buffer preparation and storage to ensure anhydrous conditions. |
Experimental Protocols
Protocol 1: Recommended Handling Procedure for Solid this compound
-
Allow the vial of this compound to equilibrate to room temperature in a desiccator before opening to prevent condensation of moisture onto the cold solid.
-
If possible, perform all manipulations in an inert atmosphere (glove box or under a stream of argon/nitrogen).
-
Use clean, dry spatulas and glassware.
-
Weigh out the desired amount of solid quickly and reseal the vial tightly.
-
Purge the headspace of the vial with an inert gas before re-sealing for long-term storage.
-
Return the vial to the -20°C freezer promptly.
Protocol 2: Stability-Indicating HPLC Method for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from high aqueous to high organic content to separate the polar parent compound from potentially less polar degradation products. For example, start with 95% A, hold for 2 minutes, then ramp to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 210 nm) and/or Mass Spectrometry (MS) for identification of peaks.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
References
-
Del Grosso, E., Aprile, S., & Grosa, G. (2012). Forced degradation study of thiocolchicoside: Characterization of its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 61, 215–223. [Link]
-
Del Grosso, E., Aprile, S., & Grosa, G. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 61, 215-223. [Link]
-
Phenomenex. (n.d.). Stability indicating HPLC Method for the Determination of Semaglutide Related Substances and Degradation Products Using Aeris™ Peptide XB-C18. [Link]
-
Patil, S. D., Amurutkar, S. V., & Upasani, C. D. (2017). Development and Validation of Stability Indicating RP-HPLC Method for Empagliflozin. Asian Journal of Pharmaceutical Analysis, 7(4), 233-239. [Link]
Sources
Technical Support Center: Refining Experimental Protocols for 5-Thio-D-glucopyranose Studies
Welcome to the technical support center for 5-Thio-D-glucopyranose. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during experimentation with this unique glucose analog.
This compound, where the pyranose ring oxygen is replaced by sulfur, is a valuable tool for studying glucose transport and metabolism.[1][2][3] Its structural similarity to D-glucose allows it to interact with glucose transporters and certain enzymes, making it an effective competitive inhibitor in many biological systems.[2][4][5] However, its unique properties necessitate specific handling and experimental considerations to ensure data integrity and reproducibility.
This document is structured to provide immediate answers to common questions and offer step-by-step solutions to complex experimental challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the handling, storage, and fundamental properties of this compound.
Q1: What is the primary mechanism of action for this compound?
A1: this compound primarily acts as a competitive inhibitor of glucose transport and metabolism.[5] Because it is a close structural analog of D-glucose, it is recognized and transported into cells by glucose transport systems.[1][2][4] However, the substitution of sulfur for oxygen in the pyranose ring prevents it from being fully metabolized in pathways like glycolysis.[6] This interference with glucose uptake and utilization can induce a state of cellular glucoprivation, which is the basis for its diabetogenic and other biological effects.[1][6][7]
Q2: How should I prepare and store stock solutions of this compound?
A2: Proper preparation and storage are critical for experimental success. This compound is a white to off-white powder, soluble in water.[5]
-
Solvent: Use high-purity, sterile water (e.g., Milli-Q or equivalent) or a suitable sterile buffer (e.g., PBS) for reconstitution.
-
Concentration: Creating a concentrated stock solution (e.g., 100 mM or 1 M) is recommended to minimize pipetting volumes and potential errors.[8]
-
Procedure: To prepare a 100 mM stock solution (Molecular Weight: 196.22 g/mol ), dissolve 19.62 mg of this compound in 1 mL of solvent.[9] Ensure complete dissolution by vortexing.
-
Sterilization: Sterilize the stock solution by filtration through a 0.22 µm filter. Do not autoclave , as high heat can degrade the compound.[10]
-
Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[11][12] Store these aliquots at -20°C or -80°C for long-term stability. For short-term use (a few days), the solution can be stored at 4°C.
Q3: Is this compound toxic to cells?
A3: this compound generally exhibits low acute toxicity, with a reported LD50 in mice of 5.5 g/kg (intraperitoneal).[3] However, at the cellular level, its ability to inhibit glucose uptake can lead to cytotoxicity over time, especially in cell lines highly dependent on glycolysis (e.g., many cancer cell lines).[13] It is crucial to perform a dose-response and time-course experiment to determine the optimal, non-toxic concentration range for your specific cell type and experimental duration.[14] Always include a vehicle-only control to account for any effects of the solvent.[14][15]
Q4: What is a typical working concentration for cell-based assays?
A4: The effective concentration can vary widely depending on the cell type, the specific glucose transporters expressed, and the experimental endpoint. Published studies have used concentrations ranging from low millimolar (e.g., 1-10 mM) to higher doses.[2][4] For example, a concentration of 5.6 mM has been shown to inhibit the transport of certain amino acids by 25-30%.[2][4] It is best to consult the literature for your specific model system and perform a titration to establish the optimal concentration.[14]
Section 2: Core Experimental Protocols & Workflow Visualization
This section provides detailed methodologies for common experimental procedures involving this compound.
Protocol 1: Preparation of a 100 mM Sterile Stock Solution
-
Weighing: Accurately weigh 19.62 mg of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of sterile, tissue-culture grade water or PBS to the tube.
-
Mixing: Vortex thoroughly until the powder is completely dissolved. A clear, colorless solution should be formed.
-
Sterilization: Draw the solution into a sterile syringe. Attach a 0.22 µm syringe filter and carefully dispense the solution into a new sterile, DNase/RNase-free tube.
-
Aliquoting & Storage: Dispense the filtered solution into single-use aliquots (e.g., 50 µL or 100 µL) in sterile microcentrifuge tubes. Label clearly and store at -20°C or below.
Protocol 2: Determining IC50 in a Cell-Based Glucose Uptake Assay
This protocol outlines a general method to determine the concentration of this compound that inhibits 50% of glucose uptake.
-
Cell Seeding: Plate your cells of interest in a suitable format (e.g., a 96-well plate) at a density that ensures they are in the logarithmic growth phase on the day of the assay. Allow cells to adhere overnight.
-
Inhibitor Preparation: Prepare a serial dilution of your this compound stock solution in a glucose-free assay buffer (e.g., Krebs-Ringer-HEPES buffer). A typical concentration range to test would be from 0.1 mM to 50 mM.[14]
-
Pre-incubation: Remove the culture medium from the cells. Wash the cells once with warm, glucose-free buffer. Add the prepared dilutions of this compound to the wells. Include "no inhibitor" (buffer only) and "vehicle" controls.[15] Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.
-
Initiate Uptake: Add a fluorescent or radiolabeled glucose analog (e.g., 2-NBDG or ³H-2-deoxyglucose) to each well at a final concentration appropriate for your assay.
-
Incubation: Incubate for a short period (e.g., 15-30 minutes) at 37°C to allow for glucose analog uptake.
-
Terminate Uptake: Stop the uptake by rapidly washing the cells three times with ice-cold PBS.
-
Quantification: Lyse the cells and measure the amount of internalized glucose analog using a plate reader (for fluorescence) or a scintillation counter (for radioactivity).
-
Data Analysis: Normalize the data to the "no inhibitor" control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.
Experimental Workflow Visualization
The following diagram illustrates a logical workflow for troubleshooting inconsistent results in enzyme or transport inhibition assays.
Caption: Troubleshooting workflow for inhibition assays.
Section 3: Troubleshooting Guide
This section provides solutions to specific problems that may arise during your experiments.
Q: My results are highly variable between replicates. What are the common causes?
A: High variability often points to technical inconsistencies.
-
Potential Cause 1: Inaccurate Pipetting. Small volumes of concentrated stock solutions can be difficult to pipette accurately.
-
Solution: Use calibrated pipettes and ensure you are working within their optimal volume range.[11] Prepare intermediate dilutions to work with larger, more manageable volumes. Always change pipette tips between samples.
-
-
Potential Cause 2: Incomplete Reagent Mixing. If the reaction mix is not homogenous, different wells will receive different concentrations of enzyme, substrate, or inhibitor.
-
Solution: Gently vortex or pipette-mix all master mixes before aliquoting them into wells.[11] Avoid introducing air bubbles.
-
-
Potential Cause 3: Cell Health and Plating Density. Unhealthy or inconsistently plated cells will lead to variable results.
-
Solution: Ensure cells are healthy and evenly distributed in the wells. Use a consistent passage number and check for viability before starting the experiment. Aliquot and freeze samples to avoid multiple freeze-thaw cycles, which can damage them.[11]
-
Q: I am not observing any inhibition, even at high concentrations of this compound. Why?
A: A complete lack of effect suggests a fundamental issue with the assay setup or the biological system.
-
Potential Cause 1: Degraded Inhibitor. The this compound stock may have degraded due to improper storage or multiple freeze-thaw cycles.
-
Solution: Prepare a fresh stock solution from the powder.[15] Always use single-use aliquots.
-
-
Potential Cause 2: Incorrect Assay Conditions. The pH, temperature, or buffer composition may not be optimal for the inhibitory interaction.[12][15]
-
Solution: Verify that the assay buffer pH is optimal for your target protein.[12] Ensure all incubations are performed at the correct temperature.
-
-
Potential Cause 3: Biological Insensitivity. The target cells or enzyme may not be sensitive to this specific inhibitor. For example, some glucose transporter isoforms may have a very low affinity for this compound.
-
Solution: Confirm from literature or preliminary experiments (e.g., qPCR, Western blot) that your cells express the expected glucose transporters. If possible, run a positive control with a known sensitive cell line or a different known inhibitor to validate the assay itself.[16]
-
Q: The inhibitory effect is weaker than expected based on published data. What could be wrong?
A: A weaker-than-expected effect can be due to suboptimal experimental parameters.
-
Potential Cause 1: Substrate Concentration is Too High. In a competitive inhibition assay, a very high concentration of the natural substrate (glucose) will outcompete the inhibitor, masking its effect.
-
Solution: Review the Michaelis-Menten kinetics of your system. Ensure the substrate concentration used is appropriate, typically at or below the Km value, to detect competitive inhibition effectively.[12]
-
-
Potential Cause 2: Insufficient Pre-incubation Time. The inhibitor may require more time to enter the cells and engage with its target before the substrate is added.
-
Solution: Increase the pre-incubation time of the cells with this compound before adding the glucose analog. A time-course experiment can determine the optimal pre-incubation period.
-
-
Potential Cause 3: Presence of Interfering Substances. Components in your sample or media could be interfering with the inhibitor.
Data Summary Table
The following table summarizes key properties and recommended starting points for this compound experiments.
| Parameter | Value / Recommendation | Source(s) |
| Molecular Weight | 196.22 g/mol | [3][9] |
| Appearance | White to off-white powder | [5] |
| Solubility | Water, PBS | |
| Storage (Powder) | Room Temperature | |
| Storage (Stock Solution) | -20°C or -80°C (aliquoted) | [10][11] |
| Typical Working Conc. | 1 mM - 50 mM (cell-dependent) | [2][4] |
| Mechanism of Action | Competitive inhibitor of glucose transport | [2][5] |
References
- How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol. (2025, August 20). Vertex AI Search.
- Whistler, R. L., & Lake, W. C. (1972). Inhibition of Cellular Transport Processes by this compound. Biochemical Journal, 130(4), 919–925.
- Stock Solutions. (2002).
- Whistler, R. L., & Lake, W. C. (1972). Inhibition of cellular transport processes by this compound. PMC - NIH.
- How to Use Inhibitors. Sigma-Aldrich.
- Troubleshooting Guide for Enzym
- 5-Thio-D-glucose. DrugFuture.
- A standard operating procedure for an enzymatic activity inhibition assay. (2021, April 16). PubMed.
- Technical Support Center: Troubleshooting Low Enzyme Activity. Benchchem.
- Ueda, A., et al. (2020). Stereoselective synthesis of (+)-5-thiosucrose and (+)-5-thioisosucrose. RSC Publishing.
- This compound. PubChem.
- Preparing Stock Solutions. PhytoTech Labs.
- Seidensticker, M., et al. (2024). In vivo evaluation of tumor uptake and bio-distribution of 99mTc-labeled 1-thio-β-D-glucose and 5-thio-D-glucose in mice model. PubMed Central.
- Hoffman, D. J., & Whistler, R. L. (1968). Diabetogenic action of this compound in rats.
- Whistler, R. L., & Lake, W. C. (1972). Inhibition of cellular transport processes by this compound. PubMed.
- 5-Thio-D-glucose ≥98.0% (HPLC). Sigma-Aldrich.
- Bush, T. L., & Dittmer, J. E. (1981). Action of 5-thio-D-glucose on D-glucose metabolism: possible mechanism for diabetogenic effect. PubMed.
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Inhibition of cellular transport processes by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Thio-D-glucose [drugfuture.com]
- 4. Inhibition of cellular transport processes by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Thio- D -glucose = 98.0 HPLC 20408-97-3 [sigmaaldrich.com]
- 6. Action of 5-thio-D-glucose on D-glucose metabolism: possible mechanism for diabetogenic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. phytotechlab.com [phytotechlab.com]
- 9. This compound | C6H12O5S | CID 307185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. personal.cityu.edu.hk [personal.cityu.edu.hk]
- 11. docs.abcam.com [docs.abcam.com]
- 12. benchchem.com [benchchem.com]
- 13. In vivo evaluation of tumor uptake and bio-distribution of 99mTc-labeled 1-thio-β-D-glucose and 5-thio-D-glucose in mice model - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
comparing 5-Thio-D-glucopyranose and 2-deoxy-D-glucose effects
An In-Depth Comparative Analysis for Cellular Metabolism Research: 5-Thio-D-glucopyranose vs. 2-deoxy-D-glucose
For researchers in cellular metabolism, oncology, and drug development, the selection of appropriate chemical tools to probe and manipulate metabolic pathways is paramount. Glucose analogs, in particular, have proven invaluable for dissecting the complexities of glycolysis and its role in various disease states. This guide provides a comprehensive, data-supported comparison of two widely utilized glucose analogs: this compound (5-TG) and 2-deoxy-D-glucose (2-DG). Our objective is to move beyond a surface-level overview, offering a deep dive into their distinct mechanisms, cellular effects, and experimental applications to empower researchers to make informed decisions for their study designs.
Foundational Differences: A Tale of Two Modifications
At the heart of their divergent biological activities are subtle but critical structural modifications to the parent D-glucose molecule.
-
2-deoxy-D-glucose (2-DG) is characterized by the replacement of the hydroxyl group (-OH) at the C-2 position with a hydrogen atom (-H).[1] This seemingly minor change is the linchpin of its mechanism, as it prevents isomerization to fructose-6-phosphate, a crucial step in the glycolytic pathway.[2][3]
-
This compound (5-TG) features a more fundamental alteration to the pyranose ring itself. The endocyclic oxygen atom is substituted with a sulfur atom, creating a thioether linkage.[4] This modification primarily impacts how the molecule interacts with glucose transporters and downstream metabolic enzymes.
Mechanisms of Action: More Than Just Glycolysis Inhibition
While both compounds are broadly classified as glycolysis inhibitors, their molecular mechanisms are distinct, leading to a cascade of differential cellular consequences.
The 2-deoxy-D-glucose Pathway: A Multi-Pronged Metabolic Assault
The action of 2-DG is a well-documented process involving several key steps:
-
Cellular Uptake: 2-DG is readily transported into cells via glucose transporters (GLUTs), effectively competing with glucose.[2] Cells with high glucose avidity, such as many cancer cells, exhibit correspondingly high uptake of 2-DG.[1][5]
-
Metabolic Trapping: Once inside the cell, 2-DG is phosphorylated by Hexokinase (HK) to form 2-deoxy-D-glucose-6-phosphate (2-DG-6P).[6]
-
Enzymatic Blockade: The critical modification at the C-2 position means that 2-DG-6P cannot be metabolized further by phosphoglucose isomerase (PGI).[2][3] This leads to the intracellular accumulation of 2-DG-6P.
-
Feedback Inhibition & Pleiotropic Effects: The buildup of 2-DG-6P competitively inhibits both HK and PGI, effectively halting glycolysis at its entry point.[6] This leads to a cascade of effects including ATP depletion, induction of the unfolded protein response (UPR) due to interference with N-linked glycosylation (as 2-DG also mimics mannose), and the generation of oxidative stress through disruption of thiol metabolism.[1][2][7]
The 5-Thio-D-glucose Pathway: A Focus on Transport and Upstream Inhibition
The mechanism of 5-TG is less completely elucidated than that of 2-DG but is understood to function differently:
-
Transport Interference: 5-TG is a potent competitor for glucose transport systems, including both active (Na+-dependent) and facilitated diffusion transporters.[8][9] Its ability to interfere with these initial steps of glucose acquisition is a key part of its action.[8]
-
Metabolic Disruption: In vitro studies have shown that 5-TG inhibits the hexosemonophosphate shunt (HMS) and aerobic glycolysis.[10] It has also been evaluated as a hexokinase-2 (HK2) inhibitor.[11] Unlike 2-DG, its primary action does not appear to rely on the accumulation of a phosphorylated intermediate. Instead, it directly interferes with enzymatic processes that utilize glucose.
-
Physiological Consequences: In vivo, 5-TG has been shown to be a more potent inducer of hyperglycemia and feeding behavior in rats compared to equimolar doses of 2-DG, suggesting it may interfere with metabolic sensing pathways more profoundly or through different mechanisms.[4]
Comparative Experimental Data
Direct comparative studies provide the most valuable insights into the differential potency and effects of these analogs.
| Parameter | 5-Thio-D-glucose (5-TG) | 2-deoxy-D-glucose (2-DG) | Key Findings & References |
| In Vivo Hyperglycemia | Marked, dose-related hyperglycemia. 3 to 4.6 times higher plasma glucose than equimolar 2DG. | Moderate hyperglycemia. | 5-TG is a more potent hyperglycemic agent in rats, suggesting a stronger disruption of systemic glucose homeostasis.[4] |
| Feeding Behavior | Reliably elicited increased food intake at doses one-third of those required for 2DG. | Elicits increased food intake at higher doses. | 5-TG is a more potent inducer of feeding, indicating a stronger effect on central or peripheral glucoprivation signals.[4] |
| Stomach Emptying | Significantly retarded stomach emptying in hamsters (at 200 & 500 mg/kg). | No effect on stomach emptying at doses up to 1000 mg/kg. | The compounds have differential effects on gastric motility, which may be species-dependent.[12] |
| Cytotoxicity | Preferentially kills hypoxic cells in spheroids.[13] | Broadly cytotoxic to a wide range of malignant cell lines, with responses varying from slowed proliferation to massive apoptosis.[14][15] | Both are effective cytotoxic agents, particularly against cells reliant on glycolysis. 5-TG has demonstrated specific efficacy against hypoxic cells.[13] |
| Mitochondrial DNA | Induces a shift from mutant to wild-type mtDNA in heteroplasmic cells. | Also induces a shift from mutant to wild-type mtDNA, restoring respiratory capacity. | Both compounds can select against mitochondria with pathogenic mutations, likely by forcing a reliance on oxidative phosphorylation that mutant mitochondria cannot sustain.[11] |
| Lactate Production | Supplementation in CHO cells decreased peak lactate by 35-45%. | Supplementation in CHO cells decreased peak lactate by 35-45%. | Both are effective at reducing lactate accumulation in vitro, a direct consequence of glycolysis inhibition.[11] |
Key Experimental Protocols for Comparative Analysis
To rigorously compare 5-TG and 2-DG in a specific cellular context, a multi-assay approach is essential. The following protocols provide a framework for such an investigation.
Protocol: Glycolysis Stress Test using Extracellular Flux Analysis
This assay directly measures the two major energy-producing pathways—glycolysis and mitochondrial respiration—in real-time.
-
Objective: To quantify the inhibitory effect of 5-TG and 2-DG on glycolytic rate.
-
Methodology:
-
Cell Seeding: Plate cells (e.g., 20,000-80,000 cells/well) in a Seahorse XF Cell Culture Microplate and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare fresh stock solutions of 5-TG and 2-DG in assay medium (e.g., XF Base Medium supplemented with L-glutamine). Prepare a range of concentrations to determine dose-response.
-
Assay Setup: One hour prior to the assay, replace the growth medium with assay medium and incubate the cells in a non-CO₂ incubator at 37°C. Load the sensor cartridge with the compounds for sequential injection:
-
Port A: 5-TG, 2-DG, or vehicle control.
-
Port B: Oligomycin (ATP synthase inhibitor, to force maximal glycolysis).
-
Port C: A high concentration of the other inhibitor (e.g., 2-DG if 5-TG was in Port A) or a known potent glycolysis inhibitor to shut down glycolysis completely.
-
-
Data Acquisition: Place the plate into the Seahorse XF Analyzer and run the Glycolysis Stress Test protocol. The key parameter measured is the Extracellular Acidification Rate (ECAR), an indicator of lactate production and thus glycolysis.
-
Analysis: Compare the basal ECAR and the compensatory glycolysis (after oligomycin injection) between control, 5-TG-treated, and 2-DG-treated cells.
-
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A Researcher's Guide to the Validation of 5-Thio-D-glucopyranose as a Specific GLUT Inhibitor
This guide provides an in-depth comparison of 5-Thio-D-glucopyranose with other commonly used GLUT inhibitors. We will delve into the mechanistic nuances, comparative efficacy, and potential off-target effects. Furthermore, we will provide detailed, field-proven protocols for the comprehensive validation of 5-TG or any putative GLUT inhibitor, empowering researchers to generate robust and reliable data.
The Landscape of GLUT Inhibition: A Comparative Analysis
The selection of a suitable GLUT inhibitor is contingent upon the specific experimental question, the GLUT isoforms expressed in the model system, and the desired mode of inhibition. 5-Thio-D-glucose, a glucose analog where the ring oxygen is replaced by sulfur, acts as a competitive inhibitor of glucose transport.[1][2][3] It is recognized and transported by GLUTs, but its subsequent metabolism is altered, leading to an inhibition of glycolysis.[1][4] This mechanism contrasts with other inhibitors that may act via non-competitive or allosteric mechanisms.
Here, we compare this compound with a selection of widely used GLUT inhibitors:
| Inhibitor | Mechanism of Action | Target Specificity | Reported Potency (IC50/Ki) | Key Off-Target Effects & Considerations |
| This compound | Competitive, Transported Substrate | Broad-spectrum GLUTs | Ki: 3.0 mM (glucose transport in mouse small intestine)[1] | Inhibition of neutral amino acid transport[3][5]; Can induce hyperglycemia in vivo[6]; Inhibits hexosemonophosphate shunt[4] |
| Phloretin | Non-competitive/Competitive | Broad-spectrum GLUTs (GLUT1, GLUT2) and SGLTs[7][8][9] | IC50: 49 µM (Yeast-made GLUT1), 61 µM (Human erythrocyte GLUT1)[10] | Also inhibits urea transporters, various kinases, and ion channels.[7] |
| Cytochalasin B | Non-competitive | GLUT1, GLUT3, GLUT4 > GLUT2[11] | IC50: 0.110 µM (GLUT1), 0.144 µM (GLUT3), 0.294 µM (GLUT4), 2.120 µM (GLUT2)[11] | Potent inhibitor of actin polymerization, which can induce widespread cellular effects.[12] |
| WZB117 | Competitive (exofacial binding) | GLUT4 > GLUT1 ≈ GLUT3 | Ki(app): ~10 µM (GLUT1), ~10 µM (GLUT3), ~0.2 µM (GLUT4) | Potential for off-target effects, though reported to be relatively specific for GLUTs.[13] |
| BAY-876 | Potent and Selective | Highly selective for GLUT1 | IC50: 2 nM (GLUT1); >130-fold selectivity over GLUT2, GLUT3, and GLUT4[14] | Limited reported off-target effects, making it a valuable tool for specific GLUT1 studies.[14] |
| Glutor | Potent Pan-Inhibitor | GLUT1, GLUT2, GLUT3 | IC50: ~11 nM (in HCT116 cells)[11] | Reported to have low cytotoxicity in non-malignant cells.[11] |
Experimental Validation Workflow: A Step-by-Step Guide
The validation of a GLUT inhibitor requires a multi-faceted approach to confirm its efficacy, specificity, and mechanism of action. The following experimental workflow provides a robust framework for these studies.
Caption: A comprehensive workflow for the validation of a putative GLUT inhibitor.
Protocol 1: Glucose Uptake Assay using 2-NBDG
This protocol details the measurement of glucose uptake using the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).
Materials:
-
Cell line of interest (e.g., HeLa, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Glucose-free DMEM
-
2-NBDG (stock solution in DMSO)
-
This compound and other inhibitors
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Glucose Starvation: Gently aspirate the culture medium and wash the cells once with warm PBS. Add 100 µL of glucose-free DMEM to each well and incubate for 1-2 hours at 37°C. This step enhances the uptake of 2-NBDG.
-
Inhibitor Treatment: Prepare serial dilutions of this compound and other test inhibitors in glucose-free DMEM. Aspirate the starvation medium and add 50 µL of the inhibitor solutions to the respective wells. Include a vehicle control (e.g., DMSO in glucose-free DMEM). Incubate for 30-60 minutes at 37°C.
-
2-NBDG Incubation: Prepare a 2X working solution of 2-NBDG in glucose-free DMEM (final concentration typically 50-100 µM). Add 50 µL of the 2X 2-NBDG solution to each well (for a final volume of 100 µL) and incubate for 30-60 minutes at 37°C. Protect the plate from light.
-
Termination and Measurement: Aspirate the 2-NBDG and inhibitor-containing medium and wash the cells twice with 100 µL of ice-cold PBS. Add 100 µL of PBS to each well.
-
Data Acquisition: Measure the fluorescence using a plate reader with excitation/emission wavelengths of approximately 485/535 nm. Alternatively, for single-cell analysis, detach the cells with trypsin, resuspend in PBS, and analyze using a flow cytometer in the FITC channel.
-
Data Analysis: Subtract the background fluorescence (wells with no cells). Normalize the fluorescence of inhibitor-treated wells to the vehicle control to determine the percentage of glucose uptake inhibition. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This assay determines the effect of GLUT inhibition on cell viability by measuring the metabolic activity of the cells.
Materials:
-
Cells and inhibitors as in Protocol 1
-
96-well clear microplate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well clear plate and allow them to adhere overnight. Treat the cells with a range of concentrations of this compound or other inhibitors for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Aspirate the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percent viability against the log of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Protocol 3: Determining the Mechanism of Inhibition using Kinetic Analysis
This protocol outlines the steps to generate data for a Lineweaver-Burk plot to determine if an inhibitor is competitive, non-competitive, or uncompetitive.[15][16][17]
Experimental Design:
The experiment involves measuring the initial rate of glucose uptake at various glucose concentrations in the absence and presence of a fixed concentration of the inhibitor.
Procedure:
-
Cell Preparation: Prepare cells as described in the glucose uptake assay (Protocol 1), including the glucose starvation step.
-
Assay Setup: For each condition (no inhibitor and with inhibitor), set up a series of wells with varying concentrations of the glucose analog substrate (e.g., 2-deoxy-D-[3H]glucose or 2-NBDG). A typical range would be from 0.1x to 10x the Km of the transporter for that substrate.
-
Inhibitor Addition: To the "with inhibitor" set of wells, add a fixed, sub-maximal inhibitory concentration of this compound (e.g., its IC50 or Ki value).
-
Initiate Uptake: Add the glucose analog to all wells simultaneously to start the uptake reaction.
-
Time Course: At several short, defined time points (e.g., 1, 2, 5, 10 minutes), stop the reaction by rapidly washing the cells with ice-cold PBS. It is crucial to measure the initial linear phase of uptake.
-
Quantification: Lyse the cells and measure the amount of internalized glucose analog (scintillation counting for radiolabeled glucose or fluorescence for 2-NBDG).
-
Calculate Initial Velocity (V): For each substrate concentration, plot the amount of uptake against time. The slope of the initial linear portion of this curve represents the initial velocity (V).
-
Lineweaver-Burk Plot:
-
Calculate the reciprocal of the initial velocity (1/V) and the reciprocal of the substrate concentration (1/[S]).
-
Plot 1/V (y-axis) versus 1/[S] (x-axis) for both the inhibited and uninhibited conditions.
-
Interpretation:
-
Competitive Inhibition: The lines will intersect on the y-axis (Vmax is unchanged), but the x-intercept will be different (Km increases).
-
Non-competitive Inhibition: The lines will intersect on the x-axis (Km is unchanged), but the y-intercept will be different (Vmax decreases).
-
Uncompetitive Inhibition: The lines will be parallel (both Vmax and Km are reduced).
-
-
Caption: Workflow for determining the mechanism of inhibition using Lineweaver-Burk analysis.
Downstream Signaling and Cellular Consequences of GLUT Inhibition
GLUTs, particularly GLUT1, are not merely passive conduits for glucose but are integrated into cellular signaling networks that control proliferation, survival, and metabolism.[18][19] Inhibition of GLUT1 can have profound downstream effects, making it a target in cancer therapy.[11][20]
Caption: Simplified signaling network illustrating the central role of GLUT1.
Key signaling pathways influenced by GLUT1 activity include:
-
PI3K/Akt/mTOR Pathway: This central signaling cascade promotes cell growth and proliferation. Akt has been shown to stimulate the translocation of GLUT1 to the plasma membrane, thereby increasing glucose uptake.[19] Inhibition of GLUT1 can lead to reduced glycolytic flux, decreased ATP production, and subsequent downregulation of this pro-survival pathway.
-
Hypoxia-Inducible Factor 1α (HIF-1α): Under hypoxic conditions, a hallmark of solid tumors, HIF-1α is stabilized and promotes the transcription of genes involved in angiogenesis and glycolysis, including GLUT1.[11] This creates a feed-forward loop where hypoxia drives GLUT1 expression, and GLUT1 activity sustains the metabolic adaptations of cancer cells.
By validating the specific inhibitory action of this compound on GLUTs, researchers can confidently use this tool to probe the intricate connections between glucose metabolism and these fundamental cellular signaling pathways.
Conclusion
This compound is a valuable tool for the study of glucose transport and metabolism. Its competitive inhibitory mechanism and structural similarity to glucose provide a unique mode of action compared to other common GLUT inhibitors. However, as with any pharmacological agent, its utility is directly proportional to the rigor of its validation. By employing the comparative data and detailed experimental protocols outlined in this guide, researchers can confidently assess the specific effects of this compound in their experimental systems, leading to more precise and impactful scientific discoveries.
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Effect of 5-thio-D-glucose on hexose transport and metabolism in the mouse small intestine. PubMed. [Link]
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Phloretin inhibits glucose transport and reduces inflammation in human retinal pigment epithelial cells. University of Southern Denmark. [Link]
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GLUT1 - Wikipedia. [Link]
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The Molecular Pharmacology of Phloretin: Anti-Inflammatory Mechanisms of Action. MDPI. [Link]
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The inhibition of GLUT1-induced glycolysis in macrophage by phloretin participates in the protection during acute lung injury. PubMed. [Link]
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Development of Glucose Transporter (GLUT) Inhibitors. PMC - NIH. [Link]
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Inhibition of cellular transport processes by this compound. PubMed. [Link]
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An appraisal of the current status of inhibition of glucose transporters as an emerging antineoplastic approach: Promising potential of new pan-GLUT inhibitors. PMC - PubMed Central. [Link]
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Power of two: combination of therapeutic approaches involving glucose transporter (GLUT) inhibitors to combat cancer. NIH. [Link]
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Insights into Substrate and Inhibitor Selectivity among Human GLUT Transporters through Comparative Modeling and Molecular Docking. ACS Omega. [Link]
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The competitive inhibition of glucose transport in human erythrocytes by compounds of different structures. PubMed. [Link]
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Functional Expression of the Human Glucose Transporters GLUT2 and GLUT3 in Yeast Offers Novel Screening Systems for GLUT-Targeting Drugs. PubMed Central. [Link]
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Design, Synthesis, and Evaluation of GLUT Inhibitors. PubMed. [Link]
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Will the original glucose transporter isoform please stand up! PMC - PubMed Central. [Link]
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Ligand-based design of GLUT inhibitors as potential antitumor agents. PMC - NIH. [Link]
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Lineweaver–Burk plot - Wikipedia. [Link]
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Protocol for Lineweaver-Burk Plot: Lactase Kinetics. David Fankhauser. [Link]
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Suppression of Glut1 and Glucose Metabolism by Decreased Akt/mTORC1 Signaling Drives T Cell Impairment in B Cell Leukemia. PMC - NIH. [Link]
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Inhibition of cellular transport processes by this compound. PMC - NIH. [Link]
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Development of Glucose Transporter (GLUT) Inhibitors. Semantic Scholar. [Link]
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Lineweaver-Burk Plot - ChemTalk. [Link]
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Conformational Studies of Glucose Transporter 1 (GLUT1) as an Anticancer Drug Target. [Link]
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GLUT-1 reduces hypoxia-induced apoptosis and JNK pathway activation | American Journal of Physiology-Endocrinology and Metabolism. [Link]
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Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. [Link]
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One Molecule for Mental Nourishment and More: Glucose Transporter Type 1—Biology and Deficiency Syndrome. NIH. [Link]
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Role of the GLUT1 Glucose Transporter in Postnatal CNS Angiogenesis and Blood-Brain Barrier Integrity. PubMed Central. [Link]
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Phloretin inhibits zero-trans-glucose influx competitively. Glucose... ResearchGate. [Link]
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Phloretin inhibits glucose transport and reduces inflammation in human retinal pigment epithelial cells. PMC - PubMed Central. [Link]
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Glucose Transporter Isoforms GLUT1 and GLUT3 Transport Dehydroascorbic Acid. [Link]
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Lineweaver Burk Plots (PART 2) Enzyme Inhibitors Enzyme Kinetics Biochemistry MCAT. [Link]
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5-Thio-D-glucose causes increased feeding and hyperglycemia in the rat. PubMed. [Link]
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Action of 5-thio-D-glucose on D-glucose metabolism: possible mechanism for diabetogenic effect. PubMed. [Link]
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On the specific toxicity of 5-thio-D-glucose to hypoxic cells. PubMed - NIH. [Link]
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Glucose transporter - Wikipedia. [Link]
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SLC7 transporters at the crossroads of amino acid metabolism and diabetes pathophysiology: insights and therapeutic perspectives. PubMed Central. [Link]
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Glucose transporters in the 21st Century. PMC - PubMed Central - NIH. [Link]
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A Comparative Analysis of Thiosugar Analogs: From Glycosidase Inhibition to Therapeutic Potential
In the intricate world of glycobiology, the subtle substitution of an oxygen atom with sulfur in a sugar molecule unlocks a class of compounds with profound biological activities: the thiosugar analogs. These glycomimetics have garnered significant attention from researchers in drug discovery and development for their ability to modulate the function of carbohydrate-processing enzymes, offering therapeutic avenues for a range of diseases, from diabetes to cancer and viral infections.[1] This guide provides a comparative analysis of different thiosugar analogs, delving into their mechanisms of action, therapeutic applications, and the experimental data that underpins their potential.
The Fundamental Advantage: Enhanced Stability and Binding Affinity
The replacement of the endocyclic or exocyclic oxygen with a sulfur atom confers unique physicochemical properties to thiosugars.[1][2] The C-S bond is longer and less polar than the C-O bond, and the sulfur atom is larger and more polarizable.[1] These differences lead to altered conformational preferences and electronic properties, which in turn translate to increased stability against enzymatic degradation by glycosidases and often, a higher affinity for the active sites of these enzymes.[1][3] This enhanced stability makes thiosugars attractive candidates for therapeutic development, as they can exhibit improved pharmacokinetic profiles compared to their oxygen-containing counterparts.
Mechanism of Action: Mimicking the Transition State
The primary mechanism by which most thiosugar analogs exert their biological effects is through the competitive inhibition of glycosidases.[1] These enzymes are crucial for the breakdown of complex carbohydrates into simpler sugars. By mimicking the structure of the natural carbohydrate substrate, thiosugar analogs can bind to the active site of a glycosidase. The key to their inhibitory potency often lies in their ability to mimic the transition state of the glycosidic bond cleavage reaction.
The sulfur atom in the ring can lead to hydrophobic interactions with enzyme residues, contributing to a tighter binding affinity compared to the natural substrate. Some thiosugars, particularly those with a sulfonium ion, are potent inhibitors because they closely resemble the charge distribution of the transition state.
Therapeutic Applications and Comparative Efficacy
The ability of thiosugar analogs to inhibit specific glycosidases has been harnessed for various therapeutic purposes.
Antidiabetic Agents: Targeting α-Glucosidases
In the context of type 2 diabetes, the inhibition of α-glucosidases in the small intestine is a key therapeutic strategy. These enzymes are responsible for the final step in the digestion of carbohydrates, breaking down disaccharides and oligosaccharides into glucose, which is then absorbed into the bloodstream. By inhibiting these enzymes, thiosugar analogs can delay carbohydrate digestion and reduce postprandial hyperglycemia.
Some of the most potent naturally occurring α-glucosidase inhibitors are thiosugar analogs, such as salacinol and kotalanol , isolated from plants of the Salacia genus.[1] These compounds feature a unique thiosugar sulfonium sulfate inner salt structure that makes them powerful inhibitors of sucrase and maltase.[1][4]
Comparative Inhibitory Activity of Thiosugar Analogs against α-Glucosidases:
| Thiosugar Analog | Target Enzyme | IC50 / Ki Value (µM) | Source Organism/Cell Line | Reference |
| Salacinol | Rat Intestinal Maltase | 3.9 | Rat small intestine | [1] |
| Rat Intestinal Sucrase | Potent Inhibition | Rat small intestine | [1] | |
| Kotalanol | Human Maltase | 4.9 | Human | [1] |
| Rat Intestinal Sucrase | More potent than salacinol and acarbose | Rat small intestine | [4] | |
| Neokotalanol | Human Maltase | 4.2 | Human | [1] |
| 5-Thio-L-fucose | Fucosidase | Ki in µM range | Not specified | |
| Thiolevomannosans (sulfone derivative) | Jack Bean α-Mannosidase | Ki = 0.35 | Jack Bean | [5] |
Experimental Protocol: In Vitro α-Glucosidase Inhibitory Assay
The following protocol is a standard method for evaluating the α-glucosidase inhibitory activity of thiosugar analogs.
-
Reagent Preparation:
-
α-Glucosidase enzyme solution (e.g., from Saccharomyces cerevisiae) prepared in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.0).
-
Substrate solution: p-nitrophenyl-α-D-glucopyranoside (pNPG) dissolved in the same buffer.
-
Test compound (thiosugar analog) solutions at various concentrations.
-
Positive control (e.g., acarbose) solutions at various concentrations.
-
Stop solution: 1 M sodium carbonate (Na₂CO₃).
-
-
Assay Procedure (96-well plate format):
-
To each well, add 20 µL of the test compound or positive control.
-
Add 20 µL of the α-glucosidase enzyme solution and incubate at 37°C for 5 minutes.[6]
-
Initiate the reaction by adding 20 µL of the pNPG substrate solution.[6]
-
Incubate the mixture at 37°C for a defined period (e.g., 20-30 minutes).[6]
-
Terminate the reaction by adding 50 µL of the stop solution.[6]
-
Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Anticancer Agents: A Multifaceted Approach
Thiosugar analogs have emerged as promising candidates in cancer therapy due to their ability to interfere with various cellular processes crucial for cancer cell growth and survival. Their mechanisms of action are diverse and can include the induction of apoptosis, oxidative stress, and interference with glycosphingolipid metabolism.[7][8]
Thiodisaccharides , a class of thiosugars where two sugar units are linked by a sulfur bridge, have demonstrated potent anticancer activity.[9] Studies have shown that these compounds can induce apoptosis in cancer cells in the low micromolar range.[7][9] The proposed mechanism involves the reaction of the thiodisaccharides with cellular thiols, leading to a disturbance in thiol-dependent processes like the thioredoxin system and protein folding, ultimately triggering endoplasmic reticulum (ER) stress and apoptosis.[7][8]
Thioglycosides , where the glycosidic oxygen is replaced by sulfur, have also been investigated for their anticancer properties. Oleyl N-acetyl-α- and β-D-glucosaminides and their thioglycosyl analogs have shown antimitotic activity against rat glioma and human lung carcinoma cell lines in the micromolar range.[6] In vivo studies have highlighted the advantage of the thio-analogs, as the α-thioglycoside was effective in reducing tumor volume in mice, while its O-glycosyl counterpart was inactive, likely due to enzymatic degradation.[2][6]
Thiosugar Nucleoside Analogs represent another important class of anticancer thiosugars. By incorporating a thiosugar moiety into a nucleoside structure, these compounds can act as antimetabolites, interfering with DNA and RNA synthesis in rapidly dividing cancer cells. For instance, 1-(2-deoxy-2-fluoro-β-D-4-thio-arabino-furanosyl)cytosine (4'-thioFAC) has been identified as a potent antineoplastic nucleoside.[10]
Comparative Cytotoxicity of Thiosugar Analogs against Cancer Cell Lines:
| Thiosugar Analog Class | Specific Compound(s) | Cancer Cell Line(s) | IC50 / GI50 (µM) | Proposed Mechanism of Action | Reference |
| (1-4)-S-Thiodisaccharides | Functionalized derivatives | A549 (lung), LoVo (colon), MCF-7 (breast), HeLa (cervical) | Low micromolar range | Induction of oxidative stress and apoptosis | [9] |
| Glioma cell lines | - | Induction of ER stress, inhibition of protein synthesis | [7][8] | ||
| Thioglycosides | Oleyl N-acetyl-α- and β-D-glucosaminides & thio-analogs | C6 (rat glioma), A549 (human lung) | Micromolar range | Antimitotic, alteration of glycosphingolipid metabolism | [2][6] |
| Acrylohydrazide thioglycosides | MCF-7 (breast) | 3.69 - 14.93 | Inhibition of Hsp90 | [11] | |
| Thiosugar Nucleoside Analogs | 4'-thioFAC | - | Potent antineoplastic activity | Antimetabolite | [10] |
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential anticancer compounds.
-
Cell Culture and Seeding:
-
Culture the desired cancer cell line in appropriate medium and conditions.
-
Harvest cells and seed them into a 96-well plate at a predetermined optimal density.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the thiosugar analog in culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with the solvent used to dissolve the compound) and an untreated control (medium only).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[12] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[12]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570-590 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
-
Antiviral Agents: Inhibiting Viral Replication
The unique structural features of thiosugars have also been exploited in the development of antiviral agents. Thiosugar nucleoside analogs , in particular, have shown promise against a range of viruses, including herpes simplex virus (HSV), human immunodeficiency virus (HIV), and influenza virus.[10][13]
The mechanism of action of these antiviral thiosugar analogs often involves their conversion into the corresponding 5'-triphosphate form within the host cell. This triphosphate analog can then act as a competitive inhibitor or a chain terminator for viral DNA or RNA polymerases, thus halting viral replication.[10] The incorporation of the thiosugar moiety can enhance the stability of the nucleoside analog against degradation by cellular enzymes, potentially leading to a more sustained antiviral effect.
For instance, 4'-thionucleosides have been synthesized and shown to possess antiherpes virus activities.[10] The antiviral activity of these compounds is often evaluated in cell culture systems using assays that measure the reduction in viral-induced cytopathic effect (CPE) or the reduction in viral plaque formation.
Comparative Antiviral Activity of Thiosugar Analogs:
| Thiosugar Analog Class | Specific Compound(s) | Target Virus | EC50 (µM) | Cell Line | Proposed Mechanism of Action | Reference |
| 4'-Thionucleosides | Various derivatives | Herpes Simplex Virus (HSV) | - | - | Inhibition of viral polymerase | [10] |
| 4'-thioIDU | Orthopoxviruses | Good antiviral activity | - | - | [4] | |
| Pyrimidine Thioglycosides | Phosphoramidate derivatives | SARS-CoV-2 | 12.16 - 14.9 | - | - | [11] |
| H5N1 (Avian Influenza) | 83-86% inhibition at 0.25 µM | - | - | [11] |
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity
The plaque reduction assay is a standard method for determining the antiviral efficacy of a compound by quantifying the reduction in the number of viral plaques.
-
Cell and Virus Preparation:
-
Seed a monolayer of susceptible host cells in multi-well plates and grow to confluency.
-
Prepare serial dilutions of the virus stock in an appropriate medium.
-
-
Compound Treatment and Infection:
-
Prepare serial dilutions of the thiosugar analog in the infection medium.
-
Pre-incubate the confluent cell monolayers with the different concentrations of the thiosugar analog for a specified time.
-
Infect the cells with a known amount of virus (multiplicity of infection, MOI).
-
After an adsorption period, remove the virus inoculum.
-
-
Overlay and Incubation:
-
Overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) containing the respective concentrations of the thiosugar analog. This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.
-
Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
-
Plaque Visualization and Counting:
-
After incubation, fix the cells (e.g., with formaldehyde) and stain them with a dye (e.g., crystal violet) that stains viable cells.
-
Plaques will appear as clear zones where the cells have been lysed by the virus.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).
-
Determine the EC50 value (the effective concentration that reduces the number of plaques by 50%).
-
Conclusion: A Promising Scaffold for Future Drug Discovery
Thiosugar analogs represent a versatile and potent class of compounds with significant therapeutic potential. Their enhanced stability and ability to act as potent inhibitors of key enzymes in carbohydrate metabolism and nucleic acid synthesis make them attractive scaffolds for the development of new drugs for diabetes, cancer, and viral infections. The comparative analysis presented in this guide highlights the diverse applications and the impressive efficacy of various thiosugar derivatives. Further research focusing on structure-activity relationships, optimization of pharmacokinetic properties, and exploration of novel thiosugar-based chemical entities will undoubtedly pave the way for the next generation of innovative therapeutics.
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Synthesis of Antimitotic Thioglycosides: In Vitro and in Vivo Evaluation of Their Anticancer Activity. (2011). ACS Publications. [Link]
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Salacinol and Related Analogs: New Leads for Type 2 Diabetes Therapeutic Candidates from the Thai Traditional Natural Medicine Salacia chinensis. (2015). PubMed Central. [Link]
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Exploring the Chemistry and Applications of Thio-, Seleno-, and Tellurosugars. (n.d.). MDPI. [Link]
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Design, Synthesis and In vitro Anti-tumor Evaluation of Novel Acrylohydrazide Thioglycosides. (n.d.). ResearchGate. [Link]
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Synthesis of 4'-Thionucleosides as Antitumor and Antiviral Agents. (n.d.). PubMed. [Link]
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Kotalanol, a potent alpha-glucosidase inhibitor with thiosugar sulfonium sulfate structure, from antidiabetic ayurvedic medicine Salacia reticulata. (n.d.). PubMed. [Link]
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Antiviral potential of medicinal plants against HIV, HSV, influenza, hepatitis, and coxsackievirus: A systematic review. (2018). PubMed. [Link]
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A Comparative Guide to the Cross-Validation of 5-Thio-D-glucopyranose Activity in Multiple Cell Lines
For researchers, scientists, and drug development professionals, the selection of appropriate chemical probes is paramount to elucidating biological mechanisms and identifying potential therapeutic targets. This guide provides an in-depth technical comparison of 5-Thio-D-glucopyranose (5TG), a glucose analog, with other glycolysis inhibitors. We will delve into its mechanism of action, its differential effects across various cancer cell lines, and provide detailed protocols for its cross-validation. Our focus is to equip you with the necessary information to make informed decisions for your research endeavors.
The Rationale for Targeting Glycolysis in Cancer
Cancer cells exhibit a profound metabolic reprogramming, famously known as the Warburg effect, where they favor aerobic glycolysis over oxidative phosphorylation for energy production, even in the presence of oxygen.[1][2] This metabolic shift provides cancer cells with a growth advantage by supplying them with the necessary energy and biosynthetic precursors for rapid proliferation.[3][4] Consequently, targeting the key enzymes and transporters involved in glycolysis has emerged as a promising strategy for anticancer therapy.[5][6]
This compound: A Unique Glucose Analog
This compound is a structural analog of D-glucose where the oxygen atom in the pyranose ring is replaced by a sulfur atom. This substitution allows it to be recognized and transported by glucose transporters (GLUTs) into the cell. However, its altered structure prevents it from being fully metabolized in the glycolytic pathway, leading to the inhibition of glucose metabolism and transport.[7] Notably, 5-Thio-D-glucose has been shown to exhibit preferential cytotoxicity towards hypoxic tumor cells, which are often resistant to conventional therapies.[8][9]
Comparative Analysis of Glycolysis Inhibitors
To provide a comprehensive overview, we compare the activity of this compound with other well-known glycolysis inhibitors across a panel of cancer cell lines. It is important to note that IC50 values can vary between studies due to different experimental conditions such as cell density, incubation time, and assay methods.
| Compound | Target/Mechanism | Cell Line | IC50 | Reference |
| 5-Thio-D-glucose | Glucose Transport/Metabolism Inhibition | Mastocytoma (hypoxic) | Effective killing | [8] |
| Murine Tumors (KHT, 16/C) | Ineffective in vivo | [10] | ||
| 2-Deoxy-D-glucose (2-DG) | Hexokinase Inhibition | P388/IDA Leukemia | 392.6 µM | [11] |
| Neuroblastoma (SH-SY5Y, SK-N-SH) | Clonogenic inhibition | [12] | ||
| NSCLC (A549) | 48.85 mM | [13] | ||
| Pancreatic Cancer (PANC-1) | 78 µg/mL (constant) | [14] | ||
| 3-Bromopyruvate | Hexokinase 2 Inhibition | Breast Cancer (MCF-7) | 36 µM | [15] |
| Breast Cancer (T47D) | 33 µM | [15] | ||
| Triple-Negative Breast Cancer (HCC1143) | 44.87 µM (24h) | [16] | ||
| Lonidamine | Mitochondrial Hexokinase Inhibition | Human Lung Cancer (A549) | 232 µM (IC50) | [17] |
| MCF-7 | 170 µM (24h) | [18] | ||
| Canagliflozin (SGLT2i) | SGLT2 Inhibition | Lung Cancer | Attenuates proliferation | [19] |
| Dapagliflozin (SGLT2i) | SGLT2 Inhibition | Colon Cancer | Reduces cisplatin resistance | [5] |
| Empagliflozin (SGLT2i) | SGLT2 Inhibition | Cervical Cancer | Inhibits migration, enhances apoptosis | [6] |
Delving into the Mechanism: Signaling Pathways
The anticancer effects of glycolysis inhibitors are often mediated through complex signaling pathways. While the primary action of 5-Thio-D-glucose is the disruption of glucose metabolism, this can lead to downstream effects on key cellular signaling nodes. For instance, energy deprivation caused by glycolysis inhibition can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[20][21][22] Activated AMPK can, in turn, inhibit anabolic pathways and promote catabolic processes to restore energy balance.
Conversely, the PI3K/Akt pathway, which is frequently hyperactivated in cancer, plays a crucial role in promoting aerobic glycolysis.[11][19][23][24][25] By inhibiting glucose metabolism, compounds like 5-Thio-D-glucose can indirectly counteract the pro-proliferative signals from the PI3K/Akt pathway.
Below is a diagram illustrating the potential signaling pathways affected by this compound.
Caption: Putative signaling pathways affected by 5-Thio-D-glucose.
Experimental Protocols for Cross-Validation
To ensure the scientific rigor of your findings, we provide detailed, step-by-step protocols for two key experiments used to assess the activity of this compound and its alternatives.
Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and other test compounds in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each compound.
Metabolic Profiling using the Seahorse XF Glycolysis Stress Test
The Seahorse XF Glycolysis Stress Test measures the key parameters of glycolytic function in real-time.
Materials:
-
Seahorse XF96 or XFe96 Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Glycolysis Stress Test Kit (containing glucose, oligomycin, and 2-deoxy-D-glucose)
-
XF Base Medium supplemented with L-glutamine
-
This compound and other test compounds
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at an optimized density for your cell line. Allow cells to attach and form a monolayer.
-
Compound Pre-treatment (Optional): Pre-treat cells with this compound or other inhibitors for a desired period before the assay.
-
Assay Medium: On the day of the assay, replace the culture medium with XF Base Medium supplemented with L-glutamine and incubate the plate in a non-CO2 incubator at 37°C for 1 hour.
-
Cartridge Hydration and Loading: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C. Load the injection ports of the hydrated sensor cartridge with glucose, oligomycin, and 2-DG according to the manufacturer's protocol.
-
Seahorse XF Assay: Place the cell culture microplate in the Seahorse XF Analyzer and run the Glycolysis Stress Test protocol.
-
Data Analysis: The Seahorse software will calculate the extracellular acidification rate (ECAR) and provide key parameters of glycolysis: glycolysis, glycolytic capacity, and glycolytic reserve.
Below is a diagram illustrating the experimental workflow for the cross-validation of this compound.
Caption: Experimental workflow for cross-validation.
Conclusion and Future Perspectives
This compound presents a valuable tool for investigating the role of glucose metabolism in cancer. Its unique properties, including preferential toxicity to hypoxic cells, warrant further investigation. By employing rigorous cross-validation methodologies as outlined in this guide, researchers can obtain reliable and comparable data on the efficacy of this compound and other glycolysis inhibitors. This will ultimately contribute to a deeper understanding of cancer metabolism and the development of novel therapeutic strategies. Future studies should focus on in vivo validation of the in vitro findings and exploring the potential of combination therapies to enhance the anticancer effects of glycolysis inhibitors.
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A Comparative Guide to the Specificity of 5-Thio-D-glucopyranose for Glucose Transporters
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Glucose Transporters and Their Inhibitors
Glucose is a fundamental source of energy for most cells, and its transport across the plasma membrane is mediated by a family of glucose transporter (GLUT) proteins.[1] The human genome encodes 14 GLUT isoforms, each with distinct tissue distribution, substrate specificity, and kinetic properties, which collectively regulate glucose homeostasis.[1][2] Dysregulation of GLUTs is implicated in numerous diseases, including cancer and metabolic disorders, making them significant therapeutic targets.[3][4][5]
Selective inhibitors of GLUT isoforms are invaluable tools for dissecting the specific roles of these transporters in physiological and pathological processes. 5-Thio-D-glucopyranose, a synthetic analog of D-glucose where the ring oxygen is replaced by sulfur, has emerged as a potent competitive inhibitor of glucose transport.[6] This guide delves into the specificity of 5TG for different glucose transporters, providing a comparative analysis based on available experimental evidence.
This compound: A Mimic with a Twist
The structural similarity of this compound to D-glucose allows it to be recognized and transported by glucose transporters.[7] However, the substitution of the ring oxygen with a sulfur atom alters its subsequent metabolic fate, making it a useful tool to study glucose transport independently of downstream metabolism.[8] 5TG has been shown to interfere with cellular processes that utilize D-glucose, in part, by competing for transport into the cell.[7]
Comparative Specificity of this compound for Glucose Transporters
Experimental data on the direct interaction of this compound with specific GLUT isoforms is somewhat limited in publicly available literature. Much of the research has focused on its effects in tissues or cell lines expressing a mix of transporters. However, by examining these studies, we can infer its relative specificity.
| Transporter Family/Tissue | Key Findings | Reported Kinetic Parameters | Reference |
| General Hexose Transport (Mouse Small Intestine) | 5TG competitively inhibits D-glucose transport, indicating it binds to the same carrier. It exhibits a lower affinity for the hexose transporter than D-glucose. | Apparent Kᵢ for 5TG: 3.0 mM; Kₜ for 5TG: 6.3 mM | [9] |
| Active & Facilitated Diffusion (Rabbit Kidney Cortex & Rat Diaphragm) | 5TG is actively transported in kidney cortex slices in a Na⁺-dependent manner and competitively inhibits the transport of D-galactose and methyl α-D-glucopyranoside. It is also taken up by facilitated diffusion in diaphragm muscle. | Kₘ for 5TG uptake in kidney cortex: 2.4 mM; Kᵢ for competitive inhibition of D-galactose: 4.8 mM | [7] |
| Tumor Cell Lines (HCT-116 & A549) | Uptake of radiolabeled 5TG is significant and can be inhibited by cytochalasin B, a known inhibitor of facilitative glucose transporters (GLUTs). This suggests interaction with GLUT family members, which are often overexpressed in cancer cells.[10][11] | - | [10][11] |
Insights from the Data:
The available data strongly suggests that this compound acts as a broad competitive inhibitor of glucose transport. Its interaction with both active (likely SGLT-mediated) and facilitated (GLUT-mediated) transport systems highlights its utility as a general tool to probe glucose transport. The lower affinity of 5TG for the hexose carrier in the mouse small intestine compared to D-glucose is a crucial piece of information for designing experiments, as higher concentrations of 5TG may be required to achieve significant inhibition.[9]
The inhibition of 5TG uptake by cytochalasin B in tumor cells is a key indicator of its interaction with facilitative glucose transporters (GLUTs), as cytochalasin B is a well-established inhibitor of this family.[10]
Experimental Protocols for Assessing Transporter Specificity
To rigorously determine the specificity of an inhibitor like this compound for different GLUT isoforms, a series of well-controlled experiments are necessary. Below are detailed methodologies for key assays.
1. Radiolabeled Substrate Uptake Assay in a Heterologous Expression System
This is the gold standard for determining the kinetic parameters of transport and inhibition for a specific transporter isoform.
Rationale: By expressing a single GLUT isoform in a cell line that has low endogenous glucose transport (e.g., Xenopus oocytes or specific yeast strains), the interaction of the inhibitor with that specific transporter can be isolated and quantified.[12]
Step-by-Step Methodology:
-
Vector Construction and Transfection:
-
Subclone the cDNA of the human GLUT isoform of interest (e.g., GLUT1, GLUT2, GLUT3, GLUT4) into an appropriate expression vector.
-
Transfect or inject the vector into the chosen cell system (e.g., Xenopus oocytes, HEK293 cells, or a yeast strain deficient in hexose uptake).[12]
-
Include a control group with a mock transfection (empty vector).
-
-
Cell Culture and Protein Expression:
-
Culture the cells under conditions that promote the expression of the transporter protein. For Xenopus oocytes, this typically involves incubation for 2-5 days.
-
-
Uptake Assay:
-
Wash the cells with a Krebs-Ringer-HEPES (KRH) buffer or a similar physiological buffer.
-
Pre-incubate the cells for a defined period (e.g., 10-15 minutes) with varying concentrations of this compound.
-
Initiate the uptake by adding a solution containing a fixed concentration of a radiolabeled substrate (e.g., ³H-2-deoxy-D-glucose or ¹⁴C-D-glucose) and the corresponding concentration of 5TG.
-
Allow the uptake to proceed for a short, defined period (e.g., 1-5 minutes) to measure the initial rate of transport.
-
Stop the uptake by rapidly washing the cells with ice-cold KRH buffer containing a high concentration of a competitive inhibitor like phloretin or cytochalasin B to prevent efflux of the radiolabeled substrate.
-
-
Quantification and Data Analysis:
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Normalize the radioactivity to the protein content of the cell lysate.
-
Plot the rate of glucose uptake as a function of the 5TG concentration.
-
Determine the IC₅₀ value (the concentration of 5TG that inhibits 50% of the substrate uptake).
-
To determine the inhibition constant (Kᵢ), perform the assay with multiple concentrations of the radiolabeled substrate and the inhibitor. The data can then be analyzed using a Dixon plot or by non-linear regression fitting to a competitive inhibition model.
-
2. Competitive Binding Assay
This assay directly measures the binding affinity of the inhibitor to the transporter.
Rationale: By using a radiolabeled ligand that binds specifically to the transporter, the displacement of this ligand by the unlabeled inhibitor can be measured to determine the inhibitor's binding affinity (Kᵢ).
Step-by-Step Methodology:
-
Membrane Preparation:
-
Prepare membrane vesicles from cells overexpressing the GLUT isoform of interest. This enriches the sample for the target transporter.
-
-
Binding Assay:
-
Incubate the membrane vesicles with a fixed concentration of a radiolabeled ligand known to bind to the transporter (e.g., [³H]cytochalasin B for GLUT1).
-
Add increasing concentrations of unlabeled this compound to the incubation mixture.
-
Allow the binding to reach equilibrium.
-
-
Separation and Quantification:
-
Separate the membrane-bound radioligand from the unbound ligand, typically by rapid filtration through a glass fiber filter.
-
Wash the filters quickly with ice-cold buffer to remove non-specifically bound ligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of bound radioligand as a function of the 5TG concentration.
-
Calculate the IC₅₀ value from the resulting competition curve.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
Visualizing the Experimental Workflow and Mechanism
Diagram 1: Workflow for Determining GLUT Inhibitor Specificity
Caption: A streamlined workflow for assessing the specificity of this compound for different GLUT isoforms.
Diagram 2: Mechanism of Competitive Inhibition
Caption: Competitive inhibition of a GLUT transporter by this compound, preventing glucose binding.
Conclusion and Future Directions
This compound serves as a valuable research tool for studying glucose transport. While existing evidence points to its role as a broad competitive inhibitor of both active and facilitated glucose transport, further studies are warranted to delineate its precise specificity and kinetic parameters for each individual GLUT isoform. The experimental protocols outlined in this guide provide a robust framework for researchers to undertake such investigations. A deeper understanding of the isoform-specific interactions of 5TG will undoubtedly accelerate research into the intricate roles of glucose transporters in health and disease, and may pave the way for the development of more targeted therapeutic strategies.
References
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Effect of 5-thio-D-glucose on hexose transport and metabolism in the mouse small intestine. (n.d.). PubMed. Retrieved January 3, 2026, from [Link]
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Inhibition of cellular transport processes by this compound. (n.d.). PubMed. Retrieved January 3, 2026, from [Link]
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Tumor cell uptake of 99mTc-labeled 1-thio-β-D-glucose and 5-thio-D-glucose in comparison with 2-deoxy-2-[18F]fluoro-D-glucose in vitro: kinetics, dependencies, blockage and cell compartment of accumulation. (2014). Molecular Imaging and Biology, 16(2), 189-198. [Link]
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In vivo evaluation of tumor uptake and bio-distribution of 99mTc-labeled 1-thio-β-D-glucose and 5-thio-D-glucose in different human xenograft tumor models in mice in comparison with [18F]FDG. (2014). Molecular Imaging and Biology, 16(6), 845-853. [Link]
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Action of 5-thio-D-glucose on D-glucose metabolism: possible mechanism for diabetogenic effect. (1985). The Journal of Pharmacology and Experimental Therapeutics, 232(3), 760-763. [Link]
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Glucose Transporters Are Key Components of the Human Glucostat. (2024). Diabetes. [Link]
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Functional Expression of the Human Glucose Transporters GLUT2 and GLUT3 in Yeast Offers Novel Screening Systems for GLUT-Targeting Drugs. (2021). Frontiers in Bioengineering and Biotechnology, 9. [Link]
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5-Thio-D-glucose, ≥98.0% (HPLC). (n.d.). Scientific Laboratory Supplies. Retrieved January 3, 2026, from [Link]
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Glucose transporter - Wikipedia. (n.d.). Retrieved January 3, 2026, from [Link]
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What are GLUT1 inhibitors and how do they work? (2024). Patsnap Synapse. [Link]
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Glut 1 in Cancer Cells and the Inhibitory Action of Resveratrol as A Potential Therapeutic Strategy. (2022). MDPI. [Link]
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STRUCTURE, SPECIFICITY, AND CLINICAL SIGNIFICANCE OF GLUCOSE TRANSPORTERS. (2025). American Academic Publisher. [Link]
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Glucose transporters: physiological and pathological roles. (n.d.). PMC. Retrieved January 3, 2026, from [Link]
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Glucose transporters in the 21st Century. (n.d.). PMC. Retrieved January 3, 2026, from [Link]
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A Head-to-Head Comparison of Diabetogenic Agents: 5-Thio-D-glucopyranose vs. Streptozotocin
A Technical Guide for Researchers in Diabetes Modeling
In the landscape of experimental diabetes research, the reliable induction of a diabetic phenotype in animal models is a foundational requirement. Chemical induction remains a rapid and cost-effective method, with streptozotocin (STZ) long serving as the industry standard. However, alternative agents like 5-Thio-D-glucopyranose (5-TG) present different mechanistic profiles that may offer advantages for specific research questions. This guide provides a detailed, objective comparison of these two agents, focusing on their mechanisms of action, experimental protocols, and the resulting diabetic phenotypes to empower researchers in making an informed choice for their study designs.
Part 1: Unraveling the Mechanisms of Beta-Cell Disruption
The divergent pathways through which STZ and 5-TG induce a diabetic state are critical to understanding the nuances of the models they produce. STZ is a potent cytotoxic agent that causes irreversible beta-cell destruction, whereas 5-TG acts as a metabolic inhibitor, leading to a more functional impairment.
Streptozotocin (STZ): The Cytotoxic Alkylating Agent
Streptozotocin, a naturally occurring compound isolated from Streptomyces achromogenes, is structurally a glucose molecule linked to a highly reactive nitrosourea group.[1] This unique structure facilitates its selective uptake into pancreatic beta-cells via the GLUT2 glucose transporter, which is highly expressed on these cells.[1][2][3]
Once inside the beta-cell, STZ's cytotoxic effects are mediated primarily by its methylnitrosourea moiety through several key events:
-
DNA Alkylation: STZ transfers a methyl group to the DNA, causing extensive damage and fragmentation.[1][2]
-
PARP Activation: This DNA damage triggers the activation of the nuclear enzyme Poly (ADP-ribose) polymerase (PARP), a DNA repair enzyme.
-
Energy Depletion: The hyperactivation of PARP depletes the intracellular stores of its substrate, NAD+, and subsequently ATP.[1]
-
Oxidative Stress & Necrosis: The combination of energy crisis, generation of reactive oxygen species (ROS), and nitric oxide (NO) production culminates in beta-cell necrosis and death.[1][2]
This cascade of events leads to a permanent and dose-dependent destruction of the pancreatic islets, mimicking the absolute insulin deficiency seen in Type 1 Diabetes (T1D).[1][4]
Figure 2: Mechanism of 5-Thio-D-glucose (5-TG) Inhibition of Insulin Secretion.
Part 2: Experimental Protocols for Diabetes Induction
The successful and reproducible induction of diabetes is highly dependent on meticulous adherence to protocol. The procedures for STZ and 5-TG differ significantly in preparation, dosing, and administration.
Protocol 1: Streptozotocin-Induced Diabetes (Mouse Model)
This protocol is designed to induce severe hyperglycemia, modeling Type 1 Diabetes, through the destruction of pancreatic beta-cells.
Materials:
-
Streptozotocin (STZ) (Sigma-Aldrich, S0130 or equivalent)
-
Sterile 0.1 M Sodium Citrate Buffer, pH 4.5
-
Sterile 0.9% Saline
-
Insulin syringes (28-30G)
-
Glucometer and test strips
-
Animal scale
Methodology:
-
Animal Preparation:
-
STZ Solution Preparation (Critical Step):
-
Rationale: STZ is unstable at neutral pH and degrades rapidly in solution. It must be prepared in a cold, acidic buffer immediately before injection. [1][5] * On the day of injection, calculate the total volume of STZ solution needed.
-
Weigh out the required amount of STZ powder in a fume hood, as it is a hazardous compound.
-
Dissolve the STZ in ice-cold 0.1 M citrate buffer (pH 4.5) to a final concentration of 10-20 mg/mL. Protect the solution from light by wrapping the tube in aluminum foil. [5] * Use the solution within 15-20 minutes of preparation. [5]
-
-
Administration:
-
Single High-Dose Protocol: For a robust T1D model, administer a single intraperitoneal (IP) injection of STZ at a dose of 150-200 mg/kg body weight. [6][7] * Multiple Low-Dose (MLD-STZ) Protocol: To model a more gradual, immune-mediated beta-cell destruction, administer a lower dose (e.g., 40-50 mg/kg) via IP injection for five consecutive days. [1][5] * Inject a control group with an equivalent volume of citrate buffer.
-
-
Post-Injection Monitoring and Confirmation:
-
Return animals to their cages with free access to food and water. To prevent potential early-onset hypoglycemia from massive insulin release from dying cells, you may provide 10% sucrose water for the first 24-48 hours. [5][8] * Monitor blood glucose levels starting 48-72 hours post-injection and then periodically.
-
Diabetes is typically confirmed when non-fasting blood glucose levels are consistently ≥ 250-300 mg/dL. [9][10]
-
Protocol 2: this compound-Induced Hyperglycemia (Rat Model)
This protocol aims to induce a state of hyperglycemia through metabolic inhibition rather than cytotoxic destruction.
Materials:
-
This compound (5-TG)
-
Sterile 0.9% Saline
-
Syringes and appropriate needles for the chosen route of administration
-
Glucometer and test strips
-
Animal scale
Methodology:
-
Animal Preparation:
-
Use adult male rats (e.g., Sprague-Dawley or Wistar strains).
-
Unlike STZ protocols, fasting is not typically required.
-
Record baseline body weight and blood glucose.
-
-
5-TG Solution Preparation:
-
5-TG is more stable in solution than STZ.
-
Dissolve the required amount of 5-TG in sterile 0.9% saline to the desired concentration for injection.
-
-
Administration:
-
The administration of 5-TG can elicit dose-dependent increases in both feeding and blood glucose. [11] * Administer 5-TG via intraperitoneal (IP) or intracardiac infusion. Doses can range from 50 mg/kg to 1.5 g/kg depending on the desired severity and duration of hyperglycemia. [12] * Inject a control group with an equivalent volume of saline.
-
-
Post-Injection Monitoring and Confirmation:
-
Monitor blood glucose levels at time points relevant to the research question (e.g., 2, 4, 6, 24 hours post-injection).
-
Hyperglycemia induced by 5-TG can be transient. [11][12]The peak and duration will depend on the dose and route of administration.
-
Also monitor for behavioral changes, such as increased food intake, which is a known effect of 5-TG. [11]
-
Part 3: Comparative Analysis and Data Presentation
The choice between STZ and 5-TG should be driven by the specific goals of the study. The table below summarizes the key differences in their performance and the characteristics of the diabetic models they produce.
| Feature | Streptozotocin (STZ) | This compound (5-TG) |
| Primary Mechanism | DNA alkylation, PARP hyperactivation, leading to beta-cell necrosis. [1][2] | Competitive inhibition of glucose transport and metabolism (glycolysis). [13][12] |
| Target Effect | Cytotoxic, causes irreversible beta-cell destruction. [4][14] | Metabolic inhibitor, causes functional impairment of insulin secretion. [12] |
| Model Resemblance | Primarily Type 1 Diabetes (absolute insulin deficiency). [4][5] | Can model aspects of beta-cell dysfunction or glucose toxicity. |
| Reversibility | Irreversible. | Potentially reversible, dose-dependent. |
| Onset of Hyperglycemia | Stable hyperglycemia within 48-72 hours (high dose). [1][14] | More rapid but can be transient, dose-dependent. [11] |
| Off-Target Effects | Renal toxicity at high doses. [1]Broad-spectrum antibacterial properties. [5] | Can inhibit glucose transport in other tissues (e.g., kidney, muscle). [13] |
| Common Animal Model | Mice and Rats. [8][14] | Primarily studied in rats. [11][15] |
| Key Advantage | Produces a stable, robust, and widely characterized model of T1D. | Allows for the study of beta-cell dysfunction separate from cell death. |
| Key Disadvantage | High toxicity and irreversible nature. | Model is less stable and not as widely characterized as STZ. |
Expected Quantitative Outcomes
| Parameter | Control Animal | STZ-Treated Animal | 5-TG-Treated Animal |
| Fasting Blood Glucose | 70 - 100 mg/dL | > 250 mg/dL (sustained) [10] | Elevated, but variable and potentially transient. [11] |
| Plasma Insulin | Normal | Severely decreased or undetectable. [14] | Decreased relative to glucose levels, but beta-cells are present. |
| Glucose Tolerance Test | Normal glucose clearance | Severe glucose intolerance, minimal insulin response. [14] | Impaired glucose tolerance. |
| Pancreatic Histology | Normal islet morphology. [16] | Islet atrophy, beta-cell degranulation and necrosis, immune cell infiltration (MLD-STZ). [14][17][18] | Islet morphology largely intact, potential for subtle changes. |
Part 4: Validation and Characterization Assays
Confirming the diabetic phenotype requires a suite of validation assays.
Workflow for Post-Induction Characterization
Figure 3: Standard workflow for the characterization of chemically-induced diabetic models.
Protocol 3: Intraperitoneal Glucose Tolerance Test (IPGTT)
Rationale: An IPGTT assesses the ability of an animal to clear a glucose load, providing a functional measure of insulin secretion and action.
Methodology:
-
Fast mice for 4-6 hours. [19]2. Record baseline (t=0) blood glucose from a tail snip. [19]3. Administer a 2 g/kg bolus of sterile 20-50% dextrose solution via IP injection. [19][20]4. Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection. [20]5. Expected Result: STZ-diabetic mice will show a sharp, sustained rise in blood glucose with little to no clearance by 120 minutes. 5-TG mice will show impaired clearance compared to controls, but less severe than STZ-treated animals.
Protocol 4: Plasma Insulin Measurement by ELISA
Rationale: Direct measurement of circulating insulin confirms the nature of the beta-cell defect.
Methodology:
-
Collect blood samples (e.g., via cardiac puncture at endpoint) into EDTA-coated tubes. [21]2. Centrifuge to separate plasma and store at -80°C.
-
Quantify insulin levels using a commercially available Mouse or Rat Insulin ELISA kit, following the manufacturer's instructions. [22][23][24][25]4. Expected Result: Insulin levels in STZ-diabetic animals will be drastically reduced or undetectable. In 5-TG treated animals, insulin levels may be low relative to the degree of hyperglycemia, indicating a secretory defect rather than an absence of insulin.
Protocol 5: Pancreatic Histology
Rationale: Histological analysis provides direct visual evidence of the drug's effect on the islets of Langerhans.
Methodology:
-
At the study endpoint, perfuse the animal and harvest the pancreas.
-
Fix the tissue in 10% neutral buffered formalin.
-
Process the tissue, embed in paraffin, and section.
-
Perform Hematoxylin and Eosin (H&E) staining to assess general islet morphology, size, and signs of necrosis or immune infiltration. [16]5. Perform immunohistochemistry (IHC) with an anti-insulin antibody to specifically visualize and quantify the remaining beta-cell mass. [26][27]6. Expected Result: Pancreata from STZ-treated mice will show shrunken islets, a dramatic loss of insulin-positive beta-cells, and potentially inflammatory cell infiltrates. [16][17][28]Pancreata from 5-TG treated animals are expected to show more preserved islet architecture with intact, insulin-positive cells.
Conclusion
Both streptozotocin and this compound are valuable tools for inducing diabetes in animal models, but they are not interchangeable. Streptozotocin is the agent of choice for creating a severe, irreversible, and stable model of absolute insulin deficiency, making it ideal for studies mimicking Type 1 Diabetes. Its mechanism is well-understood, and the resulting phenotype is robustly characterized.
Conversely, This compound offers a unique model of functional beta-cell impairment without overt cytotoxicity. This makes it a suitable tool for investigating the mechanisms of glucose sensing, insulin secretion, and beta-cell dysfunction in a context where beta-cell mass is largely preserved. Researchers must weigh the stability and robustness of the STZ model against the unique mechanistic insights that can be gained from the 5-TG model to select the most appropriate diabetogenic agent for their specific scientific inquiry.
References
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Low-Dose Streptozotocin Induction Protocol (Mouse) - Diabetic Complications Consortium (DiaComp). (2015-12-14). Available from: [Link]
-
Oral Glucose Tolerance Test in Mouse - Protocols.io. (2020-04-14). Available from: [Link]
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[Studies on the mechanism of the diabetogenic activity of streptozotocin and on the ability of compounds to block the diabetogenic activity of streptozotocin (author's transl)] - PubMed. Available from: [Link]
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IP Glucose Tolerance Test in Mouse - Protocols.io. (2020-04-14). Available from: [Link]
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The potential mechanism of the diabetogenic action of streptozotocin: inhibition of pancreatic beta-cell O-GlcNAc-selective N-acetyl-beta-D-glucosaminidase - PMC - NIH. Available from: [Link]
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The glucose tolerance test in mice: Sex, drugs and protocol - King's College London. Available from: [Link]
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Mechanism of Streptozotocin while causing Diabetes Mellitus - Jetir.Org. Available from: [Link]
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STZ-Induced Diabetes Model – Protocol - NDI Neuroscience. Available from: [Link]
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Low-Dose Streptozotocin Induction Protocol (mouse) - DiaComp. Available from: [Link]
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Streptozotocin induced Diabetes: Protocols & Experimental Insights - Creative Biolabs. Available from: [Link]
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Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC - NIH. Available from: [Link]
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A Simplified Streptozotocin-Induced Diabetes Model in Nude Mice - PMC - NIH. Available from: [Link]
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The histopathological structure in pancreatic tissues of STZ-induced... - ResearchGate. Available from: [Link]
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Pancreatic and hepatic histopathology of high-fat diet fed streptozotocin-induced Wistar rat model of type 2 diabetes mellitus - Semantic Scholar. Available from: [Link]
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DIFFERENT MODELS USED TO INDUCE DIABETES: A COMPREHENSIVE REVIEW - ResearchGate. Available from: [Link]
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Comparative Biochemical and Histopathological Studies on the Efficacy of Metformin and Virgin Olive Oil against Streptozotocin-Induced Diabetes in Sprague-Dawley Rats - PMC - PubMed Central. (2018-11-18). Available from: [Link]
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New Diabetogenic Streptozocin Analogue, 3-O-methyl-2-([(methylnitrosoamino) carbonyl]amino)-D-glucopyranose. Evidence for a Glucose Recognition Site on Pancreatic B-cells - PubMed. Available from: [Link]
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A Head-to-Head Comparison for Cellular Glucose Transport Studies: 5-Thio-D-glucopyranose vs. Phlorizin
In the intricate world of cellular metabolism and drug discovery, the selection of appropriate chemical tools is paramount for generating robust and reproducible data. For researchers investigating glucose transport, particularly via the sodium-glucose cotransporters (SGLTs), two molecules often emerge as key pharmacological inhibitors: 5-Thio-D-glucopyranose and Phlorizin. While both are effective, their distinct mechanisms, specificities, and experimental considerations warrant a detailed comparative analysis. This guide provides an in-depth, head-to-head comparison to inform the rational selection of these inhibitors for your specific research needs.
Mechanistic Distinctions: A Tale of Two Inhibitors
At a fundamental level, both compounds disrupt the uptake of glucose into cells, but they achieve this through different interactions with glucose transporters.
Phlorizin: The Prototypical Competitive Inhibitor
Phlorizin, a dihydrochalcone glucoside found in the bark of apple trees, is a well-established competitive inhibitor of the SGLT family of transporters, including SGLT1 and SGLT2.[1][2][3][4][5] It functions by binding to the glucose-binding site on the extracellular side of the transporter, thereby physically occluding glucose from entering.[2][6] Its high affinity for SGLTs has made it a foundational tool in renal physiology and diabetes research for decades.[4] However, a significant limitation of phlorizin is its lack of specificity; it inhibits both SGLT1 and SGLT2, and at higher concentrations, it can also affect facilitative glucose transporters (GLUTs).[7][8] This dual-inhibitory action can complicate the interpretation of results in systems where both SGLTs and GLUTs contribute to glucose uptake. Furthermore, phlorizin is susceptible to enzymatic degradation by β-glucosidases in vivo, which can limit its utility in long-term studies.[2]
This compound: A Substrate Turned Inhibitor
This compound is a structural analog of D-glucose where the oxygen atom in the pyranose ring is replaced by a sulfur atom.[9][10] This modification allows it to be recognized and transported by SGLTs, effectively acting as a substrate.[9][10] However, once inside the cell, it is not readily metabolized and accumulates, leading to an inhibition of further glucose transport and utilization.[11][12] Its primary utility lies in its ability to interfere with cellular processes that use D-glucose, making it a valuable tool for studying glucose biochemistry.[9][11] This intracellular mechanism of action contrasts sharply with the extracellular blockade by phlorizin.
Figure 1. Simplified schematic of the inhibitory mechanisms of Phlorizin and this compound on SGLT-mediated glucose transport.
Head-to-Head Performance: A Data-Driven Comparison
The choice between these two inhibitors often boils down to their performance characteristics in specific experimental contexts.
| Feature | This compound | Phlorizin |
| Primary Target(s) | Glucose transporting systems[9][10][11] | SGLT1 and SGLT2[1][2][3][5] |
| Mechanism of Action | Transported substrate leading to intracellular inhibition of glucose metabolism[10][12] | Extracellular competitive inhibitor[2][3][6] |
| Selectivity | Interferes with cellular transport processes that utilize D-glucose[9][10] | Non-selective for SGLT1 vs. SGLT2; can also inhibit GLUTs at higher concentrations[7][13] |
| In Vivo Stability | Low rate of metabolism; mostly excreted in urine[14] | Susceptible to enzymatic degradation by β-glucosidases[2] |
| Typical Working Concentration | 2-11 mM (in vitro)[9][12] | 10 - 500 µM (SGLT inhibition)[15][16] |
| Key Advantage | Acts as a glucose analog to probe glucose-dependent processes intracellularly[9] | Potent, well-characterized SGLT inhibition[3][15] |
| Key Limitation | Diabetogenic effect in vivo due to hyperglycemia[12][17][18] | Lack of SGLT isoform specificity, off-target effects on GLUTs, poor in vivo stability[2][7] |
Experimental Protocols: A Practical Guide
To illustrate the practical application of these inhibitors, we provide a generalized protocol for assessing SGLT-mediated glucose uptake in a cell culture model. The causality behind these steps is crucial for obtaining reliable data.
Protocol: Measuring SGLT-Mediated Glucose Uptake Inhibition
1. Cell Culture and Seeding:
-
Rationale: To ensure a consistent and healthy cell population for the assay. A cell line endogenously expressing or engineered to overexpress the SGLT of interest (e.g., HK-2 or HEK293 cells) is critical for a robust signal.[19][20]
-
Procedure: Culture cells expressing the SGLT of interest to ~90% confluency. Seed the cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
2. Pre-incubation and Starvation:
-
Rationale: To deplete intracellular glucose stores and wash away glucose from the culture medium, thereby maximizing the signal from the subsequent uptake of the glucose tracer.
-
Procedure: On the day of the assay, wash the cells twice with a glucose-free, sodium-containing buffer (e.g., Krebs-Ringer-Henseleit buffer). To confirm sodium-dependency, a parallel control using a sodium-free buffer (e.g., with N-Methyl-D-glucamine replacing sodium) can be included.[19] Incubate the cells in the glucose-free buffer for 1-2 hours at 37°C.
3. Inhibitor Treatment:
-
Rationale: To allow the inhibitors to bind to the transporter (Phlorizin) or be transported into the cell (this compound) prior to the addition of the glucose tracer.
-
Procedure: Prepare working solutions of this compound and Phlorizin in the glucose-free buffer. Remove the starvation buffer and add the inhibitor solutions to the respective wells. Incubate for 15-30 minutes at 37°C. A vehicle control (buffer only) is essential for baseline measurement.
4. Glucose Uptake Assay:
-
Rationale: To measure the rate of glucose transport. A radiolabeled, non-metabolizable glucose analog (e.g., ¹⁴C-α-methyl-D-glucopyranoside, a specific substrate for SGLTs) is traditionally used.[20] Fluorescent analogs like 2-NBDG are also viable alternatives.[16][19]
-
Procedure: Prepare a solution containing the glucose tracer in the glucose-free buffer. Add this solution to all wells and incubate for a defined period (e.g., 10-60 minutes) at 37°C.
5. Assay Termination and Lysis:
-
Rationale: To rapidly stop the transport process and release the intracellular tracer for quantification. Washing with ice-cold buffer is critical to prevent further transport and remove extracellular tracer.
-
Procedure: Rapidly wash the cells three times with ice-cold phosphate-buffered saline (PBS). Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
6. Quantification and Data Analysis:
-
Rationale: To quantify the amount of glucose taken up by the cells and determine the inhibitory effect.
-
Procedure: For radiolabeled tracers, transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter. For fluorescent tracers, measure fluorescence using a plate reader. Normalize the signal to the protein concentration in each well. Calculate the percentage of inhibition for each compound relative to the vehicle control.
Figure 2. A generalized experimental workflow for assessing SGLT-mediated glucose uptake inhibition in a cell-based assay.
Concluding Remarks: Selecting the Right Tool for the Job
The choice between this compound and phlorizin is not a matter of one being universally "better" than the other, but rather which is more appropriate for the specific experimental question.
-
For studies requiring a potent, albeit non-selective, blockade of SGLT1 and SGLT2 at the plasma membrane, phlorizin remains a valuable tool. [3][5] It is particularly useful as a positive control in SGLT inhibition assays or for initial experiments to determine the contribution of SGLTs to glucose uptake.[21]
-
For investigations into the intracellular consequences of glucose analog transport or to probe glucose-dependent metabolic pathways, this compound is the superior choice. [9][10] Its mechanism as a transported substrate that interferes with glucose metabolism provides a unique way to study cellular responses to glucoprivation from within.[12]
Ultimately, a thorough understanding of the distinct biochemical properties and mechanisms of these two inhibitors is essential for designing well-controlled experiments and accurately interpreting the resulting data. By carefully considering the nuances of your experimental system and research goals, you can confidently select the most appropriate tool to advance your investigations into the fascinating world of glucose transport.
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Stępkowska, A., et al. (2021). The Bioavailability, Extraction, Biosynthesis and Distribution of Natural Dihydrochalcone: Phloridzin. Molecules, 26(2), 454. Available from: [Link]
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Fukazawa, M., et al. (2014). Competitive inhibition of SGLT2 by tofogliflozin or phlorizin induces urinary glucose excretion through extending splay in cynomolgus monkeys. American journal of physiology. Renal physiology, 306(12), F1463–F1471. Available from: [Link]
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Deen, P. M., et al. (2018). Dual SGLT1/SGLT2 inhibitor phlorizin reduces glucose transport in experimental peritoneal dialysis. PLoS One, 13(1), e0191713. Available from: [Link]
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Lu, Y. T., et al. (2019). A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells. Biological & pharmaceutical bulletin, 42(1), 126–132. Available from: [Link]
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Ritter, R. C., & Slusser, P. (1980). 5-Thio-D-glucose causes increased feeding and hyperglycemia in the rat. American journal of physiology. Endocrinology and metabolism, 238(2), E141–E144. Available from: [Link]
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Hoffman, D. J., & Whistler, R. L. (1968). Diabetogenic action of this compound in rats. Biochemistry, 7(12), 4479–4483. Available from: [Link]
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Assessing the Specificity of 5-Thio-D-glucopyranose in Competitive Binding Assays: A Comparative Guide
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of cellular transport, understanding the specificity of molecular probes is paramount. This guide provides an in-depth analysis of 5-Thio-D-glucopyranose (5TG), a glucose analog where the pyranose ring oxygen is replaced by sulfur.[1] This modification makes 5TG a valuable tool for investigating the biochemistry of D-glucose transport systems, particularly the facilitative glucose transporters (GLUTs) and the sodium-glucose cotransporters (SGLTs).[2][3] We will objectively compare the performance of 5TG against other common transport inhibitors, supported by experimental data and protocols, to elucidate its specificity in competitive binding assays.
Mechanism of Action: A Competitive Mimic
This compound acts as a competitive inhibitor by mimicking the structure of D-glucose.[2][3] The substitution of the ring oxygen with a sulfur atom does not significantly alter the sugar's conformation, allowing it to be recognized and transported by glucose transporters.[2][3] However, this subtle change interferes with downstream metabolic processes and inhibits the transport of D-glucose and other sugars that share the same transporter.[2][4] For instance, studies have shown that 5TG competitively inhibits the transport of D-galactose and methyl α-D-glucopyranoside.[2][3] Its uptake is sensitive to phlorizin, dependent on sodium ions, and requires energy, characteristic of active transport mechanisms mediated by SGLTs.[2][3]
The core principle of a competitive binding assay is the displacement of a labeled ligand (e.g., a radiolabeled substrate) from a transporter by an unlabeled competitor (like 5TG). The concentration at which the competitor displaces 50% of the labeled ligand (IC50) is a measure of its binding affinity. A lower IC50 value indicates a higher affinity for the transporter.
Below is a diagram illustrating the principle of competitive binding at a glucose transporter.
Caption: Competitive binding at a glucose transporter.
A Comparative Look at Glucose Transport Inhibitors
To properly assess the specificity of 5TG, it must be compared against other well-characterized inhibitors that target GLUT and SGLT family transporters.
-
Phlorizin: A natural product that acts as a potent competitive inhibitor of SGLT1 and SGLT2.[5][6] Its aglycone, phloretin, however, shows weak activity against SGLTs but can inhibit GLUTs.[5][7]
-
Phloretin: The aglycone of phlorizin, it is known to inhibit GLUT transporters, particularly GLUT2.[5][8]
-
Cytochalasin B: A potent inhibitor of facilitative glucose transport via GLUTs, but it does not inhibit SGLT1.[9]
-
Selective SGLT2 Inhibitors (Gliflozins): A class of drugs (e.g., Canagliflozin, Dapagliflozin) developed for diabetes treatment that exhibit high selectivity for SGLT2 over SGLT1.[10][11]
Experimental Design: A Self-Validating Protocol for Competitive Binding Assays
The following protocol is designed to be a self-validating system, incorporating essential controls to ensure data integrity and trustworthiness. This workflow allows for the determination of IC50 and subsequent Ki (inhibition constant) values.
Caption: Workflow for a competitive binding assay.
Step-by-Step Methodology
-
Preparation of Biological Material:
-
Use either membrane vesicles prepared from tissues or cell lines (e.g., HEK293, CHO) overexpressing a specific transporter isoform (e.g., GLUT1, SGLT1, SGLT2). This is crucial for assessing isoform-specificity.
-
-
Reagents and Buffers:
-
Binding Buffer: A buffer appropriate for the transporter, e.g., for SGLTs, a sodium-containing buffer is essential (e.g., 140 mM NaCl, 2 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM HEPES/Tris, pH 7.4). For GLUTs, a sodium-free buffer can be used.
-
Radiolabeled Ligand: A high-affinity radiolabeled substrate, such as [³H]-D-glucose or a specific labeled inhibitor. The concentration should be at or below its dissociation constant (Kd) to ensure assay sensitivity.[12]
-
Competitors: Prepare a range of concentrations for 5TG and other inhibitors (e.g., phlorizin, phloretin) spanning several orders of magnitude around their expected IC50.
-
-
Assay Procedure:
-
In a multi-well plate, combine the membrane/cell preparation, the fixed concentration of radiolabeled ligand, and varying concentrations of the unlabeled competitor.
-
Total Binding Control: Contains membranes/cells and radioligand only.
-
Non-Specific Binding (NSB) Control: Contains membranes/cells, radioligand, and a saturating concentration of a potent, unlabeled inhibitor to block all specific binding.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 4°C) for a predetermined time to reach binding equilibrium.[12][13]
-
-
Separation and Quantification:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the transporter-bound radioligand from the unbound radioligand.
-
Wash the filters quickly with ice-cold wash buffer to remove any remaining unbound ligand.
-
Quantify the radioactivity trapped on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding: Subtract the non-specific binding counts from the total binding and competitor-well counts.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine IC50: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate Ki: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and Kd of the radiolabeled ligand used.
-
Comparative Data Analysis
The specificity of an inhibitor is determined by comparing its binding affinity (Ki) across different transporter isoforms. A highly specific inhibitor will have a significantly lower Ki for its target isoform compared to others.
| Inhibitor | Target Transporter | Approximate Ki or IC50 | Selectivity Profile |
| This compound | SGLT (Kidney Cortex) | Ki ~4.8 mM (vs. D-galactose)[2][3] | Moderate affinity for SGLTs; also interacts with GLUTs.[2][3] |
| Phlorizin | SGLT1 | Strong Inhibition (IC50 ~0.5 µM)[6] | Potent dual SGLT1/SGLT2 inhibitor; weak GLUT inhibitor.[6][7] |
| Phloretin | GLUT2 | Moderate Inhibition (IC50 ~0.3 mM)[6] | Primarily a GLUT inhibitor; weak SGLT inhibitor.[6][7] |
| Cytochalasin B | GLUTs | Potent pan-GLUT inhibitor | Does not inhibit SGLTs.[9] |
| Empagliflozin | SGLT2 | High Affinity | Highly selective for SGLT2 over SGLT1 (~2700-fold).[10] |
Note: The values presented are approximations gathered from various studies and can vary depending on the experimental conditions (e.g., cell type, radioligand, buffer composition).
From the data, this compound demonstrates competitive inhibition of SGLT-mediated transport, with Ki values in the low millimolar range.[2][3] This affinity is considerably lower than that of highly potent and selective inhibitors like phlorizin for SGLTs or the gliflozins for SGLT2. Furthermore, 5TG is also transported by facilitated diffusion systems (GLUTs), indicating a broader specificity profile compared to more selective compounds.[2][14]
Caption: Logic of inhibitor specificity based on affinity.
Advantages and Limitations of this compound
Advantages:
-
Close Structural Analog: As a close analog of D-glucose, it is an excellent tool for probing the binding pocket of glucose transporters.[14]
-
Dual Transporter Interaction: Its ability to interact with both SGLT and GLUT systems can be useful for studies aiming to broadly inhibit glucose transport.[2]
Limitations:
-
Lower Affinity: Compared to specialized inhibitors like phlorizin or gliflozins, 5TG has a significantly lower affinity, requiring higher concentrations for effective inhibition.[2][3]
-
Lack of Specificity: It does not effectively discriminate between different glucose transporter families (SGLT vs. GLUT) or between isoforms within a family. This makes it unsuitable for studies requiring the selective blockade of a single transporter type.
Conclusion
This compound serves as a useful, albeit moderately potent, competitive inhibitor for studying glucose transport. Competitive binding assays reveal that while it effectively competes with glucose for binding to both SGLT and GLUT transporters, it lacks the high affinity and specificity of other available agents like phlorizin and the gliflozin class of drugs.[2][10]
For researchers aiming to dissect the function of a specific transporter isoform, highly selective inhibitors are the superior choice. However, for studies where a broad, competitive antagonism of glucose transport is desired, or for probing the general structural requirements of transporter binding sites, this compound remains a relevant and valuable molecular tool. The choice of inhibitor should always be guided by the specific research question and the need for isoform-level specificity.
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Whistler, R. L., & Lake, W. C. (1972). Inhibition of cellular transport processes by this compound. Biochemical Journal, 130(4), 919–925. [Link]
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Kou, Y., Sun, D., Li, Y., et al. (2021). Predicted binding mode of phlorizin to hSGLT1 and hSGLT2. ResearchGate. [Link]
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Betz, A. L., & Drewes, L. R. (1977). Inhibition of glucose transport into brain by phlorizin, phloretin and glucose analogues. Biochimica et Biophysica Acta (BBA) - Biomembranes, 464(3), 515-526. [Link]
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Adiseshaiah, P., et al. (2015). Identification of Phlorizin Binding Domains In Sodium-Glucose Cotransporter Family: SGLT1 As A Unique Model System. ResearchGate. [Link]
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A Senior Application Scientist's Guide to 5-Thio-D-glucopyranose: Evaluating On-Target Efficacy and Off-Target Liabilities
Introduction: Beyond the Oxygen Bridge
In the vast landscape of molecular probes and therapeutic candidates, glucose analogs have carved out an indispensable niche. By subtly altering the structure of D-glucose, we can unlock powerful tools to dissect, and potentially manipulate, the intricate machinery of cellular metabolism. 5-Thio-D-glucopyranose (5-TG), a structural analog where the endocyclic oxygen atom is replaced by sulfur, stands out as a particularly intriguing molecule. This substitution, seemingly minor, fundamentally alters its biochemical behavior, transforming it from a simple energy source into a potent modulator of glucose transport and metabolism.
This guide provides an in-depth evaluation of this compound, moving beyond a simple catalog of its effects. We will dissect its on-target mechanisms, supported by robust experimental data, and critically examine its off-target activities and toxicological profile. By comparing 5-TG with other well-established glucose metabolism inhibitors, we aim to provide researchers, scientists, and drug development professionals with a clear, objective framework for its application. The experimental protocols detailed herein are designed to be self-validating, ensuring that your investigations are built on a foundation of scientific rigor.
Part 1: The On-Target Profile of this compound
The primary on-target effects of 5-TG stem from its structural mimicry of D-glucose, allowing it to hijack the cellular machinery responsible for glucose uptake and initial metabolism.
Mechanism 1: Competitive Inhibition of Glucose Transport
5-TG is recognized and transported into cells by the same family of glucose transporters (GLUTs) that handle D-glucose. However, its journey is a deceptive one. In rabbit kidney-cortex slices, 5-TG demonstrates all the hallmarks of active transport, including Na+-dependency and sensitivity to the SGLT inhibitor phlorrhizin.[1][2] It exhibits typical saturation kinetics with a Km value of 2.4 mM, indicating a high affinity for the transporters.[1][2] Once inside the cell, its presence competitively inhibits the transport of other sugars like D-galactose and methyl α-D-glucopyranoside.[1][2] This competitive inhibition is the first checkpoint at which 5-TG disrupts normal cellular glucose homeostasis.
Mechanism 2: Disruption of Glycolysis and Metabolic Trapping
While not a direct inhibitor of glycolytic enzymes in the traditional sense, 5-TG disrupts the pathway through metabolic trapping. Like 2-deoxy-D-glucose (2-DG), 5-TG can be phosphorylated by hexokinase. However, the resulting 5-thio-D-glucose-6-phosphate is a poor substrate for the subsequent enzyme in glycolysis, phosphoglucose isomerase.[3] This leads to its intracellular accumulation, effectively sequestering hexokinase and depleting the cell of the resources needed for genuine glucose metabolism. This mechanism is particularly effective in cells with high glycolytic rates, such as cancer cells.
Mechanism 3: Inhibition of α-Glucosidase
Beyond transport and glycolysis, 5-TG also acts as a weak to moderate inhibitor of α-glucosidase, an enzyme crucial for breaking down complex carbohydrates into absorbable glucose in the intestine.[4] One study noted that 5-thio-D-glucose exhibited 48% inhibition of rat intestinal α-glucosidase at a concentration of 8 mM.[4] While its potency does not match that of dedicated α-glucosidase inhibitors like acarbose, this activity contributes to its overall effect on systemic glucose levels.[4]
Specialized On-Target Effect: Selective Toxicity in Hypoxic Cells
A critical and therapeutically relevant on-target effect of 5-TG is its selective toxicity towards hypoxic cells.[5][6] Cancer cells in the core of a solid tumor are often hypoxic and highly dependent on glycolysis for survival. By inhibiting glucose uptake and metabolism, 5-TG starves these cells of their primary energy source. In aerated, healthy cells, the drug is essentially nontoxic.[5] This oxygen-dependent toxicity profile has positioned 5-TG as a potential adjuvant in cancer radiotherapy, theoretically protecting normal tissues while sensitizing hypoxic tumor cells.[7]
Caption: Summary of 5-Thio-D-glucose on-target and off-target effects.
Part 3: Comparative Analysis with Alternative Glycolysis Inhibitors
To contextualize the utility of 5-TG, it is essential to compare it against other molecules used to probe and inhibit glucose metabolism.
| Compound | Primary Mechanism(s) | Potency (Typical Range) | Key Advantages | Key Disadvantages |
| 5-Thio-D-glucose (5-TG) | Competitive GLUT/SGLT inhibitor; Metabolic trapping; α-glucosidase inhibitor. | Ki: 4.8-9.7 mM for transport [1][2] | Selective toxicity to hypoxic cells ; Radioprotective to normal tissue. [5][7] | Induces hyperglycemia; Inhibits amino acid transport; Lower potency than newer inhibitors. [2][8] |
| 2-Deoxy-D-glucose (2-DG) | Competitive GLUT inhibitor; Metabolic trapping via phosphorylation. | IC50: Low mM range | Well-characterized; The "gold standard" glucose analog for metabolic studies. [9] | Lacks hypoxic selectivity of 5-TG; Systemic toxicity. |
| Phloretin | Non-selective, competitive GLUT inhibitor. | IC50: ~50-100 µM [10] | Broader GLUT inhibition. | Poor water solubility; Off-target effects on other channels and enzymes. |
| WZB117 | Non-competitive GLUT1 inhibitor. | IC50: ~5 µM | Higher potency and selectivity for GLUT1 compared to analogs. [10] | Less data on systemic in vivo effects compared to analogs. |
| Acarbose | Potent α-glucosidase and α-amylase inhibitor. | IC50: Low µM to nM range | Clinically approved for diabetes; High potency and specificity for intestinal enzymes. [11] | Primarily acts in the gut; Poor systemic absorption; Gastrointestinal side effects. |
Expert Insights: The choice between these agents is entirely application-dependent. For broad studies of glycolytic inhibition, 2-DG remains a reliable standard. For targeted inhibition of GLUT1 in cancer models, newer agents like WZB117 offer superior potency and selectivity. [10]However, 5-TG occupies a unique niche. Its most compelling feature is the selective targeting of hypoxic cells, making it a valuable tool for cancer research, particularly in studies related to the tumor microenvironment and radiotherapy. [5][7]Its diabetogenic and appetite-stimulating off-target effects, while disadvantageous for systemic therapy, make it a useful probe for metabolic signaling research. [8]
Part 4: Validated Experimental Protocols
The following protocols provide robust, modern methodologies for evaluating compounds like 5-TG. We prioritize non-radioactive methods for enhanced safety and accessibility.
Protocol 1: Non-Radioactive Glucose Uptake Inhibition Assay
This cell-based assay uses the fluorescent glucose analog 2-NBDG to quantify glucose uptake, providing a safer and higher-throughput alternative to traditional radioisotope methods. [10] Causality: This protocol directly measures the primary on-target effect: inhibition of glucose transport. By using cells that overexpress a specific transporter (e.g., GLUT1), we can assess inhibitor selectivity. The inclusion of a known inhibitor (Phloretin) serves as a positive control, validating the assay's performance.
Caption: Workflow for the 2-NBDG based glucose uptake inhibition assay.
Methodology:
-
Cell Culture: Seed SKOV3 or COS-7 cells (known to express high levels of GLUT1) in a black, clear-bottom 96-well plate at a density of 5 x 10^4 cells/well. [10]Allow cells to adhere and grow for 24 hours.
-
Preparation: On the day of the assay, prepare a 2X stock of your test compounds (5-TG, controls) in glucose-free KRH buffer (120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 25 mM HEPES, pH 7.4).
-
Assay Procedure: a. Gently aspirate the culture medium from the wells. b. Wash the cell monolayer twice with 100 µL of glucose-free KRH buffer. c. Add 50 µL of the 2X inhibitor stock solution to the appropriate wells. Add 50 µL of KRH buffer to control wells. d. Pre-incubate the plate at 37°C for 20 minutes. e. Prepare a 2X solution of 2-NBDG (final concentration ~100 µM) in KRH buffer. f. Add 50 µL of the 2X 2-NBDG solution to all wells and incubate at 37°C for 30-60 minutes. g. To stop the uptake, quickly aspirate the solution and wash the cells three times with 150 µL of ice-cold KRH buffer. h. Lyse the cells by adding 100 µL of a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS) and shaking for 5 minutes.
-
Data Acquisition: Measure the fluorescence of the lysate using a plate reader with excitation at ~485 nm and emission at ~535 nm.
-
Analysis: Subtract the background fluorescence (wells with no cells). Calculate the percentage of glucose uptake inhibition for each concentration relative to the untreated control wells. Plot the data and determine the IC50 value using non-linear regression.
Protocol 2: In Vitro α-Glucosidase Inhibition Assay
This spectrophotometric assay quantifies α-glucosidase activity by measuring the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).
Causality: This assay directly quantifies the inhibition of a key off-target enzyme. The use of Acarbose, a potent and clinically relevant inhibitor, provides a benchmark for comparing the potency of the test compound. The kinetic measurements allow for the determination of the mode of inhibition (e.g., competitive, non-competitive).
Caption: Workflow for the spectrophotometric α-glucosidase inhibition assay.
Methodology:
-
Reagent Preparation:
-
Enzyme Solution: Prepare a 0.5 U/mL solution of α-glucosidase from Saccharomyces cerevisiae in 100 mM phosphate buffer (pH 6.8).
-
Substrate Solution: Prepare a 5 mM solution of pNPG in the same phosphate buffer.
-
Inhibitor Solutions: Prepare serial dilutions of 5-TG and Acarbose (positive control) in phosphate buffer.
-
Stop Solution: Prepare a 0.2 M solution of sodium carbonate (Na2CO3).
-
-
Assay Procedure: a. In a 96-well plate, add 50 µL of phosphate buffer to all wells. b. Add 10 µL of the inhibitor solutions (or buffer for control) to the appropriate wells. c. Add 20 µL of the enzyme solution to all wells except the blank. d. Pre-incubate the plate at 37°C for 15 minutes. e. Initiate the reaction by adding 20 µL of the substrate solution to all wells. f. Incubate the plate at 37°C for 30 minutes. g. Stop the reaction by adding 50 µL of the stop solution to all wells.
-
Data Acquisition: Measure the absorbance of each well at 405 nm using a microplate reader. The yellow color is indicative of the p-nitrophenol product.
-
Analysis: Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Conclusion and Future Perspectives
This compound is a multifaceted molecule. Its on-target effects as a competitive inhibitor of glucose transport and metabolism make it a valuable tool for dissecting cellular bioenergetics. [1][2]Its unique property of selective toxicity toward hypoxic cells grants it significant potential in cancer biology research, an area where it holds a distinct advantage over more conventional analogs like 2-DG. [5][6] However, researchers must remain cognizant of its significant off-target liabilities, including its diabetogenic action and its inhibition of amino acid transport. [2][8][12]These effects, while confounding for potential therapeutic use, can be leveraged in specific experimental contexts to probe complex physiological signaling pathways.
Future research should focus on two key areas. First, the synthesis and evaluation of 5-TG derivatives may yield compounds with an improved therapeutic index—retaining the hypoxic selectivity while minimizing off-target effects. Second, further in vivo studies are warranted to fully understand the interplay between its radiosensitizing effects on tumors and its radioprotective effects on normal tissue, a duality that could be powerfully exploited in clinical settings. [7]By applying the rigorous comparative framework and validated protocols outlined in this guide, the scientific community can continue to unlock the full potential of this fascinating glucose analog.
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Inhibition of cellular transport processes by this compound - PMC - NIH. (n.d.). Retrieved January 3, 2026, from [Link]
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Schulz, R. J., & Rockwell, S. (1982). The radioprotective effect of 5-thio-D-glucose on normal tissues in vivo. PubMed. Retrieved January 3, 2026, from [Link]
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Safety Operating Guide
Navigating the Disposal of 5-Thio-D-glucopyranose: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step approach to the disposal of 5-Thio-D-glucopyranose, a sulfur-containing glucose analog. By understanding the chemical properties and adhering to established protocols, you can ensure the safe and compliant management of this compound.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is imperative to consult the manufacturer-provided Safety Data Sheet (SDS) for this compound.[1] This document contains critical information regarding potential hazards, handling precautions, and emergency procedures.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:
-
Safety Goggles or Glasses: To protect against accidental splashes or dust particles.[1][2]
-
Gloves: Chemically resistant gloves are essential to prevent skin contact.[1][2]
-
Lab Coat: To protect clothing and skin from contamination.[3]
-
Dust Respirator: When handling the solid form, a dust respirator should be worn to avoid inhalation.[1]
Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[3][4]
Step-by-Step Disposal Procedures
The disposal of this compound must be carried out in strict accordance with all federal, state, and local regulations.[3][5] The following steps provide a general framework for its safe disposal:
1. Waste Characterization and Segregation:
The first and most critical step is to determine if the this compound waste is contaminated with other hazardous materials.[3]
-
Uncontaminated Waste: Pure, unused, or uncontaminated this compound.
-
Contaminated Waste: this compound mixed with solvents, other reagents, or reaction byproducts.
It is crucial to never mix incompatible waste streams. [6] For instance, halogenated and non-halogenated solvents should be collected in separate containers.[6]
2. Containerization and Labeling:
Proper containerization and labeling are essential for safe storage and disposal.
-
Container Selection: Use a chemically compatible, leak-proof container with a secure lid. The original product container is often a suitable choice.[6]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[7][8] Include the date when the waste was first added to the container.
3. On-Site Accumulation and Storage:
Designate a specific "Satellite Accumulation Area" (SAA) within the laboratory for the temporary storage of hazardous waste.[7][8][9]
-
Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[6][8]
-
Storage Limits: Federal regulations limit the accumulation of hazardous waste in an SAA to 55 gallons. For acutely toxic wastes (P-listed), the limit is one quart.[8][9]
-
Inspections: Regularly inspect the SAA to ensure containers are properly sealed and labeled, and there are no signs of leaks.[5]
4. Disposal Pathway:
The final disposal of this compound waste must be handled by a licensed hazardous waste contractor.
-
Contact your Institution's Environmental Health and Safety (EHS) Department: Your EHS department is the primary resource for arranging the pickup and disposal of chemical waste.[3] They will ensure that the waste is transported and disposed of in compliance with all regulations.
-
DO NOT Dispose Down the Drain: Due to its sulfur content and potential for malodor, this compound should not be disposed of down the sanitary sewer unless explicitly approved by your institution's EHS department and local authorities.[1][6]
Emergency Procedures: Spill Management
In the event of a spill, prompt and appropriate action is crucial to mitigate any potential hazards.
For Minor Spills (Dry Powder):
-
Evacuate and Ventilate: Ensure the area is well-ventilated.
-
Wear Appropriate PPE: Don safety goggles, gloves, a lab coat, and a dust respirator.[1]
-
Clean-up: Use dry clean-up procedures to avoid generating dust.[1] Gently sweep or vacuum the spilled material.
-
Containerize: Place the spilled material and any contaminated cleaning supplies into a labeled, sealable container for disposal as hazardous waste.[1][4]
-
Decontaminate: Wash the spill area with soap and water.[1]
For Major Spills:
-
Evacuate the Area: Immediately alert others and evacuate the vicinity of the spill.
-
Contact Emergency Responders: Notify your institution's EHS department or emergency response team.[1]
-
Restrict Access: Prevent entry into the affected area.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound waste disposal.
Quantitative Data Summary
| Parameter | Guideline/Regulation | Source |
| Satellite Accumulation Area (SAA) Limit | Maximum of 55 gallons of hazardous waste | [7][8][9] |
| Acutely Toxic Waste (P-list) SAA Limit | Maximum of 1 quart | [8][9] |
| Container Labeling | Must include "Hazardous Waste" and full chemical name | [7][8] |
| Waste Removal from Labs (Academic) | Every 12 months | [10] |
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A Senior Application Scientist's Guide to Handling 5-Thio-D-glucopyranose: Essential Safety and Operational Protocols
As researchers and drug development professionals, our work with novel compounds like 5-Thio-D-glucopyranose is critical for scientific advancement. This potent analog of D-glucose, known for its ability to inhibit glucose transport and its efficacy against malignant cells, demands a commensurate level of respect and caution in the laboratory.[1][2] This guide moves beyond mere compliance, offering a framework for integrating safety into every step of your workflow. Here, we will detail the essential personal protective equipment (PPE), operational plans, and disposal procedures necessary to handle this compound with the scientific integrity and personal safety your work deserves.
Hazard Assessment: Understanding the "Why" Behind the "How"
A thorough understanding of the risks associated with this compound is the foundation of a robust safety protocol. It is not merely a list of warnings, but the causal basis for every procedural choice we make.
Primary Concerns:
-
Reproductive Toxicity: this compound is identified with a possible risk of impaired fertility and is known to interfere reversibly with spermatogenesis.[1][2][3] This is a significant long-term health hazard that necessitates stringent containment to prevent exposure, particularly through inhalation of airborne powder or absorption through the skin.
-
Cytotoxic Potential: Its effectiveness against malignant cultured cells indicates a cytotoxic mechanism.[1][2] While beneficial in a therapeutic context, this property makes unintended exposure a serious concern for laboratory personnel. All personal contact, including inhalation and skin contact, must be rigorously avoided.[1]
-
Combustible Dust Hazard: Like many fine organic powders, this compound presents a risk of forming explosive mixtures with air if dispersed in sufficient concentration.[1] This hazard dictates careful handling to prevent dust generation and the elimination of ignition sources.
-
Hazardous Combustion Products: In the event of a fire, the compound can decompose to emit toxic fumes, including carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides (SOx).[1][4] This risk informs the selection of appropriate firefighting measures and respiratory protection.
Quantitative Hazard Summary
| Hazard Type | Description | Primary Exposure Routes | Source |
|---|---|---|---|
| Systemic Toxicity | Possible risk of impaired fertility; cytotoxic to malignant cells. | Inhalation, Skin Absorption, Ingestion | [1][3] |
| Physical Hazard | Combustible solid; dust may form explosive mixtures with air. | N/A | [1] |
| Acute Effects | Not a primary skin or respiratory irritant, but may cause transient eye discomfort. | Eye Contact, Inhalation of Dust | [1] |
| Reactivity | Incompatible with strong oxidizing agents (e.g., nitrates, perchlorates). | N/A |[1][4] |
Personal Protective Equipment (PPE): Your Primary Barrier
The selection and use of PPE are not a matter of routine; they are a direct response to the hazards identified above. The goal is to create a complete barrier between you and the chemical.
PPE Selection Based on Task
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
|---|---|---|---|---|
| Weighing/Handling Solid | Safety glasses with side shields and face shield | 2 pairs of nitrile gloves (double-gloved) | Lab coat (fully buttoned), disposable gown with knit cuffs | N95 or higher-rated respirator |
| Preparing Solutions | Chemical splash goggles | Nitrile gloves | Lab coat (fully buttoned) | Not required if performed in a certified chemical fume hood |
| Cell Culture/Assays | Safety glasses with side shields | Nitrile gloves | Lab coat (fully buttoned) | Not required if performed in a biological safety cabinet |
| Spill Cleanup (Minor) | Chemical splash goggles and face shield | 2 pairs of nitrile gloves | Disposable chemical-resistant gown or coverall | N95 or higher-rated respirator |
Protocol: Donning and Doffing PPE
Properly putting on and removing PPE is critical to prevent cross-contamination.
Donning Sequence (Putting On):
-
Gown/Lab Coat: Select the appropriate body protection and fasten it securely.
-
Respirator: If handling powder, perform a seal check on your N95 respirator.
-
Eye/Face Protection: Put on safety glasses/goggles, followed by a face shield if required.
-
Gloves: Don the first pair of gloves. Don a second pair over the first, ensuring the cuffs of the outer glove go over the cuffs of your gown.
Doffing Sequence (Taking Off):
-
Outer Gloves: Remove the most contaminated item first. Peel off the outer gloves without touching your bare skin.
-
Gown: Unfasten and roll the gown away from your body, turning it inside out as you go.
-
Eye/Face Protection: Remove from the back of your head, avoiding touching the front surface.
-
Respirator: Remove by touching only the straps.
-
Inner Gloves: Remove the final pair of gloves.
-
Hygiene: Immediately wash your hands thoroughly with soap and water.
Operational Plan: A Step-by-Step Workflow for Safe Handling
A structured workflow minimizes the opportunity for error and exposure. The following diagram and protocols outline a self-validating system for handling this compound from storage to use.
Caption: Workflow for handling this compound.
Protocol: Weighing Solid this compound
Objective: To accurately weigh the powdered compound while preventing dust generation and inhalation.
-
Preparation: Perform all work inside a certified chemical fume hood. Place a marble balance stone inside the hood to minimize vibrations.
-
Static Control: Use an anti-static weigh boat or an anti-static gun to neutralize static charge on the container and spatula, which can cause the fine powder to "jump."
-
Aliquot Transfer: Do not pour the powder. Use a dedicated spatula to carefully transfer small aliquots from the stock bottle to the weigh boat on the balance.
-
Immediate Closure: Close the stock bottle immediately after extracting the required amount to minimize exposure to air and moisture.
-
Cleanup: After weighing, gently wipe the spatula and the area around the balance with a damp paper towel to collect any residual dust. Dispose of the towel as hazardous solid waste.
Emergency Procedures: Plan for the Unexpected
In Case of a Minor Spill (Solid Powder):
-
Alert & Restrict: Alert personnel in the immediate area and restrict access.
-
Don PPE: Wear, at a minimum, a disposable gown, double nitrile gloves, goggles, and an N95 respirator.[1]
-
Cover: Gently cover the spill with paper towels to prevent further dust dispersal.
-
Wet Method: Carefully dampen the covered spill with water. DO NOT spray directly as this can aerosolize the powder.[1]
-
Clean: Use the wetted towels to wipe up the material, working from the outside of the spill inward.
-
Collect & Dispose: Place all contaminated materials (towels, gloves, gown) into a sealed, labeled hazardous waste bag.[1]
-
Decontaminate: Wipe the spill area with a suitable laboratory detergent, followed by water.
In Case of Personal Exposure:
-
Skin Contact: Immediately flush the affected skin with plenty of running water and soap for at least 15 minutes.[1] Seek medical attention if irritation develops.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately.[1] If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Give a glass of water and seek immediate medical attention.[1]
Disposal Plan: Responsible Stewardship
Proper waste management is a critical final step in the safe handling of this compound. All waste must be treated as hazardous.
Caption: Waste disposal decision tree for this compound.
Protocol: Waste Segregation and Disposal
-
Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, weigh paper, contaminated paper towels, disposable gowns) must be collected in a dedicated, clearly labeled hazardous solid waste container.[5]
-
Aqueous Waste: All aqueous solutions containing the compound must be collected in a labeled hazardous aqueous waste container. Do not pour this waste down the drain.[5][6] The pH should be between 6 and 9 before collection.[7]
-
Organic Waste: If this compound is used with organic solvents, this waste stream must be collected separately in a "Halogen-Free Organic Waste" container, unless halogenated solvents are used.[5][7]
-
Container Management: Keep all waste containers closed when not in use. Store them in a designated Satellite Accumulation Area (SAA) away from incompatible materials.[6]
-
Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) office, following all local and national regulations.[5][6]
By adhering to these detailed protocols, you ensure not only your own safety but also the integrity of your research. A culture of safety is built on the understanding that every step, from preparation to disposal, is an integral part of the scientific process.
References
-
This compound | C6H12O5S | CID 307185. PubChem, National Center for Biotechnology Information. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Examples of PPE for Various Dangerous Goods Classes. Storemasta. [Link]
-
Treatment and disposal of chemical wastes in daily laboratory work. University of Würzburg. [Link]
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. [Link]
-
5-Thio-D-glucose. The Merck Index Online. [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]
-
Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. [Link]
-
Essential Chemical PPE. Trimaco. [Link]
-
Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. EPFL. [Link]
-
5-THIO-.ALPHA.-D-GLUCOPYRANOSE. precisionFDA. [Link]
-
Thioglucose | C6H12O5S | CID 88527. PubChem, National Center for Biotechnology Information. [Link]
-
Proper disposal of chemicals. Sciencemadness Wiki. [Link]
-
Quality Control: Personal Protective Equipment for Use When Handling Hazardous Drugs. International Journal of Pharmaceutical Compounding. [Link]
-
Chemical PPE. Trihydro Corporation. [Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. 5-Thio-D-glucose [drugfuture.com]
- 3. Thioglucose | C6H12O5S | CID 88527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Making sure you're not a bot! [oc-praktikum.de]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
